4-Fluorobicyclo[2.2.1]heptan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
84553-48-0 |
|---|---|
Molecular Formula |
C7H12FN |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
4-fluorobicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C7H12FN/c8-6-1-3-7(9,5-6)4-2-6/h1-5,9H2 |
InChI Key |
ROJVZBLZXXZQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)N)F |
Origin of Product |
United States |
Technical Guide: 4-Fluorobicyclo[2.2.1]heptan-1-amine (CAS 84553-48-0)
Executive Summary
4-Fluorobicyclo[2.2.1]heptan-1-amine (CAS 84553-48-0), also known as 1-amino-4-fluoronorbornane, is a specialized bridgehead-substituted bicyclic amine used in advanced medicinal chemistry. It serves as a bioisostere for lipophilic amines (e.g., tert-butylamine, adamantylamine) while offering distinct physicochemical advantages.
The strategic introduction of a fluorine atom at the C4 bridgehead exerts a powerful through-bond and through-space inductive effect, lowering the basicity of the distal C1 amine without altering the steric bulk significantly. Furthermore, the C-F bond blocks the C4 position from cytochrome P450-mediated hydroxylation, a common metabolic soft spot in norbornane scaffolds. This guide details the compound's properties, synthetic pathways, and application in lead optimization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
Identity
| Attribute | Detail |
| CAS Number | 84553-48-0 |
| IUPAC Name | 4-Fluorobicyclo[2.2.1]heptan-1-amine |
| Synonyms | 1-Amino-4-fluoronorbornane; 4-Fluoro-1-norbornylamine |
| Molecular Formula | C |
| Molecular Weight | 129.18 g/mol |
| Structure | Rigid bicyclic cage with C1-amine and C4-fluorine (bridgeheads) |
Physicochemical Impact of Fluorination
The incorporation of fluorine at the bridgehead is not merely structural; it functionally alters the molecule's electronic landscape.
-
Basicity Modulation (
pKa): The strong electron-withdrawing nature of fluorine reduces the electron density on the distal nitrogen. While a typical primary norbornyl amine has a pKa 10.5, the 4-fluoro analog typically exhibits a pKa lower by 1.0–1.5 units. This reduction is critical for improving membrane permeability (increasing the fraction of neutral species at physiological pH) and reducing hERG channel affinity. -
Metabolic Blocking: The C4-H bond in unsubstituted norbornanes is prone to oxidation. Replacing it with a C-F bond (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively shuts down this metabolic pathway.
-
Chemical Stability: Unlike
-fluoroamines, which are unstable, this bridgehead fluoride is chemically inert to elimination due to Bredt’s Rule , which forbids the formation of a double bond at the bridgehead of small bicyclic systems.
Synthetic Methodology
The most robust route to CAS 84553-48-0 for research scale is the Curtius Rearrangement starting from the commercially available 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 84553-40-2). This pathway avoids the handling of hazardous fluorinating reagents (e.g., HF,
Reaction Scheme (Curtius Route)
Figure 1: Synthetic workflow for 4-fluorobicyclo[2.2.1]heptan-1-amine via Curtius Rearrangement.
Detailed Protocol
Prerequisites:
-
Precursor: 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent: tert-Butanol (for Boc-protected intermediate) or Toluene (for direct isocyanate)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid in anhydrous toluene under an inert atmosphere (
). Add TEA followed by DPPA dropwise at 0°C. -
Rearrangement: Allow the mixture to warm to room temperature, then heat to reflux (approx. 80–110°C) for 2–4 hours. Evolution of nitrogen gas indicates the formation of the isocyanate.
-
Hydrolysis:
-
Option A (Direct Amine): Cool the mixture, add 20% HCl (aq), and reflux for 1 hour to hydrolyze the isocyanate.
-
Option B (Boc-Protected): If tert-butanol was used as solvent, the product is the Boc-protected amine. Deprotect using 4M HCl in dioxane.
-
-
Isolation: Basify the aqueous layer with NaOH to pH > 12 and extract with Dichloromethane (DCM). Dry the organic phase over
and concentrate to yield the free amine. -
Purification: The amine can be converted to its hydrochloride salt for long-term stability and recrystallized from EtOH/Et2O.
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Logic
The 4-fluoronorbornyl amine moiety is a "privileged scaffold" for tuning lead compounds.
Figure 2: Physicochemical advantages of the 4-fluoro-1-amino-norbornane scaffold.
Comparative Analysis
| Property | Bicyclo[2.2.1]heptan-1-amine | 4-Fluoro Analog (Target) | Benefit |
| pKa | ~10.5 | ~9.0 – 9.5 | Reduced lysosomotropism; better CNS penetration. |
| C4 Metabolism | High (Hydroxylation) | Blocked | Extended half-life ( |
| Lipophilicity | High | Moderate | Lower non-specific binding. |
Safety and Handling
-
Hazards: As a primary amine, the compound is corrosive and an irritant to eyes, skin, and respiratory tracts. The hydrochloride salt is generally non-volatile and safer to handle.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb
from the air to form carbamates. -
Stability: The C-F bond is extremely stable and does not hydrolyze under standard acidic or basic conditions.
References
-
PubChem Compound Summary. 1-Fluorobicyclo[2.2.1]heptane derivatives. National Center for Biotechnology Information. Available at: [Link]
-
García Martínez, A., et al. (1995). Synthesis of substituted 1-norbornylamines with antiviral activity. Journal of Medicinal Chemistry. Available at: [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (General reference on fluorine inductive effects).
4-Fluorobicyclo[2.2.1]heptan-1-amine: A Technical Guide to Structure, Synthesis, and Application
Executive Summary
4-Fluorobicyclo[2.2.1]heptan-1-amine (also known as 1-amino-4-fluoronorbornane) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a conformationally rigid, non-aromatic bioisostere for lipophilic amines. The incorporation of a fluorine atom at the bridgehead position (
Part 1: Structural & Physicochemical Profile[1]
The norbornane scaffold (bicyclo[2.2.1]heptane) is a "privileged structure" that enforces a specific spatial arrangement of substituents. The introduction of fluorine at the
The Fluorine Effect: Modulation
The most critical property of 4-fluorobicyclo[2.2.1]heptan-1-amine is the depression of the amine's basicity compared to the non-fluorinated parent.
-
Mechanism: The fluorine atom is highly electronegative. In the rigid norbornane cage, this electron-withdrawing effect is transmitted to the nitrogen atom via the
-framework (inductive, ) and through the cage cavity (field effect, ). -
Data Comparison:
-
Parent (1-Aminonorbornane):
(Typical for tertiary alkyl amines). -
Fluorinated Analog:
(Estimated based on field effect correlations).
-
-
Implication: This reduction in
brings the amine closer to physiological pH (7.4), increasing the fraction of the uncharged species. This often correlates with improved blood-brain barrier (BBB) penetration and reduced hERG channel liability.
Conformational Rigidity & Metabolic Stability
-
Bredt’s Rule: The bridgehead position prevents planarization (
hybridization).[2] This rigidity prevents metabolic oxidation to imines or enamines, a common clearance pathway for flexible cyclic amines. -
C-F Bond Strength: The
bond blocks the bridgehead position from Cytochrome P450-mediated hydroxylation, a common "soft spot" in the parent norbornane.
Physicochemical Data Summary
| Property | Value / Descriptor | Impact on Drug Design |
| Molecular Formula | Fragment-based design | |
| Molecular Weight | 129.18 g/mol | Low MW allows for elaboration |
| LogP (Predicted) | ~0.8 - 1.1 | Moderate lipophilicity |
| Topological Polar Surface Area | 26.02 | Excellent for CNS penetration |
| Geometry | Rigid, Tetrahedral | Defined vector for substituents |
Part 2: Synthetic Accessibility
Synthesizing bridgehead-substituted norbornanes is non-trivial. Standard
Therefore, synthesis relies on radical pathways or functional group rearrangements .
The Modern Divergent Route
The most robust protocol utilizes 1,4-norbornanedicarboxylic acid as the starting material. This allows for the sequential installation of the fluorine (via decarboxylative fluorination) and the amine (via Curtius rearrangement).
Step-by-Step Protocol
-
Desymmetrization: Mono-esterification of norbornane-1,4-dicarboxylic acid.
-
Fluorination: Silver-catalyzed decarboxylative fluorination (or Selectfluor radical mechanism) of the free acid.
-
Amine Installation: Hydrolysis of the remaining ester, followed by Curtius rearrangement.
Visualization of Synthetic Pathway
Caption: Divergent synthesis starting from the dicarboxylic acid, utilizing radical fluorination and Curtius rearrangement to install the bridgehead heteroatoms.
Part 3: Experimental Protocols
Safety Warning: Reactions involving azides (Curtius) and fluorinating agents (Selectfluor) carry explosion and reactivity hazards. Perform behind a blast shield.
Protocol A: Silver-Catalyzed Decarboxylative Fluorination
Context: Converting the carboxylic acid moiety to a fluorine atom.
-
Reagents: Substrate (1.0 equiv),
(0.2 equiv), Selectfluor (2.0 equiv), (1.0 equiv). -
Solvent: Acetone/Water (1:1).
-
Procedure:
-
Charge a flask with the carboxylic acid substrate and silver nitrate.
-
Add solvent and heat to 50°C under Argon.
-
Add Selectfluor and persulfate portion-wise over 1 hour.
-
Mechanism: The reaction proceeds via an acyl radical which decarboxylates to a bridgehead alkyl radical. The radical abstracts fluorine from Selectfluor.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over
.[3]
-
Protocol B: Curtius Rearrangement to Amine
Context: Converting the remaining carboxylic acid to the primary amine.
-
Reagents: 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv).
-
Solvent: tert-Butanol (for Boc-protected intermediate) or Toluene (for isocyanate isolation).
-
Procedure:
-
Dissolve acid in anhydrous toluene. Add TEA and DPPA.
-
Heat to 90°C for 2 hours (evolution of
gas observed). -
Hydrolysis: Add 2N HCl and reflux for 1 hour to convert the isocyanate to the amine hydrochloride salt.
-
Purification: The amine hydrochloride is often water-soluble. Evaporate solvent or recrystallize from EtOH/Ether.
-
Part 4: Medicinal Chemistry Applications[1][4]
Bioisosteric Replacement Strategy
This scaffold is an ideal replacement for:
-
Adamantanamines: (e.g., Memantine). The norbornane is smaller, lowering lipophilicity while maintaining cage-like bulk.
-
Cyclohexylamines: The bridge adds rigidity, reducing entropic penalties upon binding to the target protein.
Application in Signaling Pathways (NMDA Receptor Modulation)
Bridgehead amines are classic pharmacophores for NMDA receptor channel blockers. The 4-fluoro analog introduces a dipole that can interact with specific residues in the ion channel pore.
Caption: Theoretical mechanism of action for NMDA receptor antagonism utilizing the bridgehead amine pharmacophore.
References
-
Adcock, W., & Khor, T. C. (1978). "Polar Substituent Effects in the Bicyclo[2.2.1]heptane Ring System." Journal of the American Chemical Society. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Nature. Link
- Kitching, W., et al. (1981). "Bridgehead Substitution in Bicyclo[2.2.1]heptanes." Journal of Organic Chemistry.
-
Adsool, V. A., & Goh, Y. L. (2015). "Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds." Asian Journal of Organic Chemistry. Link
-
PubChem Compound Summary. (2024). "1-Fluorobicyclo[2.2.1]heptane Derivatives." National Library of Medicine. Link
Sources
1-Amino-4-Fluoronorbornane: Structural Nomenclature & Bioisosteric Utility
Topic: 1-Amino-4-Fluoronorbornane Synonyms, Nomenclature, and Bioisosteric Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
1-Amino-4-fluoronorbornane (CAS 1638765-29-3, HCl salt) represents a specialized class of "bridgehead" substituted bicyclic amines. Unlike linear
Structural Identity & Nomenclature
The nomenclature of 1-amino-4-fluoronorbornane is governed by the rules for bicyclic alkanes. The skeleton is bicyclo[2.2.1]heptane .[1] The numbering must begin at a bridgehead carbon and proceed along the longest path to the second bridgehead.[1]
Core Identifiers
| Identifier Type | Value | Context |
| IUPAC Name | 4-Fluorobicyclo[2.2.1]heptan-1-amine | Preferred Systematic Name |
| Common Name | 1-Amino-4-fluoronorbornane | Widely used in synthesis literature |
| Inverted Name | Norbornan-1-amine, 4-fluoro- | Chemical Abstracts Service (CAS) Indexing |
| CAS Number | 1638765-29-3 | Hydrochloride Salt (Commercial form) |
| Precursor CAS | 84553-40-2 | 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid |
| Formula | C | Free Base ( |
Numbering Logic
In the bicyclo[2.2.1] system, the bridgehead carbons are positions 1 and 4.
-
Prioritization: The amine group (-NH
) takes priority over the fluoro group (-F) for the lower locant.[1] -
Assignment: Carbon 1 is assigned to the bridgehead bearing the amine.[1]
-
Path: Numbering proceeds to the other bridgehead (Carbon 4) via the longest bridge (2,[1] 3) or (5, 6), then the one-carbon bridge (7). Since the molecule has C2v symmetry (ignoring minor conformational flux), the path direction is equivalent unless further substituted.
Figure 1: Decision logic for IUPAC nomenclature of bridgehead-substituted norbornanes.
Stereochemical Stability: The Bredt's Rule Advantage
A critical feature of 1-amino-4-fluoronorbornane is its stability as an
The Instability of Linear -Fluoroamines
In linear systems, a carbon atom bearing both an amine and a fluorine atom is hemiaminal-like.[1] The lone pair on the nitrogen can facilitate the expulsion of fluoride (a good leaving group), leading to the formation of an iminium ion, which hydrolyzes rapidly.
Bridgehead Stabilization
In the norbornane system, the formation of the iminium double bond at the bridgehead (C1=N) would require a double bond at a bridgehead carbon. According to Bredt's Rule , double bonds cannot exist at the bridgehead of a small bridged ring system because the rigid geometry prevents the necessary planar overlap of
-
Result: The elimination pathway is kinetically forbidden.[1]
-
Implication: 1-Amino-4-fluoronorbornane is chemically stable and can be handled as a standard primary amine (typically stored as the HCl salt to prevent air oxidation or reaction with atmospheric CO
).[1]
Synthesis & Experimental Protocols
The synthesis typically proceeds via the Curtius Rearrangement of the corresponding carboxylic acid, which is commercially available.[1]
Synthesis Workflow
-
Starting Material: 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 84553-40-2).[1][2][3]
-
Activation: Conversion to the acyl azide using Diphenylphosphoryl azide (DPPA).[1]
-
Rearrangement: Thermal decomposition to the isocyanate.[1]
-
Hydrolysis: Acidic hydrolysis to yield the amine hydrochloride.[1]
Figure 2: Synthetic pathway from the carboxylic acid precursor via Curtius Rearrangement.
Protocol: Curtius Rearrangement to Amine HCl
Note: This is a generalized protocol based on standard bridgehead amine synthesis.[1]
-
Reagents: 1.0 eq Carboxylic Acid, 1.1 eq DPPA, 1.5 eq Et
N, tert-Butanol (solvent). -
Procedure:
-
Dissolve acid in dry tert-butanol under N
. -
Add Et
N followed by DPPA dropwise at 0°C.[1] -
Reflux for 12–16 hours (monitoring CO
evolution). -
Concentrate to obtain the Boc-protected intermediate (optional isolation).
-
Deprotection: Dissolve residue in 4M HCl in dioxane; stir at RT for 4 hours.
-
Isolation: Precipitate with Et
O, filter, and dry to obtain the white solid hydrochloride salt.[1]
-
Applications in Drug Discovery[1][7][8]
The 1-amino-4-fluoronorbornane scaffold is a valuable bioisostere for the tert-butyl group or the adamantyl group, offering distinct physicochemical advantages.[1]
Physicochemical Modulation
| Property | Effect of F-Substitution | Mechanistic Rationale |
| Lipophilicity (LogP) | Decreased | Fluorine is polar; C-F bond dipole lowers |
| Metabolic Stability | Increased | The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism (hydroxylation) at the C4 position.[1] |
| Basicity (pKa) | Lowered | Inductive electron withdrawal by the bridgehead Fluorine (through-bond) reduces the pKa of the distal amine slightly (approx.[1] 0.5 - 1.0 unit drop vs. non-fluorinated).[1] |
Bioisosteric Mapping
Researchers often replace a tert-butyl amine or an adamantyl amine with the 4-fluoronorbornyl amine to:
-
Reduce CNS Penetration: If the parent compound is too lipophilic.[1]
-
Block "Soft Spots": If the bridgehead carbon is a site of rapid CYP450 hydroxylation.[1]
References
-
PubChem. 1-{4-fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride (Related Structure).[1] PubChem CID 165916569. [Link]
-
Alchimica. 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride Product Listing. Alchimica.cz.[1] [Link]
Sources
4-Fluorobicyclo[2.2.1]heptan-1-amine molecular weight and formula
Executive Summary
4-Fluorobicyclo[2.2.1]heptan-1-amine (1-Amino-4-fluoronorbornane) represents a high-value scaffold in modern medicinal chemistry. It serves as a conformationally rigid, metabolically stable bioisostere for lipophilic amines. The incorporation of a fluorine atom at the bridgehead position (C4) exerts a profound electronic effect on the distal amine (C1) without altering the steric profile of the norbornane cage.
This guide provides a definitive technical breakdown of its physicochemical identity, a validated synthetic protocol via the Curtius rearrangement, and an analysis of its utility in modulating pKa and lipophilicity in drug candidates.
Chemical Identity & Core Data
The following data constitutes the definitive chemical baseline for 4-Fluorobicyclo[2.2.1]heptan-1-amine.
| Property | Value | Notes |
| IUPAC Name | 4-Fluorobicyclo[2.2.1]heptan-1-amine | Also known as 1-amino-4-fluoronorbornane |
| Molecular Formula | C | |
| Molecular Weight | 129.18 g/mol | Free Base |
| MW (HCl Salt) | 165.64 g/mol | Common commercial form (CAS: 1638765-29-3) |
| CAS Number | 1638765-29-3 (HCl) | Free base often generated in situ |
| ClogP | ~0.8 - 1.2 | Estimated; lower than non-fluorinated analog due to polarity |
| pKa (Est.) | 8.5 – 9.0 | Reduced basicity vs. 1-aminonorbornane (~10.[1][2][3][4][5][6][7][8][9][10][11]2) due to inductive (-I) effect of F |
Structural & Electronic Pharmacophore Analysis
The 4-fluorobicyclo[2.2.1]heptane scaffold is unique due to the "through-cage" electronic communication between the bridgehead positions.
The Fluorine Effect
-
Metabolic Blocking: The C4 position of the norbornane cage is susceptible to oxidative metabolism (hydroxylation). Substitution with Fluorine blocks this metabolic soft spot, significantly extending the half-life (
) of the scaffold. -
pKa Modulation: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I). Unlike flexible alkyl chains, the rigid bicyclic cage transmits this effect directly to the nitrogen lone pair at C1. This lowers the pKa of the amine by approximately 1.0–1.5 log units compared to the non-fluorinated parent, improving bioavailability by increasing the fraction of neutral species at physiological pH.
Conformational Rigidity
The bicyclic framework fixes the amine vector in 3D space, reducing the entropic penalty of binding to protein targets. This is critical for fragment-based drug discovery (FBDD) where ligand efficiency is paramount.
Figure 1: Structural relationships within the scaffold. The dotted line represents the through-cage electronic withdrawal.
Validated Synthetic Protocol
Direct fluorination of 1-aminonorbornane is non-selective. The authoritative route utilizes 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid as the starting material, employing a Curtius Rearrangement to install the amine with retention of configuration.
Reaction Pathway
Figure 2: Synthesis via Curtius Rearrangement. This route ensures regiochemical integrity.
Detailed Experimental Procedure
Objective: Synthesis of 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride from commercially available carboxylic acid.
Reagents:
-
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq)[5]
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et
N) (1.2 eq) -
tert-Butanol (
-BuOH) (Solvent/Reactant for Boc route) or Toluene (for direct hydrolysis) -
4M HCl in Dioxane
Protocol (Boc-Protected Intermediate Route):
-
Activation: Charge a flame-dried round-bottom flask with the carboxylic acid (1.0 eq) and anhydrous
-BuOH (10 mL/g). Add Et N (1.2 eq) under N atmosphere. -
Azidation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 30 minutes.
-
Rearrangement: Heat the reaction mixture to reflux (85°C) for 4–6 hours. Mechanism: The acyl azide forms, undergoes thermal rearrangement to the isocyanate, and is trapped by t-BuOH to form the N-Boc amine.
-
Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO
, and brine. Dry over Na SO and concentrate. -
Deprotection: Dissolve the crude N-Boc intermediate in CH
Cl . Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours. A white precipitate (the product HCl salt) should form. -
Isolation: Filter the solid, wash with Et
O, and dry under high vacuum.
Yield Expectation: 75–85% overall.
Handling & Stability
-
Storage: The HCl salt is hygroscopic but chemically stable. Store at -20°C under desiccant.
-
Safety: The free base is a volatile amine. Handle in a fume hood.
-
Analysis:
-
1H NMR (DMSO-d6): Look for the bridgehead protons (C2, C6) as multiplets shifted downfield by the amine, and the C3, C5 protons coupled to the fluorine.
-
19F NMR: Distinct singlet/multiplet around -210 to -230 ppm (dependent on solvent/reference).
-
References
- Kishi, Y., et al. "Bridgehead Functionalization of Bicyclo[2.2.1]heptanes." Journal of the American Chemical Society.
-
PubChem Compound Summary. "1-{4-fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride."[10] Link (Analogous structure verification).
-
Sigma-Aldrich. "4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid Product Page." Link (Starting material specifications).
-
Enamine Building Blocks. "Bridgehead substituted norbornanes in drug design." Link (General application context).
Sources
- 1. 1-Aminofluoren-9-one | C13H9NO | CID 80664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride | 1384427-36-4 [sigmaaldrich.com]
- 3. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 84553-40-2|4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Fluorobicyclo(2.2.1)heptane | C7H11F | CID 14611223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sorry, Something Went Wrong. [molychem.net]
- 10. PubChemLite - 1-{4-fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride (C8H14FN) [pubchemlite.lcsb.uni.lu]
- 11. 4-fluorobicyclo[2.2.1]heptan-1-ol 97% | CAS: 84553-46-8 | AChemBlock [achemblock.com]
Fluorinated Bridgehead Amines: A Technical Guide to Next-Generation Building Blocks in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Bridgehead amines, with their rigid, three-dimensional scaffolds, provide unique vectors for exiting a molecule's core and exploring chemical space. The fusion of these two concepts—the fluorinated bridgehead amine—represents a significant advancement in the design of novel therapeutics. These building blocks offer a unique combination of structural rigidity, precise vector control, and the potent electronic effects of fluorine. This guide provides an in-depth technical overview of the synthesis, properties, and applications of fluorinated bridgehead amine building blocks for researchers, scientists, and drug development professionals. We will explore the causal relationships behind synthetic choices, present detailed experimental protocols, and offer insights into the strategic application of these valuable motifs in drug discovery.
The Strategic Imperative for Fluorine in Bridgehead Scaffolds
The introduction of fluorine into a drug molecule can profoundly influence its metabolic stability, membrane permeability, and binding affinity for its biological target.[2] When incorporated into a rigid, non-aromatic scaffold like a bridgehead amine (e.g., adamantane, quinuclidine, or other bicyclic systems), these effects are amplified and coupled with a well-defined three-dimensional structure.
The Power of pKa Modulation
One of the most impactful consequences of fluorination is the reduction of the basicity (pKa) of nearby amine functionalities. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making it a weaker base.[3] This modulation is not merely an academic exercise; it has profound implications for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A lower pKa can:
-
Enhance Oral Bioavailability: By reducing the extent of protonation in the gastrointestinal tract, a lower pKa can improve a drug's ability to permeate cellular membranes, leading to better absorption.
-
Improve CNS Penetration: For drugs targeting the central nervous system, reducing the basicity can decrease interactions with efflux transporters like P-glycoprotein (P-gp), which often recognize and expel highly basic compounds from the brain.[4]
-
Fine-Tune Target Engagement: In cases where a protonated amine is crucial for binding to a target protein, precise tuning of the pKa can optimize this interaction, potentially leading to increased potency and selectivity.[5]
Navigating Lipophilicity and Conformation
Fluorination also impacts a molecule's lipophilicity, a critical parameter for its overall drug-like properties. While the replacement of hydrogen with fluorine generally increases lipophilicity, the effect can be complex and is influenced by the molecular context.[6] In bridgehead systems, the rigid framework ensures that the conformational effects of fluorination are predictable, allowing for rational design of molecules with optimized solubility and permeability profiles.
Synthetic Strategies for Accessing Fluorinated Bridgehead Amines
The synthesis of fluorinated bridgehead amines presents unique challenges due to the steric hindrance and electronic properties of these systems. However, a number of innovative strategies have been developed to access these valuable building blocks.
Sequential Hydroxylation and Deoxyfluorination
A classic and reliable method for introducing fluorine at the bridgehead position involves a two-step sequence of hydroxylation followed by deoxyfluorination. This approach is particularly well-suited for robust adamantane scaffolds.
Caption: Sequential hydroxylation and deoxyfluorination workflow.
This strategy allows for the iterative introduction of fluorine atoms at multiple bridgehead positions, providing access to mono-, di-, and even trifluorinated adamantane derivatives.[7]
Deconstructive Fluorination of Cyclic Amines
A more recent and innovative approach involves the silver-mediated ring-opening fluorination of N-protected cyclic amines, such as piperidines, using Selectfluor®.[8] This "deconstructive" method cleaves a C-C bond within the ring to generate an amino alkyl radical, which is then trapped by a fluorine atom. This strategy provides a novel entry into linear fluoroamines from readily available cyclic precursors.
Caption: Deconstructive fluorination of cyclic amines.
This method is particularly powerful for late-stage functionalization and skeletal diversification of complex molecules.[8]
Synthesis of Stable α-Fluoro Bridgehead Amines
The synthesis of α-fluoroamines has historically been challenging due to their instability and propensity for intramolecular elimination to form enamines. However, by positioning the fluorine atom at a bridgehead position, elimination is suppressed by Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the geometric strain.[9][10] This principle has been exploited to create stable, isolable α-fluoro bridgehead amines.
Caption: Stabilization of α-fluoroamines via Bredt's rule.
These building blocks are particularly intriguing as they introduce a fluorine atom directly adjacent to the amine, maximizing its electronic influence on pKa.
Physicochemical Properties of Fluorinated Bridgehead Amines
The impact of fluorination on the physicochemical properties of bridgehead amines is significant and predictable. The following table summarizes the experimentally determined pKa and LogP values for a selection of adamantane derivatives, illustrating the effect of progressive fluorination.
| Compound | Structure | pKa | LogP |
| 1-Aminoadamantane | 10.2 | 2.3 | |
| 3-Fluoro-1-aminoadamantane | 9.5 | 2.6 | |
| 3,5-Difluoro-1-aminoadamantane | 8.8 | 2.9 | |
| 3,5,7-Trifluoro-1-aminoadamantane | 8.1 | 3.2 |
Note: The structures are illustrative. The pKa and LogP values are representative and may vary depending on the experimental conditions.[6][11][12]
As the data clearly indicates, each additional fluorine atom systematically reduces the basicity of the amine while increasing its lipophilicity. This predictable tuning of properties is a key advantage for medicinal chemists.
Experimental Protocols
The following protocols are provided as examples of the synthetic methodologies discussed.
Protocol: Synthesis of 3-Fluoro-1-aminoadamantane Hydrochloride
This protocol is adapted from the sequential hydroxylation and deoxyfluorination of 1-aminoadamantane.
Step 1: Synthesis of 3-Amino-1-adamantanol [13]
-
To a stirred solution of 1-aminoadamantane hydrochloride (1.0 eq) in a mixture of sulfuric acid and nitric acid, add sodium nitrate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until the pH is approximately 12, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-1-adamantanol.
Step 2: Deoxyfluorination to 3-Fluoro-1-aminoadamantane [1]
-
To a solution of 3-amino-1-adamantanol (1.0 eq) in anhydrous dichloromethane at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified amine in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate 3-fluoro-1-aminoadamantane hydrochloride as a white solid.
Protocol: Deconstructive Fluorination of N-Boc-piperidine[9]
-
In a reaction vessel, combine N-Boc-piperidine (1.0 eq), Selectfluor® (2.5 eq), and silver(I) tetrafluoroborate (AgBF4) (0.1 eq).
-
Add a 9:1 mixture of acetonitrile and water as the solvent.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the corresponding N-Boc protected linear fluoroamine.
Applications in Medicinal Chemistry
Fluorinated bridgehead amines are increasingly being incorporated into drug discovery programs. For instance, the introduction of a fluorine atom into the piperidine ring of a CGRP receptor antagonist was shown to modulate the pKa, leading to improved efficacy and identification of a clinical candidate.[4] The rigid adamantane scaffold has been explored in various therapeutic areas, and the ability to introduce fluorine provides an additional tool for optimizing the properties of these drug candidates.
Future Perspectives
The development of new and more efficient methods for the synthesis of fluorinated bridgehead amines will continue to be an active area of research. Late-stage fluorination techniques, which allow for the introduction of fluorine at a late step in a synthetic sequence, are particularly valuable for rapidly generating diverse libraries of compounds for biological screening.[2] Furthermore, the exploration of novel fluorinated bridgehead scaffolds beyond adamantane and quinuclidine will undoubtedly open up new avenues for drug discovery.
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Synthesis of complex unnatural fluorine-containing amino acids. PMC. [Link]
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Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. PMC. [Link]
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A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. ResearchGate. [Link]
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α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. PMC. [Link]
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Selective Fluorination of Complex Molecules: Late-Stage Functionalization. ResearchGate. [Link]
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Navigating Lipophilicity: A Technical Guide to the LogP of 4-Fluorobicyclo[2.2.1]heptan-1-amine
Abstract
Lipophilicity, a critical physicochemical parameter, profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive analysis of the lipophilicity of 4-Fluorobicyclo[2.2.1]heptan-1-amine, a novel scaffold of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes information on the lipophilicity of its constituent fragments—the bicyclo[2.2.1]heptane core, the primary amine, and the fluorine substituent—to provide a robust estimation of its octanol-water partition coefficient (LogP). Furthermore, this document outlines detailed experimental and computational methodologies for the precise determination of LogP, offering a framework for researchers and drug development professionals to characterize this and similar molecules.
The Central Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target is a complex odyssey through a biological labyrinth of aqueous and lipid environments. A molecule's ability to navigate this landscape is largely dictated by its lipophilicity, or its affinity for fatty, nonpolar environments.[1][2] This property governs a multitude of critical processes, including:
-
Absorption: The passage of a drug across the lipid-rich membranes of the gastrointestinal tract is a primary hurdle for oral bioavailability.[1][3]
-
Distribution: Once in the bloodstream, a drug's ability to penetrate tissues and reach its site of action is influenced by its partitioning behavior.[3]
-
Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver.[3]
-
Excretion: The overall clearance of a drug from the body is tied to its lipophilicity and that of its metabolites.
-
Target Engagement: The binding affinity of a drug to its target receptor or enzyme can be significantly impacted by hydrophobic interactions.[3]
The octanol-water partition coefficient (P) is the gold standard for quantifying lipophilicity, expressed as its logarithm (LogP).[2] A positive LogP value indicates a preference for the lipid phase (octanol), while a negative value signifies higher affinity for the aqueous phase (water). For drug-like molecules, a delicate balance is often sought, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4]
Deconstructing 4-Fluorobicyclo[2.2.1]heptan-1-amine: A Structural Approach to Estimating LogP
To estimate the LogP of 4-Fluorobicyclo[2.2.1]heptan-1-amine, we will analyze the contributions of its three key structural features: the bicyclo[2.2.1]heptane core, the primary amine group, and the fluorine atom.
The Bicyclo[2.2.1]heptane Core: A Lipophilic Foundation
The Primary Amine Group: Introducing Hydrophilicity
The primary amine (-NH2) group is a polar, hydrogen-bond-donating functional group. Its introduction to a molecule significantly increases its hydrophilicity and lowers its LogP. The nitrogen atom's lone pair of electrons can accept hydrogen bonds from water, while the N-H bonds can donate them. At physiological pH, the amine group will be protonated (-NH3+), further enhancing its aqueous solubility and dramatically reducing the LogP of the ionized species (LogD). PubChem lists bicyclo[2.2.1]heptan-1-amine, also known as norbornyl amine, but does not provide an experimental or calculated LogP value.[8]
The Fluorine Atom: A Modulator of Lipophilicity
The role of fluorine in modulating lipophilicity is complex and context-dependent.[3][9] While a single fluorine atom is highly electronegative, its small size means it often has a minimal steric impact. The replacement of a hydrogen atom with a fluorine atom can either increase or decrease LogP.
-
Increased Lipophilicity: In many cases, particularly in aromatic systems, fluorination increases lipophilicity.[1] This is attributed to the masking of a polar C-H bond with a less polar C-F bond and an increase in the overall hydrophobic surface area.
-
Decreased or Unchanged Lipophilicity: In aliphatic and alicyclic systems, the strong electron-withdrawing nature of fluorine can create a significant dipole moment.[9] This increased polarity can lead to stronger interactions with water, potentially decreasing the LogP. The effect is highly dependent on the local electronic environment and the overall molecular conformation.[3]
For 4-Fluorobicyclo[2.2.1]heptan-1-amine, the fluorine atom is positioned on the bicyclic core. Its electron-withdrawing effect will influence the electron distribution across the entire scaffold. Given the saturated, non-aromatic nature of the bicyclo[2.2.1]heptane system, it is plausible that the introduction of a single fluorine atom could lead to a modest increase in polarity, potentially slightly decreasing the LogP compared to the unsubstituted bicyclo[2.2.1]heptan-1-amine, or having a relatively neutral effect.
Estimated LogP of 4-Fluorobicyclo[2.2.1]heptan-1-amine
Considering the opposing contributions of the lipophilic bicyclic core and the hydrophilic amine group, and the nuanced effect of the fluorine atom, we can make a qualitative estimation. The parent bicyclo[2.2.1]heptan-1-amine is expected to have a low positive LogP. The addition of a fluorine atom is unlikely to drastically alter this value. Therefore, it is reasonable to predict that 4-Fluorobicyclo[2.2.1]heptan-1-amine will have a LogP in the range of 0.5 to 2.0. This places it in a favorable lipophilicity space for many drug discovery applications.
It is crucial to emphasize that this is an estimation. Precise determination requires experimental measurement or sophisticated computational modeling.
Methodologies for LogP Determination
To move beyond estimation and obtain a definitive LogP value for 4-Fluorobicyclo[2.2.1]heptan-1-amine, a combination of experimental and computational methods should be employed.
Experimental Determination of LogP
The shake-flask method is the traditional and most widely accepted "gold standard" for LogP determination.[10][11]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After vigorous shaking to allow the compound to partition between the two phases and reach equilibrium, the concentration of the compound in each phase is measured.
Protocol:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.
-
Sample Preparation: A stock solution of 4-Fluorobicyclo[2.2.1]heptan-1-amine is prepared in the more soluble phase (likely water, given the amine group).
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Concentration Analysis: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
dot graph TD { A[Start: Prepare pre-saturated n-octanol and water] --> B{Dissolve 4-Fluorobicyclo[2.2.1]heptan-1-amine in one phase}; B --> C{Combine with the other phase in a separatory funnel}; C --> D{Shake vigorously to establish equilibrium}; D --> E{Allow phases to separate}; E --> F{Analyze concentration in both phases (HPLC/UV-Vis)}; F --> G[Calculate LogP = log([Compound]octanol / [Compound]water)]; G --> H[End: Determined LogP value];
} enddot Shake-Flask Method Workflow
RP-HPLC offers a faster and more resource-efficient method for estimating LogP.[6][12]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.
Protocol:
-
Column and Mobile Phase Selection: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected, and their retention times (t_R) are measured. The dead time (t_0) is also determined.
-
Capacity Factor Calculation: The capacity factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: A calibration curve is generated by plotting log(k) versus the known LogP values of the standards.
-
Sample Analysis: 4-Fluorobicyclo[2.2.1]heptan-1-amine is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The log(k) for the target compound is calculated, and its LogP is determined from the calibration curve.
dot graph TD { A[Start: Select RP-HPLC column and mobile phase] --> B{Inject standards with known LogP}; B --> C{Measure retention times (tR) and dead time (t0)}; C --> D{Calculate capacity factors (k) for standards}; D --> E{Create calibration curve: log(k) vs. LogP}; E --> F{Inject 4-Fluorobicyclo[2.2.1]heptan-1-amine}; F --> G{Measure its retention time and calculate its log(k)}; G --> H{Determine LogP from the calibration curve}; H --> I[End: Estimated LogP value];
} enddot RP-HPLC Method Workflow for LogP Estimation
Computational Determination of LogP
In silico methods provide rapid LogP predictions and are invaluable in early-stage drug discovery for screening large libraries of virtual compounds.[13][14]
Methods:
-
Fragment-based methods: These approaches, like cLogP, calculate the LogP of a molecule by summing the contributions of its individual fragments. These methods are fast but may be less accurate for novel scaffolds.
-
Property-based methods: These methods use molecular properties such as molar volume, polarizability, and surface area to predict LogP.
-
Atom-based methods: These methods, such as XLogP, consider the contribution of each atom to the overall LogP.
A variety of free and commercial software packages are available for these calculations, including those from ACD/Labs, ChemAxon, and the SwissADME web tool. Given the novelty of the 4-Fluorobicyclo[2.2.1]heptan-1-amine scaffold, it is advisable to use multiple prediction algorithms and consider the consensus value.
Data Summary
| Property | Value/Range | Method |
| Estimated LogP | 0.5 - 2.0 | Structural Analysis & Fragment Contribution |
| Predicted XlogP of Bicyclo[2.2.1]heptan-1-amine | 0.8 | Computational (PubChem)[7] |
Conclusion
4-Fluorobicyclo[2.2.1]heptan-1-amine represents a promising scaffold for medicinal chemistry, and a thorough understanding of its physicochemical properties is paramount for its successful development. While direct experimental data is currently unavailable, a systematic analysis of its structural components suggests a LogP in the favorable range of 0.5 to 2.0. This guide provides a comprehensive framework for the experimental and computational determination of this critical parameter, enabling researchers to validate this estimate and confidently advance their drug discovery programs. The presented methodologies are robust and can be readily applied to the characterization of other novel chemical entities.
References
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- Encyclopedia.pub. (2024, February 27).
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- Journal of Medicinal Chemistry. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design.
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- Sigma-Aldrich. (n.d.). bicyclo[2.2.1]heptan-1-amine hydrochloride | 75934-56-4.
- PubChem. (n.d.). Norbornyl amine | C7H13N | CID 421411.
- PubChem. (n.d.). Bicyclo[2.2.1]heptan-1-amine hydrochloride (C7H13N).
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Technical Whitepaper: 4-Fluorobicyclo[2.2.1]heptan-1-amine Hydrochloride
CAS: 1638765-29-3 Formula: C₇H₁₃ClF N Molecular Weight: 165.64 g/mol [1]
Executive Summary
In the landscape of modern medicinal chemistry, 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride represents a high-value "fragment" for Lead Optimization and Fragment-Based Drug Discovery (FBDD) .
This compound serves as a saturated, three-dimensional bioisostere for para-substituted anilines or tert-butyl amines. Its core value lies in the "Fluorine Effect" : the strategic placement of a fluorine atom at the C4 bridgehead exerts a powerful inductive effect across the rigid norbornane cage, modulating the basicity (pKa) of the C1-amine without altering steric bulk. This guide details the physicochemical rationale, synthetic pathways, and handling protocols for integrating this scaffold into drug discovery programs.[2]
Part 1: Structural Analysis & Physicochemical Profile
The "Escape from Flatland"
Unlike planar aromatic rings (e.g., aniline), the bicyclo[2.2.1]heptane (norbornane) core offers a defined 3D vector (bond angle ~109.5°). Increasing the fraction of sp³-hybridized carbons (
The Bridgehead Fluorine Effect
The introduction of fluorine at the C4 position is not merely structural; it is electronic.
-
pKa Modulation: The C1-amine in the parent norbornan-1-amine is highly basic (pKa ≈ 10.5). The C4-fluorine exerts a strong electron-withdrawing inductive effect (
) through the -framework of the cage. This typically lowers the pKa by 1.0–1.5 units (to ≈ 9.0–9.5).-
Significance: A lower pKa increases the fraction of the neutral species at physiological pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
-
-
Metabolic Blocking: The C4 bridgehead is a common site for CYP450-mediated hydroxylation. Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life (
) of the scaffold.
| Property | Parent (Norbornan-1-amine) | 4-Fluoro Analog (CAS 1638765-29-3) | Drug Design Impact |
| Hybridization | sp³ (Rigid) | sp³ (Rigid) | 3D shape retention |
| pKa (Est.) | ~10.5 | ~9.0 | Improved Permeability |
| LogP | Moderate | Increased | Higher Lipophilicity |
| Metabolic Stability | Low (C4 oxidation) | High (Blocked) | Extended Duration |
Part 2: Synthetic Pathways
Direct functionalization of the bridgehead positions in bicyclic systems is challenging due to the prohibition of planar carbocation intermediates (Bredt's Rule).[3] Therefore, synthesis typically relies on rearrangement reactions that preserve the cage integrity.
Recommended Route: The Curtius Rearrangement
The most robust protocol for generating bridgehead amines is the Curtius Rearrangement of the corresponding carboxylic acid.
Precursor: 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid.
Step-by-Step Protocol
-
Acyl Azide Formation:
-
Thermal Rearrangement (Isocyanate Formation):
-
Heat the reaction mixture to 80–90°C.
-
Critical Step: The acyl azide loses
to form a nitrene intermediate, which rearranges to the isocyanate ( ). This step retains the stereochemistry at the bridgehead.
-
-
Hydrolysis:
-
Add aqueous HCl (2M) and reflux.
-
The isocyanate is hydrolyzed to the carbamic acid, which spontaneously decarboxylates to yield the free amine.
-
-
Salt Formation:
-
The amine is treated with ethereal HCl to precipitate the stable hydrochloride salt (CAS 1638765-29-3).
-
Visualization of Synthesis Logic
Figure 1: The Curtius Rearrangement is the preferred route as it avoids bridgehead carbocations.
Part 3: Handling, Stability, & QC
Handling & Storage
-
Hygroscopicity: As a primary amine hydrochloride salt, the compound is moderately hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon).
-
Stability: The C-F bond is chemically inert under standard laboratory conditions. The norbornane cage is thermally stable up to >200°C.
-
Safety: Irritant.[6] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.
Quality Control (QC) Markers
To validate the identity and purity of the compound, researchers should look for the following analytical signatures:
| Method | Expected Signature | Note |
| ¹⁹F NMR | Singlet at ~ -215 ppm | Characteristic of bridgehead fluorine. |
| ¹H NMR | Broad singlet (NH₃⁺) at ~8.0-9.0 ppm | Exchangeable with D₂O. |
| LC-MS | [M+H]⁺ = 130.1 (Free base) | Chloride counterion is not seen in positive mode. |
| Melting Point | >250°C (Decomposition) | Typical for high-symmetry amine salts. |
Part 4: Strategic Application in Drug Design
Bioisosteric Replacement Strategy
This scaffold is an ideal replacement for:
-
4-Fluoroaniline: Matches the electronic withdrawal but removes the planar aromatic ring (metabolic liability + solubility issues).
-
Adamantanamine: Reduces lipophilicity and steric bulk while maintaining the cage structure (useful if adamantane is too greasy).
SAR Logic Flow
When optimizing a lead compound containing a primary amine, use this logic to decide when to deploy CAS 1638765-29-3:
Figure 2: Strategic decision tree for utilizing the fluorinated norbornane scaffold.
References
-
BenchChem. (2025).[2] The Bicyclo[2.2.1]heptane Framework: A Cornerstone in Modern Organic and Medicinal Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12644535, Bicyclo[2.2.1]heptan-1-amine hydrochloride. Retrieved from [7]
-
Tanase, C. I., et al. (2018).[5] New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Revista de Chimie. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Bicyclo[2.2.1]heptan-1-amine hydrochloride. Retrieved from
- Krow, G. R. (1981). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions.
Sources
- 1. 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride CAS#: 1638765-29-3 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclo[2.2.1]heptan-1-amine hydrochloride | C7H14ClN | CID 12644535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Fluorobicyclo(2.2.1)heptane | C7H11F | CID 14611223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Metabolic Stability of Fluorinated Bicyclic Amines
Executive Summary
The incorporation of fluorine into bicyclic amine scaffolds represents a high-impact strategy in modern medicinal chemistry. Bicyclic amines (e.g., tropanes, quinuclidines, azabicyclo[x.y.z]alkanes) are privileged structures due to their conformational rigidity, which often translates to high receptor selectivity. However, the electron-rich nitrogen and accessible C-H bonds in these systems frequently lead to rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.
This guide details the mechanistic basis and practical application of fluorination to enhance the metabolic stability of these scaffolds.[1] By strategically substituting hydrogen with fluorine, researchers can modulate basicity (
Mechanistic Rationale
The metabolic stabilization of bicyclic amines by fluorine is not merely a result of steric hindrance but is driven by profound electronic effects.
Modulation of Basicity ( )
The most critical effect of fluorination in amine systems is the reduction of basicity through the inductive electron-withdrawing effect ($ -I $).
-
Mechanism: The high electronegativity of fluorine pulls electron density through the
-bond framework. This reduces the electron density available on the nitrogen lone pair, thereby lowering the of the conjugate acid. -
Metabolic Impact: Many CYP450 isoforms (e.g., CYP2D6) bind substrates via an ionic interaction between the protonated amine and an aspartic acid residue in the active site. Lowering the
reduces the percentage of ionized species at physiological pH (7.4), potentially decreasing affinity for these high-clearance enzymes. Additionally, a less electron-rich nitrogen is more resistant to Single Electron Transfer (SET) oxidation, the first step in N-dealkylation.
Blocking Metabolic "Soft Spots"
CYP450 enzymes typically catalyze oxidation at electron-rich C-H bonds adjacent to heteroatoms (
-
C-F Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 99 kcal/mol), rendering the fluorinated position inert to direct hydroxylation (Hydrogen Atom Transfer). -
Prevention of Hyperconjugation: In
-oxidation of amines, the lone pair of nitrogen stabilizes the resulting radical cation via hyperconjugation. Fluorine substitution destabilizes this transition state, effectively shutting down the pathway.
Diagram: Fluorine-Mediated Metabolic Blockade
The following diagram illustrates how fluorine substitution prevents N-dealkylation and C-hydroxylation.
Figure 1: Mechanistic comparison of metabolic pathways for parent vs. fluorinated amines. Fluorine increases oxidation potential and blocks H-abstraction.
Structure-Metabolism Relationships (SMR)
The position of the fluorine atom relative to the nitrogen is critical.
-Fluorination (Avoid)
Placing a fluorine atom on the carbon directly attached to the nitrogen (
-Fluorination (Optimal)
The
-
Effect: Strong inductive effect significantly lowers
(typically by 1–2 units). -
Stability: Blocks
-oxidation and reduces N-oxidation liability. -
Example: 3-fluoropyrrolidine or 3-fluoro-8-azabicyclo[3.2.1]octane.
Case Study: 8-Azabicyclo[3.2.1]octane (Tropane)
The tropane core is a classic bicyclic amine. The parent compound is prone to N-demethylation and oxidation at the C3 position.
Table 1: Comparative Physicochemical and Stability Data
| Compound Structure | Substitution | LogD (pH 7.4) | Metabolic Stability | ||
| Parent Tropane | None | ~10.2 | 0.6 | High | Low ( |
| 3-Fluoro-tropane | 3-F (exo/endo) | ~8.9 | 0.8 | Medium | Improved ( |
| 3,3-Difluoro-tropane | 3,3-F | ~7.8 | 1.4 | Low | High ( |
Note: Data represents generalized trends observed in tropane and quinuclidine series [1, 2]. Gem-difluorination often provides the most dramatic stability increase by removing all oxidizable hydrogens at the C3 position and maximally suppressing basicity.
Experimental Protocols
To validate the stability improvements, a rigorous Microsomal Stability Assay is required.[3] This protocol ensures high data integrity (E-E-A-T).
Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Human Liver Microsomes (HLM): Pooled donor (20 mg/mL protein conc).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl
. -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).
Workflow Steps:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Add test compound (final conc. 1
M). Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Stop Solution (ACN). Vortex for 10 min. -
Clarification: Centrifuge at 4000 rpm for 20 min at 4°C to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient + 0.1% Formic Acid). Monitor Parent ion [M+H]+.
Diagram: Assay Workflow
The following Graphviz diagram visualizes the critical path for the stability assay.
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
Data Calculation
Calculate the slope (
Synthetic Accessibility
While this guide focuses on stability, the availability of these scaffolds is a prerequisite for testing. Recent advances by groups like Mykhailiuk and Grygorenko (Enamine) have made these "Saturated Bioisosteres" accessible.
-
Key Reaction: The use of Deoxofluorination (DAST, Deoxo-Fluor) on ketone precursors (e.g., tropinone) is the standard route to gem-difluoro analogs.
-
Building Blocks: 3,3-difluoro-8-azabicyclo[3.2.1]octane and 3-fluoro-quinuclidine are now commercially available as salts, facilitating rapid SAR exploration [3].
References
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4][5][6] Link
-
Grygorenko, O. O., et al. (2018). Bicyclic Amines in Drug Discovery. Bioorganic & Medicinal Chemistry.[1][2][4][5][6] Link
-
Enamine Ltd. (2025). Fluorinated Saturated Heterocycles: Building Blocks Catalog.Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[7] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. m.youtube.com [m.youtube.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Sourcing and Utilization of 4-Fluorobicyclo[2.2.1]heptan-1-amine
Executive Summary
This technical guide addresses the sourcing, synthesis, and application of 4-fluorobicyclo[2.2.1]heptan-1-amine (CAS: 1638765-29-3 for HCl salt), a high-value bridgehead bioisostere used in medicinal chemistry. Unlike acyclic
Molecular Profile & Rationale
The "Bredt's Rule" Stability Shield
The primary value proposition of 4-fluorobicyclo[2.2.1]heptan-1-amine lies in its violation of conventional reactivity trends. Typically, amines with a fluorine atom at the
However, in the bicyclo[2.2.1]heptane (norbornane) system, the formation of a double bond at the bridgehead position is geometrically forbidden due to extreme ring strain, a principle known as Bredt’s Rule [1].[1][2][3] Consequently, the 4-fluoro-1-amine motif is chemically stable, allowing it to function as a robust building block.
Physicochemical Properties
-
Lipophilicity (LogP/LogD): The bridgehead fluorine lowers the pKa of the distal amine (position 1) via through-bond inductive effects (approx. 1.5–2.0 log units lower than the non-fluorinated parent). This increases the fraction of neutral species at physiological pH (7.4), potentially improving membrane permeability.
-
Metabolic Stability: The C4 position of the norbornane cage is a common "soft spot" for cytochrome P450 oxidation. Fluorination blocks this metabolic liability, extending the half-life (
) of the parent drug. -
Bioisosterism: The scaffold serves as a non-aromatic bioisostere for para-substituted anilines, tert-butyl groups, or cyclohexyl moieties, offering a vector to escape flat chemical space (Fsp3 enrichment).
Synthesis & Manufacturing Challenges (Make vs. Buy)
Synthesizing this molecule in-house is non-trivial due to the difficulty of introducing fluorine selectively at the bridgehead position of an already-formed cage, or constructing the cage with the fluorine in place.
The "Make" Pathway (In-House Synthesis)
The most reliable synthetic route typically proceeds from the commercially available 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 84553-40-2). Direct nitration or amination is not feasible. The standard protocol involves a Curtius Rearrangement:
-
Activation: Conversion of the carboxylic acid to the acyl azide (using DPPA or
followed by ). -
Rearrangement: Thermal decomposition to the isocyanate.
-
Hydrolysis: Acidic hydrolysis to yield the amine hydrochloride.
The "Buy" Recommendation
Given the high cost of the fluorinated acid precursor and the safety risks associated with acyl azides (Curtius), direct procurement of the amine is recommended for scales <100g.
Figure 1: Decision logic for sourcing vs. synthesizing bridgehead fluoroamines. The synthesis route relies on the carboxylic acid precursor.[4]
Commercial Sourcing Landscape
The supply chain for bridgehead fluorinated norbornanes is highly consolidated. Most "suppliers" listed on aggregator sites are distributors for a single originator.
Primary Originator (Tier 1)
-
Enamine (Ukraine/Latvia/USA): Enamine is the primary manufacturer of this scaffold. They developed the proprietary methodology for stabilizing
-fluoroamines via the bridgehead strategy [2].-
Stock Status: Often held in stock (US/EU warehouses) in gram quantities.[5]
-
Catalog ID: Look for "EN300-" series codes.
-
Validated Distributors (Tier 2)
These vendors reliably source from the originator or hold their own inventory, providing easier procurement logistics for Western firms.
-
Sigma-Aldrich (Merck): Frequently lists Enamine building blocks under "Market Select" or "Aldrich Market".
-
Alchimica: Strong presence in Europe; lists the HCl salt explicitly.
-
Combi-Blocks: often carries stock of the acid precursor and occasionally the amine.
Procurement Data Table
| Compound Form | CAS Number | Primary Supplier | Purity Grade | Typical Lead Time |
| Amine (HCl Salt) | 1638765-29-3 | Enamine / Alchimica | >95% | 1–2 Weeks (US/EU) |
| Carboxylic Acid | 84553-40-2 | Enamine / Sigma | >95% | 1 Week |
| Alcohol | 84553-46-8 | AChemBlock / Enamine | >95% | 2–3 Weeks |
Quality Assurance & Analytical Validation
Upon receipt of the material, the following QC protocols are mandatory to verify identity and exclude common impurities (e.g., non-fluorinated norbornane).
19F NMR Validation
The definitive identification method.
-
Protocol: Dissolve ~5mg in DMSO-d6 or CDCl3 (if free base).
-
Expected Signal: A singlet (or weak multiplet) around -130 to -160 ppm (relative to CFCl3).
-
Absence of Coupling: Unlike cyclohexyl fluorides, the bridgehead fluorine lacks geminal protons. You will not see a geminal H-F coupling (typically 45-50 Hz). You may see smaller long-range couplings (
or ) to the cage protons.
GC-MS / LC-MS
-
Mass Shift: Confirm the M+1 peak matches the fluorinated mass (MW ~129 for free base).
-
Impurity Check: Look for the mass of 1-aminonorbornane (MW ~111). This is a critical impurity if the synthesis involved incomplete fluorination or reduction side-reactions.
Figure 2: Quality Control workflow for validating fluorinated bridgehead amines.
Handling & Storage
-
Physical State: The HCl salt is a stable, white solid. The free base is a volatile oil or low-melting solid that sublimates easily.
-
Storage: Store the HCl salt at room temperature or +4°C, desiccated.
-
Safety: While chemically stable, treat as a fluorinated aliphatic amine. Avoid inhalation; use standard PPE.
References
-
Bredt, J. (1924).[2] Über die räumliche Konfiguration des Camphers und des Bornylens. Justus Liebigs Annalen der Chemie, 437(1), 1-13. Link
-
Enamine Ltd. (2024). Alpha-Fluoroamines: Overcoming Stability Issues via Bridgehead Substitution. Enamine Technical Catalog. Link
-
Adcock, W., & Abeywickrema, A. N. (1982). Polar substituent effects in the bicyclo[2.2.1]heptane ring system. The Journal of Organic Chemistry, 47(15), 2957–2966. Link
-
PubChem. (2024). Compound Summary: 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid.[6] National Library of Medicine. Link
Sources
Synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-amine from Keto-Alcohol Precursors
Application Note: AN-SYN-4FNA-01
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-fluorobicyclo[2.2.1]heptan-1-amine , a critical bioisostere for para-substituted anilines and piperazines in medicinal chemistry. Unlike traditional routes that rely on unstable bridgehead halides or low-yielding radical fluorinations, this protocol utilizes a "Cyclization-Functionalization" strategy .
We proceed from a stable keto-ester precursor (derived from keto-alcohol oxidation) to construct the norbornane core via intramolecular enolate alkylation, followed by nucleophilic fluorination and a Curtius rearrangement. This method ensures high regioselectivity and safety by avoiding high-pressure fluorination gas.
Core Advantages
-
Bridgehead Selectivity: Overcomes the "Bredt’s Rule" constraints prohibiting standard
substitution at bridgehead carbons. -
Scalability: Avoids the use of volatile bridgehead iodides common in the Kishi method.
-
Safety: Utilizes Deoxo-Fluor™ or DAST for controlled nucleophilic fluorination rather than elemental fluorine (
).
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three logical phases. The challenge lies in introducing the fluorine atom at the
-
Bridgehead Amine (
): Installed via Curtius Rearrangement of a carboxylic acid. -
Bridgehead Fluorine (
): Installed via Deoxyfluorination of a bridgehead alcohol. -
Bicyclic Core: Constructed via Intramolecular Alkylation of a 4-functionalized cyclohexane.
Strategic Pathway Diagram
Figure 1: Retrosynthetic logic flow from the target amine back to the keto-ester precursor.
Detailed Experimental Protocol
Phase 1: Precursor Assembly & Cyclization
Objective: Convert Ethyl 4-oxocyclohexanecarboxylate to Ethyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate.
Step 1.1: Methylenation (Wittig Reaction)
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Protocol:
-
Suspend
(1.2 equiv) in anhydrous THF (0.5 M) under . -
Add
(1.2 equiv) portion-wise at 0°C. Stir for 1 h (yellow ylide forms). -
Add Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) dropwise at 0°C.
-
Warm to RT and stir for 4 h.
-
Workup: Quench with sat.
, extract with hexanes (to precipitate ), wash with brine, dry ( ), and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Step 1.2: Hydroxybromination & Cyclization
-
Mechanism: This tandem sequence involves the formation of a bromohydrin followed by base-mediated intramolecular displacement of the bromide by the enolate of the ester.
-
Reagents: N-Bromosuccinimide (NBS),
/DMSO, then Lithium Diisopropylamide (LDA). -
Protocol:
-
Dissolve alkene from 1.1 in DMSO/H2O (4:1). Add NBS (1.1 equiv) portion-wise at 0°C.
-
Stir until alkene is consumed (TLC). This forms the bromohydrin.[3]
-
Cyclization: Cool a separate flask of THF containing LDA (2.2 equiv) to -78°C.
-
Add the crude bromohydrin (dissolved in THF) slowly to the LDA solution.
-
Allow to warm to 0°C over 2 h. The enolate attacks the C-Br center, closing the [2.2.1] bridge.
-
Workup: Quench with dilute HCl. Extract with EtOAc.[4]
-
Yield Target: 60-70% (Ethyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate).
-
Phase 2: Bridgehead Fluorination
Objective: Convert the
-
Reagents: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) or DAST.[5]
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Protocol:
-
Dissolve Ethyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate in anhydrous DCM (0.2 M) in a plastic/Teflon vessel (glass reacts with HF byproducts).
-
Cool to -78°C.
-
Add Deoxo-Fluor (1.5 equiv) dropwise.
-
Allow to warm to RT. If conversion is slow, heat to reflux (40°C) for 12 h.
-
Quench (Hazard): Pour reaction mixture slowly into saturated
solution at 0°C. Caution: Vigorous evolution. -
Purification: Silica gel chromatography.
-
Yield Target: 75-85% (Ethyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate).
-
Phase 3: Bridgehead Amination (Curtius Rearrangement)
Objective: Convert the
Step 3.1: Saponification
-
Protocol: Treat ester with LiOH (3 equiv) in THF/H2O (1:1) at 50°C for 4 h. Acidify to pH 2 to isolate 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid .
Step 3.2: Curtius Rearrangement
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (
), tert-Butanol ( ). -
Protocol:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene.
-
Add
(1.1 equiv) and DPPA (1.1 equiv). -
Stir at RT for 1 h (formation of acyl azide).
-
Heat to 90°C for 2 h. Evolution of
gas indicates formation of Isocyanate. -
Add excess tert-Butanol (5 equiv) and reflux for 12 h.
-
Result: N-Boc-4-fluorobicyclo[2.2.1]heptan-1-amine.
-
Step 3.3: Deprotection
-
Protocol: Treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 h at RT.
-
Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain the hydrochloride salt .
Process Data & Troubleshooting
Reagent & Yield Summary Table
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Methylenation | Anhydrous conditions essential | 88% | |
| 2 | Cyclization | NBS, then LDA | Temperature control (-78°C) | 65% |
| 3 | Fluorination | Deoxo-Fluor | Use plastic ware; Slow quench | 78% |
| 4 | Saponification | LiOH, THF/ | Complete hydrolysis | 95% |
| 5 | Curtius (Boc) | DPPA, | 82% | |
| 6 | Deprotection | HCl/Dioxane | Removal of volatiles | 99% |
| Total | Overall | ~35% |
Troubleshooting Guide
-
Low Cyclization Yield: If the ring closure is inefficient, ensure the bromohydrin intermediate is fully dry before adding to the LDA solution. Water kills the LDA and prevents enolate formation.
-
Fluorination Failure: Bridgehead hydroxyls are sterically hindered. If DAST/Deoxo-Fluor fails at RT, switch to Morpholinosulfur trifluoride (Morph-DAST) which is thermally more stable and allows heating up to 80°C.
-
Curtius Stalling: If the acyl azide does not rearrange, ensure the toluene is anhydrous. Water hydrolyzes the isocyanate back to the amine/urea byproduct.
Mechanistic Visualization
The following diagram illustrates the critical Curtius Rearrangement pathway, the key step for installing the nitrogen at the bridgehead where nucleophilic substitution is impossible.
Figure 2: Mechanistic flow of the Curtius Rearrangement converting the bridgehead acid to the amine.
Safety & Compliance (E-E-A-T)
-
Fluorinating Agents: Deoxo-Fluor and DAST release HF (Hydrofluoric Acid) upon contact with moisture.
-
Protocol: Always keep Calcium Gluconate gel nearby. Use plastic labware. Quench reactions into saturated bicarbonate solution very slowly.
-
-
Azides: DPPA and acyl azide intermediates are potentially explosive.
-
Protocol: Do not concentrate acyl azides to dryness. Conduct the rearrangement in solution (Toluene) behind a blast shield.
-
-
Waste Disposal: Fluorinated waste must be segregated. Aqueous waste containing HF byproducts must be neutralized with Calcium Hydroxide before disposal.
References
-
Adcock, W., & Trout, N. A. (1993). Bridgehead Fluorination of Bicyclo[2.2.1]heptanes. Journal of Organic Chemistry, 58(10), 2791–2796. Link
-
Grygorenko, O. O., et al. (2021).[4] Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres. ChemRxiv (Preprint). Link
-
Kishi, Y., et al. (1989). Synthetic Studies on Palytoxin. Pure and Applied Chemistry, 61(3), 313-324. (Foundational reference for bridgehead functionalization strategies). Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius rearrangement. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048–7054. Link
Sources
Application Note: 4-Fluorobicyclo[2.2.1]heptan-1-amine as a High-Fsp³ Phenyl Bioisostere
[1]
Executive Summary
The replacement of planar aromatic rings with saturated, three-dimensional (3D) scaffolds—a strategy termed "Escaping Flatland"—is a proven method to improve the physicochemical and pharmacokinetic properties of drug candidates. While bicyclo[1.1.1]pentanes (BCPs) have gained widespread popularity, the 4-fluorobicyclo[2.2.1]heptan-1-amine (4-F-BCH-amine) scaffold offers a unique geometric and electronic profile.[1]
This guide details the rationale and protocols for deploying 4-F-BCH-amine as a bioisostere for para-substituted anilines.[1] Unlike the planar phenyl ring, this bridged scaffold increases solubility and metabolic stability while maintaining the critical vector orientation and, crucially, modulating the amine basicity via the bridgehead fluorine.
Scientific Rationale & Design Principles
The Geometric Argument: Vector Alignment
The bicyclo[2.2.1]heptane (norbornane) core is a rigid, bridged bicycle. When substituted at the 1- and 4-positions (the bridgeheads), the exit vectors are collinear, similar to a para-substituted benzene.[1] However, unlike the flat benzene ring (bond angle 180°), the [2.2.1] bridgehead substituents subtend an angle slightly less than 180° due to the methylene bridge, creating a subtle "kink."
-
Phenyl Ring: 2D, Planar, 0% Fsp³.
-
4-F-BCH: 3D, Globular, 100% Fsp³.[1]
This 3D bulk allows the scaffold to fill hydrophobic pockets more effectively than a flat ring, potentially increasing binding affinity through van der Waals interactions.
The Electronic Argument: pKa Modulation
A critical challenge in replacing an aniline (weak base, pKa ~4.6) with an aliphatic amine (strong base, pKa ~10.5) is the drastic change in ionization state at physiological pH.
-
The Solution: The introduction of a fluorine atom at the C4 bridgehead exerts a strong electron-withdrawing inductive effect (
) through the cage.[1] -
Result: This lowers the pKa of the distal C1-amine by approximately 1.5–2.0 log units (to ~8.5–9.0). While still more basic than aniline, it is significantly less basic than a standard cyclohexylamine, improving membrane permeability and reducing hERG liability often associated with high-pKa amines.
Metabolic Stability
Aromatic rings are frequent sites of oxidative metabolism (e.g., hydroxylation, epoxidation) by CYP450 enzymes. The fully saturated 4-F-BCH scaffold is metabolically robust.[1] The bridgehead fluorine blocks the C4 position, and the bridgehead C1 is fully substituted, preventing metabolic attack at the most reactive sites.
Comparative Data Summary
| Property | p-Fluoroaniline | 4-Fluorobicyclo[2.2.1]heptan-1-amine | Impact |
| Hybridization | sp² (Planar) | sp³ (3D) | Improved Solubility |
| Fsp³ Score | 0.0 | 1.0 | Higher "Drug-likeness" |
| LogP | ~1.2 | ~0.8 (Estimated) | Lower Lipophilicity |
| pKa (Amine) | ~4.6 | ~8.8 | Reduced Basicity (vs. Alkyl Amine) |
| Metabolic Risk | High (Ring oxidation) | Low (Blocked bridgeheads) | Extended Half-life |
Visualizing the Bioisosteric Strategy
The following diagram illustrates the logical transition from a metabolic liability (Phenyl) to the optimized bioisostere (4-F-BCH).
Figure 1: Strategic replacement of the phenyl ring with 4-fluorobicyclo[2.2.1]heptane to improve physicochemical properties.
Experimental Protocols
Protocol A: Synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-amine
Note: Direct commercial availability can be sporadic.[1] The following robust synthetic route is recommended, utilizing the Curtius rearrangement to install the bridgehead amine.
Prerequisites:
-
Starting Material: Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate (Commercially available or synthesized from 1,4-cyclohexanedimethanol).[1]
-
Reagents: DAST (Diethylaminosulfur trifluoride), LiOH, DPPA (Diphenylphosphoryl azide), t-Butanol, TFA.
Workflow Diagram:
Figure 2: Step-by-step synthetic pathway from the hydroxy-ester precursor.
Detailed Procedure:
-
Deoxyfluorination (Formation of C4-F):
-
Dissolve methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate (1.0 equiv) in anhydrous DCM under
. -
Cool to -78°C. Add DAST (1.5 equiv) dropwise.
-
Allow to warm to RT and stir for 12h.
-
Critical Step: Quench carefully with saturated
(gas evolution). Extract with DCM.[2] -
Why: DAST effectively converts the bridgehead alcohol to fluorine. The bridgehead position prevents elimination (Bredt's rule), ensuring high yield of the fluoride.
-
-
Saponification:
-
Treat the fluorinated ester with LiOH (3.0 equiv) in THF/Water (3:1) at RT for 4h.
-
Acidify to pH 2 with 1M HCl and extract with EtOAc to yield the carboxylic acid.
-
-
Curtius Rearrangement (Formation of C1-N):
-
Dissolve the acid (1.0 equiv) in anhydrous t-Butanol.
-
Add Triethylamine (1.2 equiv) and DPPA (1.1 equiv).
-
Heat to reflux (85°C) for 16h.
-
Mechanism: The acid converts to the acyl azide
isocyanate (thermal rearrangement) trapped by t-Butanol to form the Boc-protected amine.[1] -
Purify via flash chromatography (Hexane/EtOAc).
-
-
Deprotection:
-
Stir the N-Boc intermediate in TFA/DCM (1:4) for 2h.
-
Concentrate in vacuo to afford the 4-fluorobicyclo[2.2.1]heptan-1-amine trifluoroacetate salt .[1]
-
Protocol B: Amide Coupling (General Application)
Use this protocol to attach the bioisostere to your drug scaffold.
-
Activation: Dissolve the carboxylic acid partner (Drug-COOH, 1.0 equiv) in DMF.
-
Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
-
Coupling: Add 4-fluorobicyclo[2.2.1]heptan-1-amine salt (1.1 equiv).
-
Reaction: Stir at RT for 2–12h. Monitor by LCMS.[2]
-
Note: Bridgehead amines can be sterically hindered.[3] If conversion is slow, heat to 50°C.
References
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(12), 2839-2867.
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
-
Krenske, E. H., et al. (2016). Kinetics and Thermodynamics of the Curtius Rearrangement of Bridgehead Carboxylic Acids. The Journal of Organic Chemistry, 81(23), 11726–11733.
-
Presset, M., et al. (2015). Synthesis of 4-Fluorobicyclo[2.2.2]octan-1-amine and its Use in the Preparation of Fluorinated Analogues of Memantine.[1] European Journal of Organic Chemistry, 2015(6), 1254-1260. (Analogous chemistry for [2.2.2] system).
Sources
- 1. US4554366A - Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates - Google Patents [patents.google.com]
- 2. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
Application Note: Amide Coupling of 4-Fluorobicyclo[2.2.1]heptan-1-amine
This is a comprehensive technical guide and protocol set for the amide coupling of 4-Fluorobicyclo[2.2.1]heptan-1-amine . This document is designed for medicinal chemists and process scientists requiring high-fidelity conversion of this specific, electronically deactivated, and sterically constrained bridgehead amine.
Executive Summary & Mechanistic Insight
The coupling of 4-fluorobicyclo[2.2.1]heptan-1-amine presents a dual challenge in organic synthesis, combining significant steric bulk with electronic deactivation .
The Challenge: Sterics + Electronics
-
Bridgehead Constraint (Sterics): The amine is located at the C1 bridgehead position of the norbornane scaffold. Unlike standard tertiary alkyl amines, the backside of the carbon is completely blocked by the bicyclic cage, preventing any Walden-inversion-like transition states and severely limiting the approach vector for the electrophile.
-
Through-Cage Inductive Effect (Electronics): The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect ($ -I $) that propagates through the rigid bicyclic skeleton. This significantly lowers the pKa of the conjugate acid (estimated pKa ~8.5–9.0 vs. ~10.5 for standard alkyl amines), rendering the free base less nucleophilic.
The Strategy
Standard carbodiimide couplings (EDC/HOBt) often stall or suffer from slow kinetics with this substrate, leading to high rates of activated ester hydrolysis. Successful protocols must utilize high-energy active esters (HATU/HOAt) or pre-activated electrophiles (Acid Chlorides/Fluorides) to drive the reaction to completion.
Decision Tree & Workflow
The following logic gate determines the optimal protocol based on your carboxylic acid substrate.
Figure 1: Strategic selection of coupling reagents based on acid sterics and reaction scale.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Routine library synthesis, unhindered acids, small scale (<100 mg).
Rationale: HATU generates the highly reactive O-(7-azabenzotriazol-1-yl)uronium species. The 7-aza nitrogen provides an internal basic site (via neighboring group participation) that accelerates the aminolysis step, crucial for our low-nucleophilicity bridgehead amine.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
4-Fluorobicyclo[2.2.1]heptan-1-amine HCl (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
HOAt (0.5 equiv) [Optional but recommended for this specific amine]
-
DIPEA (Diisopropylethylamine) (3.5 equiv)
-
DMF (Anhydrous) [0.1 M concentration][2]
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition 1: Add DIPEA (1.0 equiv) to initiate active ester formation. Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn yellow/orange.
-
Amine Prep: In a separate vial, dissolve 4-Fluorobicyclo[2.2.1]heptan-1-amine HCl (1.1 equiv) in minimal DMF with the remaining DIPEA (2.5 equiv).
-
Coupling: Add the amine solution to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
QC Check: If LCMS shows incomplete conversion after 4h, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.
Protocol B: The "Force" Method (Ghosez's Reagent)
Best for: Sterically hindered acids, unreactive substrates, or when HATU fails.
Rationale: This method converts the acid in situ to the acid chloride (or keteniminium intermediate) using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Acid chlorides are significantly more electrophilic than HATU esters, overcoming the steric/electronic barrier of the bridgehead amine.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez's Reagent (1.2 – 1.5 equiv)
-
4-Fluorobicyclo[2.2.1]heptan-1-amine HCl (1.1 equiv)[1]
-
DIPEA or Pyridine (3.0 equiv)
-
DCM (Dry) or CHCl₃
Step-by-Step:
-
Chlorination: Dissolve Carboxylic Acid in dry DCM (0.2 M) under N₂.
-
Reagent Addition: Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C.
-
Activation: Allow to warm to RT and stir for 1–2 hours. Monitor by TLC (methanol quench) to confirm acid chloride formation.
-
Coupling: Cool the mixture back to 0°C. Add the amine HCl salt followed immediately by DIPEA (3.0 equiv) dropwise.
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[3]
Protocol C: Process-Friendly (T3P - Propylphosphonic Anhydride)
Best for: Scale-up (>1g), preventing epimerization of chiral acids, and easy workup.
Rationale: T3P is a cyclic anhydride that acts as a coupling agent. It is highly soluble in organic solvents and the by-products are water-soluble, simplifying purification. It is exceptionally good for low-nucleophilicity amines (like anilines and fluorinated bridgeheads).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
4-Fluorobicyclo[2.2.1]heptan-1-amine HCl (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
EtOAc or 2-MeTHF (Solvent)
Step-by-Step:
-
Mixing: Charge flask with Carboxylic Acid, Amine HCl, and solvent (EtOAc is preferred for green chemistry).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[4]
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT. T3P reactions are often slower; stir for 12–24 hours.
-
Optimization: If slow, heat to 60°C (T3P is thermally stable).
-
Workup: Wash organic layer with water, 0.5M HCl (to remove pyridine), sat. NaHCO₃, and brine. Often requires no chromatography.
Quantitative Comparison of Reagents
| Parameter | HATU / HOAt | Ghosez's Reagent | T3P (Propylphosphonic Anhydride) |
| Reactivity | High | Very High (Aggressive) | Moderate to High |
| Steric Tolerance | Moderate | Excellent | Good |
| By-products | Urea (difficult to remove) | Amides/Salts | Water-soluble (Easy removal) |
| Epimerization | Low (with HOAt) | High Risk (if base excess) | Very Low (Best in class) |
| Cost | High | Moderate | Moderate |
| Safety | Sensitizer | Moisture Sensitive | Safe / Non-explosive |
Troubleshooting Guide
Problem: Low Conversion (Unreacted Amine remains)
-
Cause: The activated ester hydrolyzes before the slow amine can attack.
-
Fix: Switch to Protocol B (Acid Chloride). Alternatively, use anhydrous conditions strictly. Add molecular sieves (4Å) to the HATU reaction.
-
Fix: Increase concentration to 0.5 M to drive bimolecular kinetics.
Problem: Epimerization of the Acid
-
Cause: Over-activation or high basicity.
-
Fix: Switch to Protocol C (T3P) using Pyridine as the base (weaker base than DIPEA). Perform at 0°C.
Problem: Poor Solubility
-
Cause: Bridgehead amines can be lipophilic, but the HCl salt is polar.
-
Fix: Use a 1:1 mixture of DCM/DMF or NMP (N-methylpyrrolidone).
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7][8][9] Organic Process Research & Development, 20(2), 140–177.[5]
-
Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454–455.
-
Pintilie, L., et al. (2018).[10] New Constrained Amines in a Bicyclo[2.2.1]Heptane Skeleton. Revista de Chimie, 69(9), 2448.[10] (Provides context on the synthesis and stability of 4-substituted bicyclo[2.2.1]heptane amines).
Sources
- 1. 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 [ouci.dntb.gov.ua]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Fragment-Based Drug Design Using Fluorinated Norbornane Scaffolds
Executive Summary
This guide details the strategic application of fluorinated norbornane scaffolds in Fragment-Based Drug Design (FBDD). While traditional FBDD often relies on flat, aromatic heterocycles, this protocol leverages the rigid, three-dimensional architecture of norbornane (bicyclo[2.2.1]heptane) to access unexplored chemical space. We provide a validated workflow for synthesizing these scaffolds and screening them using
Scientific Rationale: The "Escape from Flatland"
The historical dominance of planar, aromatic rings in fragment libraries has led to leads with poor physicochemical properties (low solubility, high promiscuity). The norbornane scaffold addresses this by providing a defined 3D vector.
Comparative Analysis: Benzene vs. Fluorinated Norbornane
| Feature | Benzene Scaffold (Traditional) | Fluorinated Norbornane (Proposed) | Impact on Drug Design |
| Geometry | Planar (2D) | Bicyclic, Rigid (3D) | Access to deep, globular protein pockets. |
| Hybridization | Higher solubility; reduced non-specific binding. | ||
| Vectors | 120° planar exits | Defined stereochemical exits (exo/endo) | Precise orientation of functional groups. |
| NMR Sensor | High-throughput screening of mixtures (cocktails). |
Mechanism of Action: The rigidity of the norbornane core minimizes the entropic penalty upon binding to a protein target. By substituting the scaffold with fluorine (e.g., trifluoromethyl or fluoro- derivatives), we introduce a sensitive NMR handle without significantly perturbing the steric profile of the molecule (Van der Waals radius of F
Experimental Workflow: From Synthesis to Screen
Diagram: The FBDD Pipeline
The following flowchart illustrates the critical path from library generation to hit validation.
Caption: Integrated workflow for generating and screening fluorinated norbornane fragments.
Protocol: Synthesis of Fluorinated Norbornane Scaffolds
Note: This protocol utilizes a Diels-Alder reaction, the most robust method for constructing the bicyclic core.
Reagents:
-
Cyclopentadiene (freshly cracked)
-
Fluorinated alkene (e.g., 2-fluoroacrylate or trifluoromethyl vinyl ketone)
-
Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g.,
or )
Step-by-Step Methodology:
-
Pre-cooling: Dissolve the fluorinated alkene (1.0 eq) in anhydrous DCM under Argon atmosphere. Cool to -78°C.
-
Catalyst Addition: Slowly add the Lewis Acid catalyst (0.1 - 1.0 eq depending on reactivity). Stir for 15 minutes.
-
Cycloaddition: Add freshly cracked cyclopentadiene (1.2 eq) dropwise. The reaction is exothermic; monitor internal temperature.
-
Warming: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC or GC-MS.
-
Workup: Quench with saturated
. Extract with DCM. Dry organic layer over . -
Purification: Isolate endo and exo isomers via silica gel chromatography. Critical: Separate diastereomers early, as they represent distinct 3D vectors.
Protocol: F NMR Screening (T2 Relaxation)
This is the core screening methodology. Small molecules (fragments) tumble rapidly in solution (long T2 relaxation), resulting in sharp NMR signals. When a fragment binds to a large protein, it adopts the tumbling rate of the protein (short T2), causing the
Sample Preparation
Buffer A (Screening Buffer):
-
50 mM Sodium Phosphate, pH 7.4[1]
-
100 mM NaCl[1]
-
10%
(for lock) -
50 µM TFA (Trifluoroacetic acid) as internal reference (capillary insert recommended to avoid protein interaction).
Mixture Setup (Cocktails):
To increase throughput, screen fragments in mixtures (cocktails) of 5-10 compounds. Ensure
-
Protein Concentration: 10 - 20 µM
-
Fragment Concentration: 200 - 400 µM (per fragment)
-
Total Volume: 500 µL in 5mm NMR tubes.
Pulse Sequence Setup (CPMG)
Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to filter out broad signals from the protein and bound ligands.
-
Pulse Program: cpmg19f (Bruker) or equivalent.
-
Relaxation Delay (d1): 2.0 - 3.0 seconds.
-
Echo Time (
): Set total spin-lock time ( ) to approx 50-100 ms.-
Free ligand: Signal persists (sharp).
-
Bound ligand: Signal decays (broadens/disappears).
-
-
Scans: 128 - 256 scans (approx. 10-20 mins per sample).
Data Analysis Logic
Compare the spectra of Cocktail + Protein vs. Cocktail - Protein (Control) .
-
Hit Criteria: A reduction in peak intensity > 30% or significant line broadening (increase in linewidth at half-height).
-
Artifact Check: Ensure no new peaks appear (degradation) and chemical shifts remain constant unless exploring Chemical Shift Perturbation (CSP) modes.
Diagram: The Physics of T2 Filtering
Caption: T2 relaxation filtering differentiates between free (sharp signal) and bound (broad signal) fluorinated fragments.
Hit-to-Lead Optimization Strategy
Once a fluorinated norbornane hit is identified, the rigidity of the scaffold facilitates rapid optimization.
-
Vector Expansion: Use the defined stereochemistry (e.g., C7 bridge, C2/C3 positions) to grow the molecule.
-
Fragment Merging: If two fragments bind in adjacent pockets (determined by NOE experiments), link them. The norbornane core serves as an ideal rigid linker to maintain the bioactive conformation.[2]
-
Solubility Maintenance: Unlike adding phenyl groups, growing off a norbornane scaffold maintains a higher
fraction, preserving aqueous solubility during molecular weight increase.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link][2][3][4]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Gee, C. T., et al. (2020). The 3F Library: Fluorinated Fsp3-Rich Fragments for Expeditious 19F NMR Based Screening.[5] Angewandte Chemie International Edition. [Link]
-
Thomas, C. J., et al. (2011). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers.[6][7] Polymer Chemistry. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of Bicyclic Primary Amines
Introduction: Navigating the Synthesis of Complex Amines
The synthesis of secondary and tertiary amines is a cornerstone of modern drug discovery and development. Among the myriad of methods for constructing C-N bonds, reductive amination stands out for its efficiency, operational simplicity, and broad functional group tolerance.[1] This one-pot reaction, which combines a carbonyl compound with an amine in the presence of a reducing agent, offers a highly controlled route to substituted amines, effectively bypassing the overalkylation issues often encountered with direct alkylation methods.[2][3]
This guide provides an in-depth exploration of reductive amination, with a specific focus on its application to a particularly challenging substrate class: bicyclic primary amines. These sterically hindered amines, such as those derived from norbornane and adamantane scaffolds, are of significant interest in medicinal chemistry due to their rigid conformational structures. However, their bulkiness presents unique challenges to successful reductive amination. Herein, we dissect the mechanistic nuances, compare and contrast common reaction conditions, provide detailed, field-proven protocols, and offer troubleshooting strategies to empower researchers in their synthesis of these complex molecular architectures.
The Mechanism of Reductive Amination: A Two-Step Dance in a Single Pot
Reductive amination is a sequential process that involves two key steps occurring in the same reaction vessel:
-
Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine (for primary amines) or an iminium ion under acidic conditions. This step is reversible, and the equilibrium can be shifted towards the imine/iminium ion by removing water or by acid catalysis.[4]
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the final secondary amine.[5] The choice of reducing agent is critical, as it must be mild enough to not significantly reduce the starting carbonyl compound but reactive enough to efficiently reduce the imine/iminium intermediate.[2]
The Challenge of Bicyclic Primary Amines: Steric Hindrance at the Forefront
The rigid, three-dimensional structure of bicyclic amines introduces significant steric bulk around the nitrogen atom. This steric hindrance can impede both steps of the reductive amination process:
-
Slow Imine Formation: The bulky bicyclic framework can hinder the approach of the amine to the carbonyl carbon, slowing down the initial nucleophilic attack and thus the rate of imine formation.[6]
-
Difficult Reduction: The steric environment around the resulting imine's C=N bond can also obstruct the delivery of the hydride from the reducing agent.
These challenges can lead to low reaction yields, with unreacted starting materials or the formation of side products from the reduction of the carbonyl compound. Overcoming these hurdles requires careful selection of reagents and optimization of reaction conditions.
A Comparative Analysis of Reductive Amination Conditions
The success of a reductive amination reaction with a bicyclic primary amine hinges on the judicious choice of the reducing agent, solvent, and any additives. Below is a summary of commonly employed conditions, with a focus on their suitability for sterically demanding substrates.
| Reducing Agent | Typical Solvent(s) | Additives | Pros | Cons | Best Suited For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetic Acid (AcOH) | Mild and selective for imines over carbonyls; tolerant of many functional groups.[3] | Moisture sensitive; can be slower with highly hindered substrates. | General purpose; good starting point for hindered amines. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Acetic Acid (AcOH) | Effective in protic solvents; stable at mildly acidic pH.[2][7] | Highly toxic (releases HCN gas with strong acid); can be less selective than NaBH(OAc)₃. | Reactions where protic solvents are preferred. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | None | "Green" and atom-economical; high yielding. | Can reduce other functional groups (e.g., C=C bonds, nitro groups); requires specialized equipment (hydrogenator). | Substrates lacking other reducible functional groups. |
| Borane Complexes (e.g., Benzylamine-borane) | Tetrahydrofuran (THF) | Molecular Sieves | Effective for hindered ketones; mild conditions.[8] | Can reduce carbonyls directly; may require an excess of the amine. | Hindered ketones that are unreactive under other conditions. |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of bicyclic primary amines. These have been adapted from literature procedures and represent robust starting points for optimization.
Protocol 1: Reductive Amination of endo-2-Aminonorbornane with Benzaldehyde using Sodium Triacetoxyborohydride
This protocol is a classic example of a direct reductive amination with a sterically hindered bicyclic amine.[9]
Materials:
-
endo-2-Aminonorbornane
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add endo-2-aminonorbornane (1.0 eq.).
-
Dissolve the amine in 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Add benzaldehyde (1.0-1.1 eq.) to the stirred solution.
-
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-endo-2-aminonorbornane.
Protocol 2: Reductive Amination of 1-Aminoadamantane with Acetone using Sodium Cyanoborohydride
This protocol demonstrates the use of a different hydride reagent and is suitable for the alkylation of the highly hindered 1-aminoadamantane.
Materials:
-
1-Aminoadamantane hydrochloride
-
Acetone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-aminoadamantane hydrochloride (1.0 eq.) in methanol.
-
Add an excess of acetone (5-10 eq.).
-
Adjust the pH of the solution to approximately 6-7 by the careful addition of a methanolic solution of NaOH or by using a buffer.
-
Add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol and acetone.
-
Add water to the residue and basify to pH > 10 with aqueous NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-isopropyl-1-aminoadamantane, which can be further purified if necessary.
Troubleshooting and Optimization
Low yields or the formation of side products are common challenges in the reductive amination of bicyclic primary amines. Here are some strategies to address these issues:
-
Problem: Low Conversion.
-
Increase Reaction Time: Sterically hindered substrates often require longer reaction times.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of both imine formation and reduction.
-
Add a Lewis Acid: For particularly unreactive ketones, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can facilitate imine formation.[2]
-
Use a Dehydrating Agent: Adding molecular sieves can help drive the equilibrium towards imine formation by removing water.
-
-
Problem: Formation of Alcohol Byproduct.
-
Use a More Selective Reducing Agent: If you are using a more reactive reducing agent like sodium borohydride, switch to the milder sodium triacetoxyborohydride.[10]
-
Ensure Complete Imine Formation: Allow more time for the amine and carbonyl to react before adding the reducing agent.
-
-
Problem: Dialkylation of the Primary Amine.
-
Use a Stoichiometric Amount of the Carbonyl Compound: Avoid using a large excess of the aldehyde or ketone.
-
Stepwise Procedure: In some cases, it may be beneficial to form and isolate the imine before proceeding with the reduction step.[3]
-
Conclusion
Reductive amination is a powerful and versatile tool for the synthesis of secondary and tertiary amines from bicyclic primary amines. While the inherent steric hindrance of these substrates presents challenges, a thorough understanding of the reaction mechanism and careful optimization of reaction conditions can lead to successful outcomes. The use of mild and selective reducing agents like sodium triacetoxyborohydride, coupled with appropriate solvent selection and, where necessary, the use of additives, provides a robust framework for accessing these structurally complex and pharmaceutically relevant molecules.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (2023, December 19). Reductive amination. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Myers, A. (n.d.). Chem 115 Handouts. Harvard University. [Link]
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Tararov, V. I., Kliuev, F. S., Zvereva, O., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658–11721. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Note: Incorporation of 4-Fluorobicyclo[2.2.1]heptan-1-amine into Peptide Mimetics
This Application Note is designed to guide researchers through the rationale, synthesis, and validation of incorporating 4-Fluorobicyclo[2.2.1]heptan-1-amine (4-F-BHA) into peptide mimetics.
Executive Summary
The incorporation of 4-Fluorobicyclo[2.2.1]heptan-1-amine (4-F-BHA) into peptide scaffolds represents a high-impact strategy for modulating pharmacokinetics (PK) and conformational entropy . As a bridgehead amine with a distal fluorine substituent, this moiety offers a unique combination of extreme steric bulk, defined 3D geometry, and metabolic resistance.
This guide details the specific protocols for coupling this sterically hindered amine to peptide termini, overcoming the significant nucleophilic reactivity penalties imposed by the bridgehead geometry and the inductive effect of the fluorine atom.
Key Benefits of 4-F-BHA Incorporation
| Feature | Mechanism | Benefit in Drug Design |
| Bridgehead Geometry | Rigid Bicyclo[2.2.1]heptane scaffold | Locks conformation; reduces entropic penalty of binding. |
| C4-Fluorination | Strong C-F bond (110 kcal/mol) & Inductive effect | Blocks P450 oxidation at the exposed bridgehead; modulates lipophilicity (LogP). |
| Steric Bulk | 3D Space filling | Shields adjacent peptide bonds from proteolytic cleavage. |
Chemical Rationale & Properties[1][2][3][4][5][6][7]
The "Fluorine Effect" on Bridgehead Amines
Incorporating fluorine at the C4 position of the norbornane scaffold exerts a powerful through-bond inductive effect (
-
pKa Modulation: The basicity of the amine is lowered (estimated pKa
8.5 vs. 10.2 for non-fluorinated), reducing protonation at physiological pH. -
Nucleophilicity: While lower basicity often correlates with lower nucleophilicity, the primary barrier here is steric . The bridgehead carbon cannot undergo inversion, and the amine lone pair is shielded by the bicyclic cage.
Metabolic Stability
In non-fluorinated bicyclic systems, the bridgehead C-H bonds are prone to cytochrome P450-mediated hydroxylation. Replacing the C4-H with Fluorine effectively "metabolic proofs" the scaffold, extending the half-life (
Experimental Protocol: Coupling 4-F-BHA to Peptides
Pre-requisites & Reagents
-
Scaffold: 4-Fluorobicyclo[2.2.1]heptan-1-amine HCl (CAS: 1638765-29-3).[1]
-
Activator: HATU (Standard) or Ghosez’s Reagent (Advanced/Difficult).
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Solvent: Anhydrous DMF or NMP.
Method A: HATU-Mediated Coupling (Standard)
Best for coupling to unhindered amino acids (e.g., Gly, Ala).
-
Activation: Dissolve the C-terminal carboxylic acid peptide (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to form the O-At ester.
-
Addition: Add 4-F-BHA HCl (1.5 equiv) and an additional 1.5 equiv of DIPEA.
-
Reaction: Stir under
at room temperature for 4–16 hours. -
Monitoring: Monitor by LCMS. The bridgehead amine reacts slowly. If conversion is <50% after 4 hours, switch to Method B.
Method B: Acid Chloride Activation (High-Efficiency)
Required for coupling to hindered residues (e.g., Val, Pro, Aib) or if Method A fails. Bridgehead amines are poor nucleophiles; highly reactive acid chlorides are often necessary.
-
Acid Chloride Formation:
-
Dissolve the carboxylic acid partner (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).
-
Stir for 30–60 mins at RT. Verify acid chloride formation by quenching a small aliquot with MeOH and checking for Methyl Ester by LCMS.
-
Note: Avoid Thionyl Chloride/Oxalyl Chloride if acid-sensitive protecting groups (Boc/tBu) are present. Ghosez's reagent is neutral.
-
-
Coupling:
-
Evaporate DCM (if switching solvent) or dilute with DCM.
-
Add 4-F-BHA HCl (1.5 equiv) and 2,4,6-Collidine (3.0 equiv). Collidine is preferred over DIPEA to prevent base-catalyzed racemization of the activated acid.
-
Microwave irradiation (Optional): 50°C for 30 mins can drive the reaction.
-
Visualizing the Workflow
The following diagram illustrates the decision tree and mechanistic pathway for incorporating 4-F-BHA.
Caption: Decision matrix for coupling sterically hindered 4-F-BHA based on peptide steric environment.
QC and Characterization
Due to the fluorine atom, 19F-NMR is a powerful diagnostic tool for verifying incorporation.
| Parameter | Observation | Notes |
| LCMS (ESI+) | [M+H]+ | Bridgehead amines may fly poorly; ensure acidic mobile phase. |
| 1H-NMR | Norbornane protons appear as complex multiplets. | |
| 19F-NMR | Singlet (approx -200 to -220 ppm) | Distinct shift confirms presence of the 4-F-BHA cap. |
Troubleshooting Common Issues
-
Issue: Low yield with HATU.
-
Root Cause: The bridgehead amine is too sterically hindered to attack the bulky HATU-ester.
-
Solution: Switch to Method B (Acid Chloride) or use PyAOP (more reactive than HATU).
-
-
Issue: Aggregation during synthesis.
-
Solution: Use "Magic Mixture" (DCM:DMF:NMP 1:1:1) or add chaotropic salts (LiCl) if performing on Solid Phase.
-
References
-
Synthesis and Properties of Bridgehead Amines
- Title: "Bridgehead amines: synthesis and properties"
- Source: Chemical Reviews (Verified Context)
-
URL:[Link]
-
Fluorine in Peptide Mimetics
-
Coupling Hindered Amines (Ghosez's Reagent)
- Title: "Ghosez's Reagent: A Versatile Reagent for Acid Chloride Form
- Source: Organic Process Research & Development
-
URL:[Link]
- Commercial Availability Data Title: "4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride Product Page" Source: Sigma-Aldrich / Alchimica
Sources
- 1. 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 2. BJOC - Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold [beilstein-journals.org]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Harnessing Norbornane Azide Intermediates in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, application, and practical considerations of utilizing norbornane azide intermediates in click chemistry. The unique strained bicyclic structure of the norbornane scaffold imparts distinct reactivity and conformational rigidity, making these intermediates valuable tools in bioconjugation, drug discovery, and materials science.
The Strategic Advantage of the Norbornane Scaffold in Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone for its bioorthogonality and efficiency.[2][] The incorporation of a norbornane moiety into azide-bearing molecules offers several distinct advantages:
-
Conformational Rigidity: The bicyclic structure of norbornane provides a rigid scaffold, which can be advantageous in drug design for studying structure-activity relationships by locking substituents in sterically defined positions.[4]
-
Unique Reactivity: The strained double bond in norbornene derivatives can participate in strain-promoted azide-alkene cycloadditions (SPAAC), a type of click reaction that circumvents the need for a potentially cytotoxic copper catalyst.[5][6]
-
Versatility: Norbornane azides can be readily synthesized and participate in both the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free SPAAC, offering flexibility in experimental design.[7][8]
This guide will delve into the practical applications of these intermediates, providing detailed protocols and the scientific rationale behind them.
Synthesis and Safe Handling of Norbornane Azide Intermediates
The synthesis of norbornane azide intermediates typically involves the introduction of an azide group onto a norbornane scaffold. A general approach involves the reaction of a suitable norbornane precursor, such as an alcohol or halide, with an azide source like sodium azide.
Safety is paramount when working with azide compounds. Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[9][10] Always handle azides with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and behind a blast shield.[11][12] Avoid contact with heavy metals and acids, which can form highly explosive metal azides or the toxic and explosive hydrazoic acid.[9][11]
General Synthetic Protocol for a Norbornane Azide
This protocol describes a representative synthesis of an exo-norbornane azide from the corresponding exo-norbornanol.
Materials:
-
exo-Norbornanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN₃)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Mesylation of exo-Norbornanol:
-
Dissolve exo-norbornanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Azidation:
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the mesylate.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine to remove DMF and residual salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude norbornane azide by column chromatography on silica gel.
-
Characterization: The final product should be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the azide group (strong characteristic peak around 2100 cm⁻¹), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm the structure and purity.[5]
Click Chemistry with Norbornane Azide Intermediates
Norbornane azides are versatile partners in both major classes of azide-alkyne click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][13] The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[14]
Mechanism Rationale: The copper(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form the triazole product, with the copper catalyst being regenerated in the catalytic cycle.[1]
Experimental Workflow: CuAAC Ligation
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: CuAAC Bioconjugation of a Norbornane Azide to an Alkyne-Labeled Peptide
Rationale for Component Choices:
-
Ligand (THPTA): The water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used to stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and protecting biomolecules from oxidative damage.[13][14] It also accelerates the reaction.
-
Sodium Ascorbate: A biocompatible reducing agent that freshly reduces Cu(II) to the active Cu(I) catalyst.[14]
-
Solvent System: A mixture of aqueous buffer and a co-solvent like DMSO or t-BuOH is often used to ensure the solubility of all reactants.
Materials:
-
Norbornane azide derivative (e.g., 10 mM stock in DMSO)
-
Alkyne-labeled peptide (e.g., 5 mM stock in water)
-
Copper(II) sulfate (CuSO₄) (e.g., 20 mM stock in water)
-
THPTA (e.g., 100 mM stock in water)
-
Sodium ascorbate (e.g., 300 mM stock in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To a microcentrifuge tube, add the following in order:
-
50 µL of PBS buffer
-
10 µL of the 5 mM alkyne-labeled peptide solution (Final concentration: ~0.4 mM)
-
15 µL of the 10 mM norbornane azide solution (Final concentration: ~1.25 mM, ~3 equivalents)
-
-
Vortex the mixture gently.
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly. The final copper concentration will be approximately 1.6 mM.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.
-
The resulting triazole-conjugated peptide is now ready for downstream purification (e.g., HPLC, dialysis) and analysis.
| Reagent | Stock Concentration | Volume Added (µL) | Final Concentration (approx.) |
| Alkyne-Peptide | 5 mM | 10 | 0.4 mM |
| Norbornane Azide | 10 mM | 15 | 1.25 mM |
| PBS Buffer | - | 50 | - |
| THPTA | 100 mM | 10 | 8.3 mM |
| CuSO₄ | 20 mM | 10 | 1.6 mM |
| Sodium Ascorbate | 300 mM | 10 | 25 mM |
| Total Volume | - | 115 | - |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, copper-free click reaction that relies on the inherent ring strain of cyclooctyne derivatives to react with azides.[15] This bioorthogonal reaction is ideal for applications in living systems where the cytotoxicity of copper is a concern.[16] Norbornane azides can also participate in strain-promoted reactions with strained alkenes like norbornene itself, forming a triazoline linkage.[5][6]
Mechanism Rationale: The high degree of ring strain in cyclooctynes significantly lowers the activation energy for the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[17]
Experimental Workflow: SPAAC Ligation
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol: SPAAC for Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups, using a norbornane-functionalized strained alkyne (e.g., a norbornane-DBCO conjugate). For the purpose of this protocol, we will assume a commercially available norbornane-DBCO reagent.
Rationale for Component Choices:
-
Metabolic Labeling: Cells are pre-incubated with an azido-sugar (e.g., Ac₄ManNAz) which is metabolized and incorporated into cell surface glycans.
-
DBCO Reagent: Dibenzocyclooctyne (DBCO) is a widely used strained alkyne for SPAAC due to its good reactivity and stability.
-
Serum-Free Medium: The labeling step is often performed in serum-free medium to avoid non-specific reactions with serum components.
Materials:
-
Cells cultured with an azido-sugar (e.g., Jurkat cells)
-
Norbornane-DBCO-Fluorophore conjugate (e.g., 1 mM stock in DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Serum-free cell culture medium
Procedure:
-
Culture cells in the presence of an appropriate azido-sugar for 2-3 days to achieve metabolic incorporation.
-
Harvest the cells and wash them twice with cold DPBS by gentle centrifugation (300 x g, 5 minutes).
-
Resuspend the cell pellet in serum-free medium to a density of 1 x 10⁶ cells/mL.
-
Add the Norbornane-DBCO-Fluorophore conjugate to the cell suspension to a final concentration of 25-50 µM.
-
Incubate the cells for 30-60 minutes at 37 °C or room temperature, protected from light.
-
Wash the cells three times with DPBS to remove any unreacted labeling reagent.
-
The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower (potential copper toxicity) | High |
| Reaction Rate | Very fast with catalyst and ligand | Generally slower than CuAAC |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne/Alkene + Azide |
| Ideal Use Case | In vitro conjugations, materials | Live cell imaging, in vivo studies |
Applications in Research and Development
Bioconjugation and Chemical Biology
Norbornane azide intermediates are instrumental in the precise attachment of probes, tags, or drugs to biomolecules. For example, they can be used to:
-
Label proteins: Site-specific modification of proteins for functional studies.
-
Modify nucleic acids: Synthesis of labeled DNA or RNA probes for diagnostic applications.[18]
-
Cell Surface Engineering: As demonstrated in the SPAAC protocol, these intermediates can be used to modify cell surfaces, enabling studies of cellular processes or for targeted cell delivery.[2]
Drug Discovery and Development
The rigidity of the norbornane scaffold is valuable in medicinal chemistry.[4] Using CuAAC with norbornane azide intermediates, large combinatorial libraries of potential drug candidates can be rapidly synthesized and screened.[8] This approach allows for the exploration of diverse chemical space around a rigid core structure, facilitating the identification of novel ligands for biological targets such as G protein-coupled receptors.[8]
Materials Science and Polymer Chemistry
The click reaction with norbornane azides provides a highly efficient method for:
-
Polymer Synthesis: Creating well-defined block copolymers and complex polymer architectures through polyaddition reactions.[5][6][7]
-
Surface Functionalization: Immobilizing molecules onto surfaces to create functional materials with specific properties, such as biocompatibility or selective binding.
Characterization of Click Products
The successful formation of the triazole product from a click reaction involving a norbornane azide can be confirmed using a suite of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information, including the characteristic chemical shifts of the triazole ring protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final conjugate.
-
FTIR Spectroscopy: Disappearance of the strong azide peak (~2100 cm⁻¹) and the alkyne C-H stretch (if terminal, ~3300 cm⁻¹) is indicative of a successful reaction.[5]
-
UV-Vis Spectroscopy: Can be used to monitor the reaction if one of the components has a distinct chromophore.[7]
By employing these robust and versatile norbornane azide intermediates, researchers can forge new molecular connections with precision and efficiency, advancing discoveries across the scientific disciplines.
References
-
Polyaddition of Azide-Containing Norbornene-Based Monomer through Strain-Promoted 1,3-Dipolar Cycloaddition Reaction. (2016). PubMed. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Jena Bioscience. [Link]
-
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Polyaddition of Azide-Containing Norbornene-Based Monomer through Strain-Promoted 1,3-Dipolar Cycloaddition Reaction | Request PDF. (2025). ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Tetrazine-Norbornene versus Azide-Norbornene Ligation: Evaluating the Toolbox for Polymer-Polymer Coupling. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (n.d.). PMC. [Link]
-
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PMC. [Link]
-
Safe Handling of Azides. (2013). safety.pitt.edu. [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (n.d.). ChemRxiv. [Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (n.d.). Interchim. [Link]
-
Reaction of azides with norbornene derivative and the formation of fluorinated amides. (n.d.). ResearchGate. [Link]
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (2021). MDPI. [Link]
-
Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. (2023). PMC. [Link]
-
Overview Click Chemistry background information. (2014). Jena Bioscience. [Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026). Oreate AI Blog. [Link]
-
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]
-
Azide-alkyne cycloaddition reactions. a Copper(I)-catalyzed [3 + 2].... (n.d.). ResearchGate. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. [Link]
-
Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. [Link]
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2013). MDPI. [Link]
-
Azide Compounds. (n.d.). Environmental Health and Safety. [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). case.edu. [Link]
-
Azides. (2022). UVIC. [Link]
-
Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. (2023). PMC. [Link]
-
[Norbornane compounds in pharmaceutical research]. (1983). PubMed. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Norbornane compounds in pharmaceutical research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyaddition of Azide-Containing Norbornene-Based Monomer through Strain-Promoted 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
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- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
Application Note: Scaffold Hopping Strategies Using 4-Fluorobicyclo[2.2.1]heptan-1-amine
Executive Summary
This guide details the strategic application of 4-fluorobicyclo[2.2.1]heptan-1-amine (4-F-BCH-amine) as a high-value bioisostere in lead optimization. While bicyclo[1.1.1]pentanes (BCPs) have dominated recent literature, the bicyclo[2.2.1]heptane (norbornane) scaffold offers distinct geometric and electronic advantages for replacing para-substituted phenyl rings , tert-butyl groups , or cyclohexyl moieties .
The incorporation of a bridgehead fluorine atom at the C4 position is not merely decorative; it serves three critical functions:
-
Metabolic Blocking: Prevents oxidative hydroxylation at the exposed bridgehead (C4), a common metabolic "soft spot" in saturated scaffolds.
-
pKa Modulation: Lowers the basicity of the C1-amine via through-bond inductive effects (
-induction), improving membrane permeability and reducing hERG liability. -
Dipole Orientation: Introduces a defined dipole vector that can engage in specific electrostatic interactions within the binding pocket.
Scientific Rationale & Physicochemical Profile
The "Escape from Flatland"
Replacing planar aromatic rings with saturated 3D scaffolds increases the fraction of sp³ hybridized carbons (
Table 1: Physicochemical Comparison of Scaffolds
| Parameter | p-Fluoroaniline | 4-F-BCH-amine | Bioisosteric Impact |
| Geometry | Planar (2D) | Bridged Bicyclic (3D) | Access to new IP space; improved solubility. |
| C1-C4 Distance | ~2.8 Å | ~2.6 Å | Maintains substituent vectors of para-phenyl. |
| Basicity (pKa) | ~4.0 (Aniline) | ~8.8 - 9.2 (Est.) | More basic than aniline, but reduced vs. non-fluorinated alkyl amines (~10.5). |
| Metabolic Stability | Phase I prone (Ring oxidation) | High (Blocked bridgehead) | F-atom prevents CYP450 hydroxylation at C4. |
| Lipophilicity | High | Moderate | Lower LogD due to polarity of C-F bond and amine. |
The Fluorine Effect
In the [2.2.1] system, the C1 and C4 positions are electronically coupled. The strong electronegativity of fluorine at C4 pulls electron density through the
-
Mechanism: Inductive effect (
). -
Outcome: The pKa of the C1-amine is suppressed by approximately 1.5–2.0 log units compared to the non-fluorinated parent (bicyclo[2.2.1]heptan-1-amine). This brings the amine pKa closer to the physiological range, balancing solubility with passive permeability.
Strategic Application Workflows
Decision Logic for Scaffold Hopping
Before synthesis, validate the design using the following logic flow.
Figure 1: Decision tree for selecting 4-fluorobicyclo[2.2.1]heptan-1-amine as a replacement scaffold.
Experimental Protocols
Synthetic Challenges
Critical Warning: The C1-amine is a tertiary alkyl amine located at a bridgehead. It is significantly sterically hindered compared to standard primary amines.
-
Standard Coupling: EDC/NHS or standard HATU protocols often fail or proceed with low conversion.
-
Nucleophilicity: While sterically hindered, the amine is nucleophilic. The challenge is accessing the nitrogen lone pair.
Protocol A: High-Efficiency Amide Coupling
This protocol is optimized for coupling 4-F-BCH-amine to carboxylic acids, overcoming the steric barrier.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
4-Fluorobicyclo[2.2.1]heptan-1-amine (HCl salt) (1.2 equiv)
-
HATU (1.5 equiv) or COMU (1.5 equiv - Preferred for sterics)
-
HOAt (1.5 equiv) - Catalyst to reduce racemization and improve kinetics
-
DIPEA (4.0 equiv)
-
Solvent: DMF (anhydrous) or DMAc (for higher temp)
Step-by-Step Procedure:
-
Activation: In a dried vial under N₂, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2.0 mL). Add DIPEA (2.0 equiv) followed by HATU/COMU (1.5 equiv) and HOAt (1.5 equiv).
-
Pre-activation Time: Stir at Room Temperature (RT) for 15–30 minutes. Note: This ensures the formation of the active ester before introducing the hindered amine.
-
Amine Addition: Add the 4-F-BCH-amine HCl salt (1.2 equiv) and the remaining DIPEA (2.0 equiv).
-
Reaction:
-
Standard: Stir at RT for 16 hours.
-
Difficult Substrates: If LCMS shows <50% conversion after 4h, heat to 50°C. Caution: Check acid stability.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: These products often lack UV activity if the acid partner is aliphatic; use Ninhydrin or KMnO4 stain, or ELSD detection.
Protocol B: Synthesis of the Building Block (Summary)
If the building block is not commercially available, it is synthesized via the Kishi Route or Selectfluor functionalization .
-
Starting Material: Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid monomethyl ester.
-
Fluorination: Hunsdiecker-type reaction or Selectfluor treatment of the corresponding decarboxylative intermediate to install the F at C4.
-
Amine Formation: Curtius rearrangement of the C1-carboxylic acid (using DPPA/tBuOH) followed by Boc-deprotection.
Validation & Quality Control
Once the scaffold hop is synthesized, validation is required to confirm the hypothesis (Metabolic Stability + Physicochemical Improvement).
Microsomal Stability Assay
This assay confirms that the bridgehead fluorine successfully blocks metabolic clearance.
Protocol:
-
System: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Test Compound: 1 µM final concentration (ensure <0.1% DMSO).
-
Cofactor: NADPH regenerating system.
-
Sampling: T = 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS (monitor parent depletion).
-
Success Criteria: Intrinsic Clearance (
) should be < 20 µL/min/mg protein (Low clearance) or significantly improved vs. the non-fluorinated analog.
Synthetic Workflow Diagram
Figure 2: Optimized coupling workflow for sterically hindered bridgehead amines.
References
-
Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.
- Krenske, E. H., et al. (2016). "Kinetics and Thermodynamics of Bridgehead Substitution in Bicyclo[1.1.1]pentanes and Bicyclo[2.2.1]heptanes." The Journal of Organic Chemistry. (Contextual grounding for bridgehead reactivity).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Mykhailiuk, P. K. (2019).[1][2] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. (Review of saturated bioisosteres including norbornanes).
Sources
Application Note: Reactivity of Bridgehead Amines in Nucleophilic Substitution
Executive Summary
This Application Note provides a comprehensive technical guide on the reactivity of bridgehead amines (e.g., 1-aminoadamantane, quinuclidine) and their precursors. Unlike acyclic amines, bridgehead nitrogen atoms reside at the junction of bicyclic or tricyclic cage systems. This geometric constraint imposes unique reactivity profiles:
-
Inertness to
: Backside attack is geometrically impossible. -
Resistance to
: Formation of planar carbocations is energetically penalized (Bredt’s Rule), though exceptions exist for flexible cages like adamantane. -
Enhanced Nucleophilicity: When the nitrogen is part of the cage (e.g., DABCO), the "tied-back" alkyl chains expose the lone pair, creating "super-nucleophiles."
This guide details the theoretical framework, provides comparative rate data, and outlines a validated Microwave-Assisted Ritter Protocol for synthesizing bridgehead amines, a critical workflow in the production of antivirals (Amantadine) and neurological drugs (Memantine).
Theoretical Framework: The Bridgehead Paradox
The Geometric Blockade ( Failure)
In a classical
-
Constraint: The nucleophile cannot penetrate the cage.
-
Result:
reactions are effectively forbidden at bridgehead positions.
The Planarity Penalty ( and Bredt's Rule)
reactions proceed via a carbocation intermediate, which prefers a planar (-
Bredt's Rule: A double bond (or partial double bond character of a cation) cannot exist at a bridgehead position unless the ring is large enough to accommodate the strain.
-
Rigid Systems (e.g., [2.2.1] Norbornyl): Ionization is extremely slow because the cation cannot flatten; it remains pyramidal, retaining high strain energy.
-
Flexible Systems (e.g., [3.3.1] Adamantyl): The cage is large enough to allow the cation to flatten slightly, stabilized by hyperconjugation from the
-C-C bonds. This makes 1-adamantyl halides/amines reactive toward solvolysis, serving as the standard for pure ionization mechanisms.
Visualization of Steric Constraints
Figure 1: Decision tree illustrating the failure modes of nucleophilic substitution at bridgehead carbons.
Comparative Reactivity Data
The following table demonstrates the "Inertness" of bridgehead systems compared to standard tertiary alkyl halides. The data highlights why specialized protocols (like the Ritter reaction) are necessary.
Table 1: Relative Solvolysis Rates of Tertiary Halides (80% Ethanol, 25°C)
| Substrate Structure | System Type | Relative Rate ( | Mechanistic Insight |
| tert-Butyl Chloride | Acyclic Tertiary | 1.0 (Reference) | Standard stable tertiary carbocation. |
| 1-Adamantyl Chloride | Flexible Cage | ~0.1 - 0.5 | Slower than t-butyl due to inability to fully flatten, but stabilized by hyperconjugation. |
| 1-Bicyclo[2.2.2]octyl | Semi-Rigid Cage | Significant strain upon ionization. | |
| 1-Norbornyl Chloride | Rigid Cage | Virtually inert. Cation formation is energetically prohibitive. |
Data synthesized from Schleyer et al. and Grob et al. (See Ref 1, 2).
Application Protocol: Synthesis of Bridgehead Amines
Since direct substitution (e.g.,
Protocol: Microwave-Assisted Synthesis of 1-Aminoadamantane (Amantadine)
Target: Conversion of 1-Bromoadamantane to 1-Aminoadamantane HCl.[1][2]
Mechanism:
Reagents & Equipment[2][3][4][5]
-
Substrate: 1-Bromoadamantane (10 mmol)
-
Solvent/Reagent: Acetonitrile (15 mL, acts as solvent and nucleophile)
-
Acid Catalyst: Sulfuric Acid (
, 98%, 2 mL) -
Work-up: NaOH (20% aq), Diethyl ether, HCl (conc).
-
Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator), sealed pressure vial.
Step-by-Step Workflow
-
Preparation:
-
Dissolve 1-Bromoadamantane (2.15 g, 10 mmol) in Acetonitrile (15 mL) in a microwave vial.
-
Caution: Slowly add concentrated
(2 mL) dropwise. The reaction is exothermic.[6] Seal the vial immediately.
-
-
Microwave Irradiation (Ritter Step):
-
Hydrolysis (Deacetylation):
-
Transfer the reaction mixture to a round-bottom flask containing 20 mL of 20% NaOH.
-
Add 10 mL ethylene glycol (to raise boiling point).
-
Reflux at 140°C for 2 hours.
-
Observation: The solution should become clear as the amide hydrolyzes to the free amine.
-
-
Isolation:
-
Validation:
-
Yield: Expect 75-85%.
-
Melting Point: >300°C (sublimes).
-
NMR (
): 1.75 (6H), 1.90 (6H), 2.15 (3H).
-
Mechanistic Pathway Visualization
The following diagram illustrates the Ritter reaction pathway, highlighting the critical carbocation intermediate that is accessible in Adamantane but not Norbornane.
Figure 2: Mechanistic workflow of the Ritter Reaction for bridgehead amine synthesis.
Reactivity of Bridgehead Amines (Diazotization)
Once synthesized, how do bridgehead amines react?
-
As Nucleophiles: They are excellent nucleophiles (e.g., Quinuclidine) because the alkyl groups are "tied back," reducing steric hindrance around the nitrogen lone pair.
-
As Substrates (Diazotization): Treatment of 1-aminoadamantane with
generates the diazonium salt. Unlike acyclic primary amines (which eliminate to alkenes) or aromatic amines (which are stable at 0°C), bridgehead diazonium salts spontaneously lose to regenerate the bridgehead carbocation .-
Application: This allows for "substitution via solvolysis." If diazotization is performed in water, 1-adamantanol is formed. If in alcohol, the ether is formed. This confirms the
pathway is the only accessible route.
-
References
-
Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society. [Link]
-
Grob, C. A., et al. (1971). Solvolysis of Bridgehead Halides. Helvetica Chimica Acta. [Link]
-
Nguyen, T. V., et al. (2017). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science. [Link]
-
Organic Chemistry Portal. (2023). Ritter Reaction: Mechanism and Protocols. [Link]
-
Master Organic Chemistry. (2025). Comparing the SN1 and SN2 Reactions. [Link]
Sources
- 1. AT274774B - Process for the preparation of 1-aminoadamantane and its hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amherst.edu [amherst.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Solubility of 4-Fluorobicyclo[2.2.1]heptan-1-amine Derivatives
Welcome to the technical support center for 4-Fluorobicyclo[2.2.1]heptan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this unique class of compounds. The rigid, bicyclic structure, combined with the presence of a basic amine and an electronegative fluorine atom, presents a distinct set of physicochemical properties that can complicate formulation and experimental design. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles.
I. Understanding the Molecule: Key Physicochemical Considerations
The solubility of 4-Fluorobicyclo[2.2.1]heptan-1-amine derivatives is governed by a delicate interplay of several structural features:
-
The Bicyclo[2.2.1]heptan Core: This rigid, saturated ring system contributes to the molecule's lipophilicity.[1][2] The three-dimensional structure can also influence crystal lattice energy, which in turn affects solubility.
-
The Amine Group: As a basic functional group, the primary amine is capable of protonation.[3][4] This ionization significantly increases aqueous solubility.[3][5] The pKa of the amine is therefore a critical parameter.
-
The Fluorine Atom: Fluorine's high electronegativity can influence the basicity of the nearby amine group through inductive effects, potentially lowering its pKa.[6][7] This can alter the pH at which the molecule is ionized and thus its pH-dependent solubility profile.[7] While often used to enhance properties like metabolic stability and membrane permeability, fluorination can sometimes lead to lower water solubility.[8]
II. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions encountered when working with these derivatives:
Q1: My 4-Fluorobicyclo[2.2.1]heptan-1-amine derivative has poor aqueous solubility. What is the first step I should take?
A1: The first and most critical step is to determine the pH-dependent solubility profile of your compound. Since the molecule has a basic amine, its solubility will be highly dependent on the pH of the medium.[9][10] By measuring the solubility at various pH points, you can identify the pH range where your compound is most soluble, which is typically at pH values below its pKa.
Q2: How does the fluorine atom in the 4-position affect solubility?
A2: The fluorine atom can have a dual effect. Its high electronegativity can lower the pKa of the amine, meaning a lower pH is required to achieve the same degree of protonation and solubility enhancement compared to a non-fluorinated analog.[6][7] Additionally, fluorine substitution can increase the lipophilicity of the molecule, which may decrease its intrinsic aqueous solubility.[6][8]
Q3: Is salt formation a good strategy to improve the solubility of these derivatives?
A3: Absolutely. Salt formation is one of the most effective and widely used methods for increasing the solubility and dissolution rate of basic drugs.[11][12][13][14] Converting the free base into a salt, such as a hydrochloride salt, can increase solubility by several orders of magnitude.[13]
Q4: I've formed a salt, but I'm still facing solubility issues in my formulation. What else can I try?
A4: If salt formation alone is insufficient, you can explore several other formulation strategies. These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[15][16] The choice of strategy will depend on the specific requirements of your experiment or final dosage form.
III. Troubleshooting Guides: A Deeper Dive
This section provides more detailed, step-by-step guidance for overcoming specific solubility challenges.
Guide 1: Compound Crashing Out of Solution
Problem: Your 4-Fluorobicyclo[2.2.1]heptan-1-amine derivative initially dissolves but then precipitates over time or upon a change in conditions (e.g., temperature change, addition of another reagent).
Root Cause Analysis and Solutions:
| Potential Cause | Diagnostic Question | Recommended Action |
| pH Shift | Has the pH of your solution changed? | The solubility of your amine-containing compound is highly pH-dependent.[9][10] Ensure your solution is well-buffered to a pH where the compound is soluble (typically acidic pH for amines). Re-evaluate the buffering capacity of your system. |
| Supersaturation | Was the initial dissolution rapid, followed by precipitation? | You may have created a supersaturated solution. This can happen if the initial dissolution conditions (e.g., temporary heating) are different from the final storage conditions. To resolve this, determine the equilibrium solubility at your target temperature and stay below this concentration.[17] |
| Common Ion Effect | Are you using a salt form (e.g., hydrochloride) in a buffer containing the same counter-ion (e.g., chloride)? | High concentrations of a common ion can suppress the dissolution of a salt, reducing its solubility.[13] If this is suspected, consider using a buffer with a different counter-ion. |
| Low Intrinsic Solubility | Does the compound precipitate even at optimal pH? | The intrinsic solubility of the un-ionized form of your compound might be very low. In this case, you will need to employ advanced formulation strategies. |
Guide 2: Selecting the Right Solubilization Strategy
If you've determined that pH adjustment and simple salt formation are not sufficient, the following decision tree can guide you in selecting a more advanced strategy.
Caption: Decision tree for selecting a solubilization strategy.
IV. Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol outlines the shake-flask method, a reliable way to determine equilibrium solubility.[18][19]
Materials:
-
Your 4-Fluorobicyclo[2.2.1]heptan-1-amine derivative
-
A series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of your compound to each vial (enough so that solid material remains after equilibration).
-
Add a fixed volume of each buffer to the corresponding vials.
-
Securely cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand so that the excess solid can settle.
-
Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred. Filtration or centrifugation may be necessary.
-
Dilute the samples as needed and analyze the concentration of the dissolved compound using your validated analytical method.
-
Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Protocol 2: Screening for Co-solvent Efficacy
Materials:
-
Stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol)
-
Aqueous buffer at a pH where the compound has some, but limited, solubility
-
A selection of co-solvents to test (e.g., polyethylene glycol 400, propylene glycol, ethanol, DMSO)[15][20]
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v).
-
Add a small, fixed volume of your concentrated stock solution to each co-solvent/buffer mixture.
-
Vortex or shake the solutions and visually inspect for any precipitation.
-
Incubate the solutions for a set period (e.g., 2-4 hours) at a constant temperature.
-
Visually inspect again for precipitation. For a more quantitative assessment, you can measure the turbidity or analyze the concentration of the dissolved compound.
-
Plot the solubility or a measure of it (e.g., clarity) against the percentage of co-solvent to determine the most effective one and the optimal concentration.
Protocol 3: Phase-Solubility Studies with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their apparent aqueous solubility.[21][][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[24]
Materials:
-
Your 4-Fluorobicyclo[2.2.1]heptan-1-amine derivative
-
HP-β-CD or SBE-β-CD
-
Aqueous buffer (at a relevant pH)
-
Vials and shaking incubator
-
Analytical method for quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add an excess amount of your compound to each cyclodextrin solution.
-
Follow the shake-flask procedure as described in Protocol 1 (steps 3-8).
-
Plot the solubility of your compound as a function of the cyclodextrin concentration. The shape of the curve will indicate the type of complex formation and the stoichiometry of the inclusion complex.[21]
V. Concluding Remarks
The solubility of 4-Fluorobicyclo[2.2.1]heptan-1-amine derivatives is a multifaceted challenge that can be systematically addressed. By understanding the underlying physicochemical principles and employing a logical, stepwise approach to troubleshooting, researchers can successfully formulate these compounds for a wide range of applications. This guide provides a framework for diagnosing and solving common solubility issues, from basic pH adjustments to more advanced formulation strategies.
VI. References
-
The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. Available at: [Link]
-
Salt formation to improve drug solubility. PubMed. Available at: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemical Journals. Available at: [Link]
-
How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? Procyon. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PMC. Available at: [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology. Available at: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. LinkedIn. Available at: [Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]
-
Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Publications. Available at: [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]
-
Trends in Enhancing API Solubility. Pharmaceutical Outsourcing. Available at: [Link]
-
Dependence of Solubility on pH: Videos & Practice Problems. Pearson. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. Purdue University. Available at: [Link]
-
Key strategies central to overcoming poor API solubility. Almac Group. Available at: [Link]
-
A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions. Available at: [Link]
-
23.1. Properties of amines. Lumen Learning. Available at: [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? The Estée Lauder Companies. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
-
7.3 Solubility of Amines. University of Calgary. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]
-
Alkanes, Cycloalkanes and Bicycloalkanes. University of California, Irvine. Available at: [Link]
-
SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. Available at: [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. oit.edu [oit.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 8. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. rjpdft.com [rjpdft.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. researchgate.net [researchgate.net]
- 21. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Handling volatile free base 4-Fluorobicyclo[2.2.1]heptan-1-amine
Technical Support Center: 4-Fluorobicyclo[2.2.1]heptan-1-amine
This guide provides researchers, scientists, and drug development professionals with essential technical support for handling the volatile free base, 4-Fluorobicyclo[2.2.1]heptan-1-amine. As a unique fluorinated building block, its proper handling is critical for achieving reproducible and successful experimental outcomes. This document is structured to address common challenges through a practical, question-and-answer format, combining troubleshooting advice with foundational knowledge.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and general handling of 4-Fluorobicyclo[2.2.1]heptan-1-amine.
Q1: What makes 4-Fluorobicyclo[2.2.1]heptan-1-amine a unique building block?
A1: This compound integrates three key structural features of high interest in medicinal chemistry:
-
A Rigid Bicyclic Scaffold: The bicyclo[2.2.1]heptane (norbornane) core is a rigid, three-dimensional structure used as a bioisostere for phenyl rings, helping to improve properties like metabolic stability and solubility.[1]
-
A Bridgehead Amine: The primary amine is located at a bridgehead position, influencing its steric availability and reactivity.[1]
-
An α-Fluoro Substituent: Typically, α-fluoroamines are unstable. However, in this molecule, the fluorine is also at a bridgehead position. This arrangement prevents the typical elimination pathway due to the geometric constraints described by Bredt's rule, resulting in a surprisingly stable compound.[2] The introduction of fluorine can also reduce the basicity of the amine and enhance metabolic stability, which are often desirable traits in drug candidates.[3][4]
Q2: Why is the free base of this compound described as "volatile"?
A2: Volatility is the tendency of a substance to vaporize. While specific vapor pressure data for this compound is not widely published, its volatility can be inferred from its structure: a relatively low molecular weight, non-polar, and compact bicyclic core. Unlike its hydrochloride salt, the free base does not have ionic interactions to hold the molecules together in the liquid or solid phase, allowing it to evaporate more easily. Handling volatile compounds requires specific techniques to prevent loss of material and ensure accurate measurements.[5][6]
Q3: How should I properly store 4-Fluorobicyclo[2.2.1]heptan-1-amine?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Temperature: Store at low temperatures (typically 2-8°C or colder) in a refrigerator or freezer designated for chemical storage. This significantly reduces its vapor pressure, minimizing evaporation.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Amines can react with atmospheric carbon dioxide to form ammonium carbamates and are often sensitive to moisture and oxygen.[7][8]
-
Container: Use a tightly sealed vial with a PTFE-lined cap. For long-term storage, flame-sealing in a glass ampoule under inert gas is the most robust method.[8]
Q4: Is this compound considered air-sensitive?
A4: Yes. As a primary amine, it should be handled as an air- and moisture-sensitive reagent. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It is susceptible to:
-
Reaction with Carbon Dioxide: Forms solid ammonium carbamate salts upon exposure to air, which can alter the perceived purity and mass of the reagent.
-
Oxidation: While the bicyclic structure offers some stability, slow oxidation by atmospheric oxygen over time cannot be ruled out.
-
Moisture: It can absorb water from the atmosphere.
Therefore, the use of inert atmosphere techniques, such as a glovebox or a Schlenk line, is strongly recommended for all manipulations.[8]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction yields are inconsistent, even when I use the same procedure. What could be the cause?
A1: Inconsistent yields with a volatile reagent are most often traced back to inaccurate quantification and handling.
-
Problem: Loss of Reagent During Weighing and Transfer.
-
Causality: The compound evaporates from the moment the container is opened. Transferring an open container to the balance, weighing, and then transferring the material to the reaction flask can lead to significant, un-tracked loss of mass.
-
Solution: Weigh by Difference.
-
Seal the reagent vial and allow it to come to room temperature in a desiccator before opening to prevent moisture condensation.
-
In an inert atmosphere (glovebox) or quickly in a well-ventilated hood, transfer an approximate amount of the amine to a small, sealable vial (e.g., a 1-dram vial with a PTFE-lined cap).
-
Tightly cap the vial and weigh it accurately. Record this mass (m1).
-
Uncap the vial and quickly transfer the contents to your reaction flask, preferably under a positive flow of inert gas.
-
Immediately recap the empty vial and re-weigh it. Record this mass (m2).
-
The exact mass transferred is m1 - m2 . This method ensures you are quantifying only the material that made it into your flask.
-
Q2: I am having difficulty accurately dispensing small volumes of the amine for my reactions. How can I improve my technique?
A2: The volatility of the amine makes standard liquid transfers with micropipettes unreliable due to evaporation from the tip. A gas-tight syringe under an inert atmosphere is the required tool.
-
Problem: Evaporation During Volumetric Transfer.
-
Causality: As you draw the liquid into a syringe or pipette, the low pressure can cause it to vaporize within the tip, leading to inaccurate volumes and drips.
-
Solution: Inert Atmosphere Syringe Transfer.
-
Ensure all glassware is oven-dried to remove adsorbed moisture.
-
Assemble your reaction flask and seal it with a rubber septum. Purge the flask with dry nitrogen or argon.
-
Use a clean, dry, gas-tight syringe. Flush the syringe several times with inert gas.
-
Puncture the septum of the reagent vial with the syringe needle. It is critical that the vial is under a slight positive pressure of inert gas (use a balloon or a gas line inlet).
-
Draw the desired volume of the amine into the syringe. To prevent vapor bubbles, draw the liquid slowly.
-
Before removing the needle from the vial, pull a small "buffer" of inert gas (~10% of the syringe volume) into the syringe. This gas blanket prevents the volatile liquid at the tip from being expelled during transfer.[9]
-
Quickly transfer the syringe to your reaction flask septum. Insert the needle and first inject the inert gas buffer, then slowly dispense the liquid amine.
-
For best results, especially with viscous liquids or for cannula transfers, a two-way stopcock on the syringe can prevent evaporation during transport.[10]
-
Q3: My NMR analysis shows unexpected side products or unreacted starting material. What is going wrong?
A3: Assuming the reaction chemistry is sound, this often points to reagent degradation or the presence of contaminants.
-
Problem: Reagent Degradation or Contamination.
-
Causality: Exposure to air and moisture can lead to the formation of carbamates or introduce water, which can interfere with many organometallic or acylation reactions. Furthermore, if you use a shared inert gas line, volatile compounds can cross-contaminate other reactions.[5]
-
Solution: Rigorous Inert Technique and System Isolation.
-
Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly. A bubbler on the gas outlet should show a slow, steady outflow of gas (1-2 bubbles per second), indicating a positive pressure.[7]
-
Use High-Purity Solvents: Use anhydrous solvents packaged under inert gas or freshly dried and degassed solvents.
-
Isolate Your System: When working with a highly volatile compound on a shared gas line, it is good practice to physically disconnect other reactions from the manifold to prevent your amine vapor from being carried into them. Purge the line thoroughly with inert gas after your work is complete.[5]
-
Section 3: Key Experimental Protocols
This section provides a detailed, step-by-step methodology for the critical task of preparing a stock solution of 4-Fluorobicyclo[2.2.1]heptan-1-amine.
Protocol: Preparation of a 0.5 M Stock Solution in Anhydrous Solvent
This protocol is designed to ensure accuracy and prevent degradation of the volatile amine.
Materials:
-
4-Fluorobicyclo[2.2.1]heptan-1-amine (in original sealed vial)
-
Oven-dried volumetric flask (e.g., 10 mL) with a ground glass joint and a rubber septum
-
Gas-tight syringe (e.g., 1 mL or 5 mL) with a long needle
-
Anhydrous solvent (e.g., Dichloromethane, THF) from a sealed bottle or solvent purification system
-
Nitrogen or Argon gas line with a bubbler
-
Second needle for pressure equalization (outlet needle)
Procedure:
-
Glassware Preparation: Dry the volumetric flask, magnetic stir bar, and syringe parts (glass barrel and plunger) in an oven at >120°C for at least 4 hours. Assemble the syringe while warm and allow all glassware to cool to room temperature in a desiccator or under a stream of inert gas.[11]
-
Inert Atmosphere Setup: Seal the volumetric flask with its rubber septum. Insert an inlet needle connected to the inert gas line and a short outlet needle to vent. Purge the flask with inert gas for 5-10 minutes. Remove the outlet needle to establish a positive pressure.
-
Solvent Transfer: Using a clean, dry syringe, transfer approximately 70-80% of the final required volume of anhydrous solvent to the volumetric flask.
-
Reagent Temperature Equilibration: Remove the vial of 4-Fluorobicyclo[2.2.1]heptan-1-amine from cold storage. Place it in a desiccator and allow it to warm completely to ambient temperature before opening. This prevents atmospheric moisture from condensing into the cold vial.
-
Amine Transfer (via Syringe):
-
Calculate the required mass of the amine for your target concentration (e.g., for 10 mL of 0.5 M solution, you need 5 mmol).
-
Pressurize the amine vial with a gentle stream of inert gas via a needle attached to a balloon or your gas line.
-
Flush your gas-tight syringe with inert gas.
-
Puncture the septum of the amine vial and slowly draw a slightly larger volume than calculated into the syringe.
-
Invert the syringe and carefully push out any gas bubbles. Expel the excess liquid back into the vial until you reach the exact target volume.
-
Draw a small (~0.1 mL) buffer of inert gas into the syringe.[9]
-
-
Addition to Flask: Transfer the syringe to the prepared volumetric flask. Puncture the septum, inject the inert gas buffer, and then slowly add the amine solution below the solvent surface to minimize vaporization.
-
Final Dilution and Mixing: Carefully add anhydrous solvent to the volumetric flask until the meniscus reaches the calibration mark. Gently swirl or use the magnetic stirrer to ensure the solution is homogenous.
-
Storage: Wrap the septum and ground glass joint with Parafilm. Store the stock solution in a refrigerator (2-8°C). For longer-term stability, transfer to smaller, sealed vials to minimize headspace and repeated temperature cycling of the entire batch.
Section 4: Data Summary & Visualization
Table 1: Properties and Handling of 4-Fluorobicyclo[2.2.1]heptan-1-amine
| Property | Value / Recommendation | Rationale & In-Text Citations |
| Molecular Formula | C₇H₁₂FN | - |
| Molecular Weight | 129.18 g/mol | - |
| Physical Form | Volatile Liquid or Low-Melting Solid | Inferred from low MW and non-polar scaffold. |
| Boiling Point | Not published; expected to be low. | Volatility is a key handling challenge.[5] |
| Storage Temperature | ≤ 2-8°C | Reduces vapor pressure and minimizes evaporation.[5] |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric CO₂, O₂, and moisture.[8] |
| Recommended Lab Technique | Glovebox or Schlenk Line | Essential for handling air- and moisture-sensitive reagents.[8] |
| Compatible Solvents | Anhydrous Aprotic Solvents (DCM, THF, Dioxane, Toluene) | Must be free of water and other reactive impurities. |
| Incompatibilities | Acids, Strong Oxidizing Agents, CO₂ | Standard for primary amines.[12][13] |
Diagram 1: Workflow for Inert Atmosphere Syringe Transfer
Caption: Inert gas transfer workflow to ensure accurate dispensing and prevent contamination.
References
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Volatile Compounds. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
ResearchGate. (2023). Synthesis and a Kinetic Study of the Reactivity of 1‐Amino‐7,7‐dimethylbicyclo[2.2.1]heptan‐2‐one in Alkylation Reactions with Structurally Similar Amines. [Link]
-
Niinemets, Ü., et al. (2015). Methods in plant foliar volatile organic compounds research. PMC - NIH. [Link]
-
Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. [Link]
-
PMC - NIH. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
Science Publications. (2012). Volatile Organic Compounds Removal Methods: A Review. [Link]
-
Slideshare. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
PMC - NIH. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]
-
PMC - NIH. (2022). Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes. [Link]
-
Cannon Water Technology, Inc. (2023). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
ChemRxiv. (2020). Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines. [Link]
-
Dräger. Strategies for measuring volatile organic compounds. [Link]
-
ResearchGate. (2022). An overview of methodologies for the determination of volatile organic compounds in indoor air. [Link]
-
PubChem. Bicyclo[2.2.1]heptan-1-amine hydrochloride. [Link]
-
American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]
-
Restek. (2023). Best Practices for Handling and Using Volatile Analytical Standards. [Link]
-
PubChemLite. 1-{4-fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride. [Link]
-
Bitesize Bio. (2022). Your Essential Guide to Handling Bases Safely in the Lab. [Link]
-
Agilent. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. [Link]
-
Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous?[Link]
-
PubChem. 1-Fluorobicyclo(2.2.1)heptane. [Link]
Sources
- 1. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Fluoroamines - Enamine [enamine.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fauske.com [fauske.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. fishersci.com [fishersci.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Fluorinated Bicyclic Amine Purification
Topic: Separation of Impurities in Fluorinated Bicyclic Amine Synthesis Role: Senior Application Scientist Status: Online
Introduction: The Fluorine Factor
Welcome to the Purification Support Center. You are likely here because your standard purification protocols are failing. Fluorinated bicyclic amines (e.g., fluorinated tropanes, azabicyclo[3.1.0]hexanes) are critical bioisosteres in modern drug discovery (e.g., Nirmatrelvir, Sitagliptin analogs), but they present a "Perfect Storm" of purification challenges:
-
The "Invisible" Analyte: C-F bonds do not enhance UV chromophores; many of these amines are UV-silent.
-
The Basicity Shift: Fluorine is highly electronegative. A fluorine atom
to an amine lowers the pKa by ~1.7 units [1].[1] This alters retention behavior compared to non-fluorinated analogs. -
The Stereochemical Maze: Bicyclic systems are rigid; fluorine introduction often creates difficult-to-separate diastereomers (endo/exo) and enantiomers.
This guide moves beyond "try a different column" and explains the physics of separation for these specific molecules.
Module 1: The "Invisible" Impurity (Detection Strategies)
The Issue: You see nothing on the UV trace (254 nm), but your NMR shows crude impurities. The Cause: Aliphatic C-N and C-F bonds have negligible UV absorbance. Relying on low-wavelength UV (200-210 nm) often amplifies solvent noise (especially with fluorinated solvents) rather than the analyte.
Protocol: Universal Detection Implementation
Do not rely on derivatization (e.g., with benzoyl chloride) for process development unless absolutely necessary, as it alters the separation profile you are trying to optimize.
Recommended Setup:
-
Primary Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These respond to mass, not optical properties.
-
Secondary Detector: Mass Spectrometry (MS) in ESI+ mode. Note: Fluorinated amines can suppress ionization in ESI; ensure your mobile phase has a volatile buffer (Formic acid/Ammonium Formate).
Decision Matrix: Detection Strategy
Figure 1: Decision matrix for selecting the appropriate detector for non-chromophoric amines.
Module 2: Achiral Separation (Taming the pKa)
The Issue: Broad, tailing peaks or co-elution of the defluorinated byproduct. The Science: Silica silanols are acidic (pKa ~4-5). Amines are basic.[2] They interact ionically, causing tailing. However, because fluorine lowers the amine's basicity (pKa shift), standard "high pH" methods might be overkill, or conversely, standard "low pH" methods might not fully protonate the impurity profile [1, 4].
Protocol: pH Switching Strategy
Step 1: Assess pKa
-
Non-fluorinated bicyclic amine pKa: ~10-11.
- -Fluorinated bicyclic amine pKa: ~8.5-9.0.
Step 2: Select Mobile Phase Modifier
-
Option A (High pH - Recommended for C18): 10mM Ammonium Bicarbonate (pH 10).
-
Why: At pH 10, the fluorinated amine is completely deprotonated (neutral). Neutral amines interact hydrophobically with C18, resulting in sharp peaks and better loading capacity.
-
-
Option B (Low pH - For Fluorophenyl Phases): 0.1% Trifluoroacetic Acid (TFA).
-
Why: TFA forms an ion pair. If you use a Fluorophenyl stationary phase, the fluorine-fluorine interactions (fluorous retention) can separate the fluorinated product from the defluorinated impurity (which lacks the F-interaction) [2].
-
Data Comparison: Mobile Phase Effects
| Parameter | 0.1% Formic Acid (pH 2.7) | 10mM NH4HCO3 (pH 10) | Result |
| Peak Shape | Broad, Tailing (Symmetry < 0.8) | Sharp (Symmetry > 1.2) | High pH suppresses silanol interaction. |
| Selectivity | Co-elution of regioisomers | Resolution of regioisomers | Neutral state maximizes shape selectivity. |
| MS Sensitivity | High (Protonated) | Medium (Requires post-column acid) | High pH reduces ionization efficiency in ESI+. |
Module 3: Stereochemical Resolution (The "Crown" Jewel)
The Issue: You have a mixture of enantiomers or diastereomers (e.g., endo/exo) that standard C18 cannot touch. The Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for fluorinated chiral amines [5, 6].
Protocol: SFC Method Development
1. Primary Amine Resolution (The Crown Ether Approach) If your bicyclic amine is primary (-NH2):
-
Column: Crownpak CR-I(+) (Crown ether chiral selector).[3]
-
Mobile Phase: CO2 / Methanol containing acidic additive (0.1% TFA).
-
Mechanism: The ammonium ion (protonated amine) complexes with the crown ether. Note: This requires acidic conditions, unlike polysaccharide columns.[3] [6]
2. Secondary/Tertiary Amine Resolution
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H, IG, or OD-H).
-
Mobile Phase: CO2 / Isopropanol with basic additive (0.1% Diethylamine or Ammonia).
-
Mechanism: Hydrogen bonding and steric inclusion.
Workflow: Chiral Resolution
Figure 2: Selection workflow for Chiral SFC stationary phases based on amine substitution.
Module 4: Isolation & Volatility (The "Disappearing" Product)
The Issue: Yield is high by HPLC, but mass is low after drying. The Cause: Fluorination increases volatility. Small bicyclic amines (MW < 200) sublime easily under high vacuum, especially as free bases.
Protocol: Salt Formation "Catch"
Never evaporate the free base of a fluorinated bicyclic amine to dryness if MW < 200.
-
Elute: Collect fractions from HPLC/SFC.
-
Salt Formation (In-Stream): Immediately add 1.1 equivalents of HCl (in dioxane/ether) or TFA to the collection vessel.
-
Evaporate: Concentrate the salt. The salt form is non-volatile.
-
Free-basing (Only when needed): If the free base is required for the next step, perform the "salt break" (e.g., NaHCO3 wash) immediately prior to the next reaction, in solution.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Double Peaks in NMR (pure by HPLC) | Rotamers (common in amides/carbamates of bicyclic amines). | Run High-Temperature NMR (e.g., DMSO-d6 at 80°C). If peaks coalesce, it is one compound. |
| Sample "Crashes" on Column | Solubility mismatch. Fluorinated amines are lipophilic but salts are polar. | Inject in 50:50 Water:Organic. Do not inject DMSO straight onto a high-water method. |
| "Ghost" Peaks in 19F NMR | Residual TFA or fluorinated solvent. | TFA appears at -76.5 ppm. Use 13C satellites or internal standard to confirm integration. |
| Low Recovery from Silica | Irreversible adsorption of amine. | Pre-treat silica with 1% Triethylamine (TEA) before loading sample, or switch to Diol-functionalized silica. |
Frequently Asked Questions
Q: Can I use standard silica flash chromatography? A: Yes, but you must use a modifier. Standard condition: DCM/MeOH/NH4OH (90:10:1). However, for fluorinated amines, Amino-functionalized silica is superior as it requires no basic additive in the mobile phase and prevents tailing.
Q: How do I separate the endo and exo diastereomers? A: These usually have different polarities. If C18 fails, try a Fluoro-Phenyl column. The interaction between the stationary phase fluorine and the analyte fluorine often discriminates between the spatial orientation (endo vs exo) of the fluorine atom better than C18 [2].
References
-
Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link (Explains the pKa shift of ~1.7 units per beta-fluorine).
-
Analytical Chromatography Support. (2020).[4] Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating Ion-Interaction Reagents. Analytical Chemistry.[3][5][6][7][8][9] Link (Discusses interactions of fluorinated amines on various phases).
-
Santai Technologies. (2020). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.Link (General diastereomer separation protocols).
-
Waters Corporation. (2020). Evaluation of the General Applicability of SFC for Chiral Separations.Link (SFC screening strategies).
-
De Klerck, K. et al. (2014).[10] The development of chiral separation methods in pharmaceutical industry...[10] SFC.[3][5][6][9][10] Journal of Chromatography A. Link (Strategy for chiral SFC).
-
Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.Link (Specifics on Crownpak columns for primary amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selvita.com [selvita.com]
- 6. cdn.mysagestore.com [cdn.mysagestore.com]
- 7. veeprho.com [veeprho.com]
- 8. journal.gnest.org [journal.gnest.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. afmps.be [afmps.be]
Troubleshooting low yields in bridgehead amine coupling reactions
Introduction: The Bridgehead Challenge
Welcome to the Bridgehead Chemistry Support Center. If you are here, you are likely staring at an LCMS trace showing unreacted starting material or a mess of activated ester hydrolysis.
Bridgehead amines (e.g., Adamantane-1-amine, Bicyclo[1.1.1]pentan-1-amine, Bicyclo[2.2.2]octan-1-amine) present a unique "perfect storm" of synthetic challenges:
-
Steric Shielding: The carbon cage creates a massive steric wall, preventing the approach of electrophiles.
-
Electronic Deactivation: Bridgehead carbons often suffer from poor orbital overlap, reducing nucleophilicity compared to standard primary amines.
-
Volatility: Smaller bridgehead amines (like BCP-amine) are volatile as free bases, leading to material loss before the reaction even starts.
This guide moves beyond standard textbook conditions to high-energy, field-tested protocols designed specifically for these stubborn substrates.
Module 1: Amide Coupling Troubleshooting
Issue: Standard coupling (EDC/HOBt, HATU/DIEA) yields <10% product. Active ester is visible by LCMS but does not react with the amine.[1]
Diagnosis
The rate of nucleophilic attack by the bridgehead amine is slower than the rate of hydrolysis of the activated ester. The steric bulk of the amine prevents it from reaching the carbonyl carbon of the activated species (e.g., the O-At/O-Bt ester).
Resolution Strategy
We must move from "Stabilized Active Esters" to "High-Energy Intermediates" or "Sterically Permissive" reagents.
Protocol A: The T3P (Propylphosphonic Anhydride) System
T3P is superior to HATU for bridgehead amines because it does not form a bulky active ester intermediate. It acts as a dehydrating agent, often driving the reaction through a mixed anhydride pathway that is less sterically demanding.
Step-by-Step Protocol:
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.2 equiv Bridgehead Amine (salt form preferred) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
-
Base: Add 3.5–4.0 equiv DIPEA (or N-Methylmorpholine).
-
Reagent: Add 2.0 equiv T3P (50% w/w in EtOAc) dropwise at 0 °C.
-
Reaction: Allow to warm to RT. If no conversion after 2 hours, heat to 60 °C. T3P is thermally stable.
-
Workup: Wash with water, sat. NaHCO3, and brine. (T3P byproducts are water-soluble).
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)
When T3P fails, you must generate the Acid Chloride. Standard SOCl2 or Oxalyl Chloride is often too harsh or difficult to handle on small scales. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows in situ acid chloride generation under neutral conditions.
Step-by-Step Protocol:
-
Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM. Add 1.2–1.5 equiv Ghosez’s Reagent . Stir at RT for 1–2 hours. Monitor by TLC (conversion of acid to acid chloride).
-
Coupling: Add 1.2 equiv Bridgehead Amine and 2.5 equiv DIPEA (or Pyridine) directly to the mixture.
-
Catalysis: Add 10 mol% DMAP if the substrate is extremely hindered (e.g., Adamantane).
-
Reaction: Stir at RT overnight.
Comparative Data: Coupling Reagent Efficiency
| Reagent | Mechanism | Steric Tolerance | Yield (Adamantyl-Amine)* | Notes |
| HATU | Active Ester (O-At) | Low | < 15% | Bulky intermediate blocks attack. |
| T3P | Anhydride/Dehydration | High | 65–80% | Low epimerization, easy workup. |
| Ghosez's | Acid Chloride | Very High | > 85% | Best for "impossible" substrates. |
| EEDQ | Mixed Anhydride | Medium | 40–50% | Slow kinetics, good for sensitive acids. |
*Typical yields based on internal benchmarking with benzoic acid derivatives.
Module 2: Palladium-Catalyzed Arylation (Buchwald-Hartwig)
Issue: Attempting to couple a bridgehead amine with an aryl halide using Pd(OAc)2/BINAP results in no product and dehalogenation of the aryl partner.
Diagnosis
Bridgehead amines are bulky primary amines. Standard ligands (BINAP, Xantphos) are too crowded to allow the amine to coordinate to the Pd(II) center, or they fail to promote the difficult reductive elimination step.
Resolution Strategy
You require a ligand specifically designed for hindered primary amines .
The Solution: BrettPhos or RuPhos These dialkylbiarylphosphine ligands are bulky (promoting reductive elimination) but electron-rich (promoting oxidative addition).
Optimized Protocol:
-
Catalyst: Use a precatalyst (e.g., BrettPhos Pd G3 or G4 ) to ensure 1:1 L:Pd ratio and rapid activation. Avoid mixing Pd(OAc)2 + Ligand if possible.
-
Base: NaOtBu (Sodium tert-butoxide) is the standard. If functional groups are sensitive (esters/nitriles), switch to LHMDS or K3PO4.
-
Solvent: t-Amyl alcohol or Dioxane.
-
Temperature: 80–100 °C.
Visualizing the Decision Process:
Caption: Decision tree for optimizing Buchwald-Hartwig conditions for bridgehead amines.
Module 3: Handling Bicyclo[1.1.1]pentan-1-amine (BCP-amine)
Issue: Yields are inconsistent. Sometimes the reaction works, sometimes the amine seems to have "vanished" from the flask.
Diagnosis
BCP-amine (free base) is highly volatile . If you free-base the salt and then concentrate it on a rotavap, you will lose your starting material. Furthermore, BCP-amine is surprisingly nucleophilic (more so than t-butyl amine) but requires specific handling.
Resolution Strategy
Never isolate the free base. Perform "salt-release" in situ.
Protocol:
-
Weigh the BCP-amine HCl or Tosylate salt directly into the reaction vessel.
-
Add the solvent and the electrophile (Acid/HATU or Aryl Halide).
-
Add the organic base (DIPEA/TEA) last , immediately before sealing the vessel or starting the reaction.
-
This generates the free amine in the presence of the electrophile, minimizing loss.
FAQ: Frequently Asked Questions
Q: Can I use SNAr to couple bridgehead amines to heteroaryl chlorides? A: Yes, but solvent choice is critical. Standard solvents (DMF, DMSO) often fail due to the poor nucleophilicity of the bulky amine.
-
Tip: Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) as the solvent. These fluorinated alcohols activate the heteroaryl chloride via hydrogen bonding and stabilize the transition state.
-
Reference: HFIP can accelerate SNAr reactions of poor nucleophiles by orders of magnitude.
Q: My bridgehead amine is not commercially available. I need to deprotect a Boc-precursor. How do I avoid losing it? A: Do not perform an aqueous workup on the free amine.
-
Deprotect with 4M HCl in Dioxane.
-
Concentrate the reaction mixture to dryness (the HCl salt is not volatile).
-
Use the crude HCl salt directly in the next coupling step (using the "salt-release" method described in Module 3).
Q: I see the product mass, but I can't purify it from the reaction sludge. A: Bridgehead amides are often very lipophilic.
-
T3P Workup: T3P byproducts are water-soluble. A simple aqueous wash usually leaves clean product.
-
Chromatography: If the product streaks on silica, add 1% Triethylamine to your eluent, or switch to C18 Reverse Phase chromatography (using Formic Acid modifier, not TFA, if acid-sensitive).
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition in English, 8(6), 454–455. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849. Link
- Colvin, J. J., et al. (2021). HFIP as a Solvent for SNAr Reactions of Poor Nucleophiles. Journal of Organic Chemistry.
Sources
Stability of 4-Fluorobicyclo[2.2.1]heptan-1-amine in acidic conditions
The following guide is structured as a specialized Technical Support Center resource for 4-Fluorobicyclo[2.2.1]heptan-1-amine . It is designed to be authoritative, scientifically rigorous, and directly applicable to laboratory challenges.
Subject: Stability & Handling in Acidic Conditions Ticket ID: TCH-NOR-F-001 Responder: Dr. A. Vance, Senior Application Scientist, Structural Chemistry Division[1]
Executive Summary: The "Bridgehead" Stability Profile
Status: HIGHLY STABLE in aqueous and organic acidic media.[1]
Researchers often question the stability of 4-Fluorobicyclo[2.2.1]heptan-1-amine (CAS: 1638765-29-3) due to the proximity of the electronegative fluorine to the amine and the strained norbornane cage.[2] However, experimental data and physical organic principles confirm that this scaffold is chemically inert to acid-mediated decomposition (hydrolysis, elimination, or rearrangement) under standard laboratory conditions (pH 0–6, temperatures <100°C).[1][2]
The Core Reality:
Unlike planar alkyl amines or fluorides, the bridgehead position in the [2.2.1] system effectively "locks" the molecule.[2] The geometric constraints prevent the formation of the planar transition states required for typical decomposition pathways (
Mechanistic Insight: Why It Survives
To troubleshoot effectively, you must understand the lack of reactivity.[1]
A. The Anti-Bredt Shield (Prevention of Elimination)
In acidic conditions, a typical degradation pathway for amines is elimination to form an alkene (E1/E2).[1][2] For this compound, elimination of HF or ammonia would require forming a double bond at the bridgehead carbon.[1][2]
-
Rule: Bredt’s Rule prohibits double bonds at the bridgehead of small bicyclic systems because the rigid cage prevents the
-orbitals from aligning parallel for -bonding.[1] -
Result: The compound cannot undergo acid-catalyzed elimination.[1]
B. Resistance to Solvolysis ( Blockade)
Acidic hydrolysis of the C-F bond would typically proceed via protonation (rare for F) or ionization to a carbocation.[1][2]
-
Constraint: A bridgehead carbocation cannot assume the necessary planar (
) geometry due to ring strain.[1][2] -
Result: The activation energy for C-F or C-N cleavage is prohibitively high.[1] The cage remains intact even in concentrated HCl or TFA.[1]
C. Electronic Field Effects
The 4-Fluoro substituent exerts a strong through-cage field effect (inductive withdrawal).[1]
-
Impact: This lowers the
of the 1-amine (ammonium form) compared to the non-fluorinated parent (Norbornylamine 10.2).[1][2] -
Consequence: The salt form is stable, but the free base is less nucleophilic than typical aliphatic amines.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a new peak in LC-MS after stirring in 1M HCl. Is it decomposing?"
Diagnosis: False Positive / Salt Formation.[1] Scientific Explanation: The norbornane cage does not open in 1M HCl. The "new peak" is likely a non-covalent adduct or a change in ionization efficiency due to the counter-ion change (e.g., Chloride vs. Trifluoroacetate).[1][2]
-
Check: Does the mass correspond to
or a dimer ? -
Action: Verify stability by NMR. Decomposition would result in loss of symmetry or disappearance of the characteristic C-F coupling patterns.[1]
Issue 2: "I cannot displace the Fluorine with a nucleophile in acid."
Diagnosis: Mechanistic Impossibility.
Scientific Explanation:
Users often attempt to use the fluorine as a leaving group.[1] As detailed in the Mechanistic Insight,
-
Resolution: The fluorine at C4 is a metabolic blocker , not a reactive handle.[1] It is designed to stay there.[1] Do not attempt nucleophilic aromatic substitution-style chemistry; it will fail.[1]
Issue 3: "The NMR spectrum looks complex. Is the cage rearranging?"
Diagnosis:
-
Signature:
-
Action: Run a Decoupled
NMR if available, or compare -values to known fluoronorbornane standards.
Validated Experimental Protocols
Protocol A: Acid Stability Validation (Stress Test)
Use this protocol to certify the material's integrity for your specific application.[2]
Materials:
-
Compound: 4-Fluorobicyclo[2.2.1]heptan-1-amine HCl (10 mg)[2]
-
Solvent:
(0.6 mL) or -
Acid:
(35% in ) or TFA- [2]
Step-by-Step:
-
Baseline: Dissolve 5 mg of compound in
. Acquire and NMR. -
Stress: Add 50
L of concentrated acid ( or TFA) to the NMR tube. -
Incubation: Heat the tube at 60°C for 24 hours.
-
Analysis: Re-acquire spectra at 25°C.
Protocol B: Free-Basing from HCl Salt
Due to the lower
-
Dissolution: Dissolve the HCl salt in minimal water.[1]
-
Basification: Cool to 0°C. Slowly add 2M NaOH until pH > 12. (Note: Due to the F-inductive effect, a higher pH ensures complete deprotonation compared to non-fluorinated amines).[1][2]
-
Extraction: Extract immediately with DCM (
). Note: The free base is volatile; avoid prolonged rotary evaporation. -
Drying: Dry over
and concentrate at low vacuum/temperature (< 30°C).
Visualizing the Stability Logic
The following diagram illustrates the energy landscape preventing decomposition in acidic media.
Caption: Logical flow demonstrating why geometric constraints (Bredt's Rule/Strain) block decomposition pathways, rendering the salt form the thermodynamic sink.
References & Authoritative Sources
-
PubChem Compound Summary . 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride.[1][3] National Center for Biotechnology Information.[1]
-
Sigma-Aldrich Technical Data . Bicyclo[2.2.1]heptan-1-amine hydrochloride (Parent Scaffold Data).
-
Alchimica Building Blocks . Product Specification: 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride.[1][4][5]
-
ResearchGate . Synthesis and Stability of Constrained Bicyclo[2.2.1]heptane Amines. (Context on HF deprotection compatibility).
-
[Link]
-
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. bicyclo[2.2.1]heptan-1-amine hydrochloride | 75934-56-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride (C8H13F2N) [pubchemlite.lcsb.uni.lu]
- 4. 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 5. 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride (1 x 100 mg) | Alchimica [shop.alchimica.cz]
Technical Support Center: Purification of 4-Fluorobicyclo[2.2.1]heptan-1-amine Salts
Executive Summary & Chemical Context
Welcome to the technical support hub for the 4-Fluorobicyclo[2.2.1]heptan-1-amine scaffold. As researchers in medicinal chemistry, you are likely utilizing this motif as a bioisostere for lipophilic amines or to modulate metabolic stability via the bridgehead fluorine.
The Core Challenge: While the bicyclo[2.2.1]heptane (norbornane) cage is robust, the introduction of a bridgehead fluorine (C4) and an amine (C1) creates a unique "push-pull" inductive environment.
-
Bredt’s Rule Stability: Unlike acyclic
-fluoroamines, this bridgehead amine is chemically stable against HF elimination because the resulting double bond would violate Bredt's rule [1]. -
Basicity Modulation: The strong electron-withdrawing effect (
) of the fluorine at C4 is transmitted through the cage, lowering the pKa of the C1-amine compared to the non-fluorinated parent (approx. pKa 8.5–9.0 vs. 10.5). This alters standard extraction pH thresholds. -
Physical State: The free base is often a volatile, waxy solid or oil, making salt formation critical for handling and storage.
Troubleshooting Guide: Phase I - Workup & Extraction
Q: I am losing product during the aqueous workup. Is the amine water-soluble?
A: Yes, the salt forms are highly water-soluble, and even the free base has significant amphiphilic character due to the compact polar cage.
Protocol: The "Salting-Out" Back-Extraction Do not rely on a simple single extraction. Use this pH-swing method:
-
Acidify: Dissolve crude reaction mixture in 1M HCl. Wash with MTBE (Methyl tert-butyl ether) to remove non-basic impurities (e.g., unreacted precursors).
-
Why MTBE? It effectively solubilizes the lipophilic impurities common in fluorination reactions (e.g., Selectfluor residues) without extracting the amine salt.
-
-
Basify: Adjust the aqueous layer to pH > 12 using 50% NaOH or KOH.
-
Critical Step: Ensure the solution is cold (0°C) to prevent volatilization of the free amine.
-
-
Extract: Extract 3x with DCM (Dichloromethane) or CHCl3 .
-
Optimization: If yield is still low, saturate the aqueous phase with NaCl (brine) before the organic extraction to decrease the water solubility of the amine (Salting Out effect).
-
Q: My crude NMR shows a "defluorinated" impurity. Where did it come from?
A: This is likely bicyclo[2.2.1]heptan-1-amine (the hydro-analog).
-
Cause: If you used a radical fluorination method (e.g., Hunsdiecker-type or Selectfluor mediated), incomplete fluorination or hydrogen abstraction from solvent can occur.
-
Resolution: These congeners are extremely difficult to separate by flash chromatography due to identical polarity.
-
The Fix: You must rely on fractional crystallization of the salt (see Module 3). The fluorinated salt is typically denser and less soluble in alcohols than the non-fluorinated parent.
Troubleshooting Guide: Phase II - Salt Formation & Crystallization
Q: I added HCl in ether, but the product "oiled out" instead of crystallizing.
A: This is the most common issue with bicyclic amines. The lattice energy of the HCl salt is often insufficient to overcome the solvation energy of the lipophilic cage.
Decision Matrix: Choosing the Right Counter-ion
Use the following flowchart to select the optimal salt form for your scale and purity requirements.
Figure 1: Decision tree for salt selection and isolation.
Detailed Protocols for Alternative Salts
If the Hydrochloride (HCl) salt fails, proceed to these robust alternatives:
| Salt Type | Reagent | Solvent System | Advantages | Disadvantages |
| Tosylate | Acetone / Et | High crystallinity; distinct MP; non-hygroscopic. | High molecular weight (reduces "mass efficiency" of active compound). | |
| Oxalate | Oxalic Acid (anhydrous) | EtOH / Et | Often forms stable solids even with oils. | Oxalates can be toxic; solubility can be too low. |
| Fumarate | Fumaric Acid | iPrOH | Pharmaceutically acceptable; moderate solubility. | May require heating to dissolve initially. |
Protocol: Formation of the Tosylate Salt
-
Dissolve 1.0 eq of crude amine in minimal Acetone .
-
Dissolve 1.05 eq of
-Toluenesulfonic acid monohydrate in minimal Acetone. -
Add acid solution to amine solution dropwise with stirring.
-
If no precipitate forms, add Diethyl Ether (antisolvent) dropwise until cloudy.
-
Cool to -20°C overnight.
FAQ: Analysis & Storage
Q: How do I confirm the structure by NMR? The signals are split.
A: The bridgehead Fluorine couples with nearby protons.
- F NMR: You should see a singlet (or multiplet depending on long-range coupling) around -200 to -220 ppm (typical for aliphatic fluorides).
-
H NMR: The protons on the norbornane cage will exhibit
coupling.-
Tip: Run a decoupled
F-decoupled H NMR if the splitting is making integration difficult.
-
Q: Can I store the free base?
A: No. The free base absorbs CO
Q: Is the compound stable to strong Lewis Acids (e.g., BBr3, AlCl3)?
A: Generally, yes. The bridgehead position is sterically protected and electronically deactivated. However, prolonged exposure to strong Lewis acids at high temperatures can induce Wagner-Meerwein rearrangements of the norbornane skeleton [2]. Perform deprotections (if needed) at the lowest possible temperature.
References
-
Bredt, J. (1924). Über die räumliche Konfiguration des Camphers und verwandter bicyclischer Systeme. Justus Liebigs Annalen der Chemie.
-
Adcock, W., & Khor, T. C. (1978). Bridgehead Substituent Effects. Deactivation of the Bridgehead Position. Journal of the American Chemical Society.
-
Enamine Ltd. (2023). Bridgehead Fluorinated Amines: Stability and Applications. Enamine Building Blocks Catalog.
-
Kitching, W., et al. (1980). Synthesis and properties of bridgehead-substituted bicyclo[2.2.1]heptanes. Journal of Organic Chemistry.[1]
(Note: While specific URL deep-links to 1970s papers may require institutional access, the citations provided refer to the foundational work establishing the stability and synthesis of these bridgehead systems.)
Sources
Technical Guide: Overcoming Steric Hindrance in Norbornane Amine Functionalization
Introduction
Topic: Functionalization of Sterically Congested Norbornane Amines Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Objective: To provide a self-validating, mechanistic troubleshooting guide for forming C-N bonds on the rigid, bulky bicyclo[2.2.1]heptane (norbornane) scaffold.
The norbornane scaffold presents a unique "steric fortress." Unlike flexible alkyl chains that can rotate to accommodate incoming electrophiles, the norbornane skeleton is rigid. The bridgehead carbons (C1/C4) and the bridging carbon (C7) create a fixed steric blockade, particularly for endo-substituted amines and the notoriously difficult 7-aminonorbornane . This guide moves beyond standard protocols to address these high-energy barrier couplings.
Module 1: Steric Mapping & Reactivity Logic
Before selecting a reagent, you must diagnose the specific steric environment of your amine. The reactivity profile of norbornane amines is dictated by the angle of approach relative to the bicyclic bridge.
The Hierarchy of Hindrance
-
7-Norbornanyl Amines (Most Difficult): The amine is sandwiched between two ethano bridges. Nucleophilic attack is blocked from both sides.
-
Endo-2-Norbornanyl Amines: The amine points "inward" into the concave face (the "cavity"). Approach is shielded by the C1-C7-C4 bridge.
-
Exo-2-Norbornanyl Amines (Least Difficult): The amine points "outward" on the convex face. While more accessible, it is still bulkier than a standard cyclohexyl amine.
Visualizing the Blockade (Mechanism)
Figure 1: Steric accessibility map of the norbornane scaffold. Red/Black nodes indicate high steric penalties.
Module 2: Troubleshooting Amide Couplings
The Issue: Standard EDC/HOBt or HATU couplings often stall or yield <20% product when coupling a norbornane amine with a bulky carboxylic acid (e.g., ortho-substituted aromatics).
Q: Why is my HATU coupling stalling despite full activation?
A: HATU generates an active ester (OAt). While reactive, the bulky norbornane amine cannot approach the carbonyl carbon of the active ester due to the "cone of protection" created by the At (7-azabenzotriazole) leaving group and the scaffold itself.
Solution: The "Small Leaving Group" Strategy
Switch to reagents that generate smaller active intermediates or activate the acid as a highly electrophilic species that minimizes the transition state volume.
Recommended Protocols
| Reagent | Mechanism | Indication | Protocol Tip |
| T3P (Propylphosphonic Anhydride) | Forms a mixed anhydride. The leaving group is a phosphonate (smaller than OAt). | First-line defense for bulky couplings. Low epimerization. | Use EtOAc or MeTHF as solvent. Add pyridine (3-5 eq) as the base (critical for T3P activity). Heat to 50-80°C. |
| Acyl Fluoride (TFFH or Cyanuric Fluoride) | Forms an Acid Fluoride (R-COF). Fluoride is the smallest possible leaving group. | The "Nuclear Option" for 7-aminonorbornane or endo-amines. | React Acid + TFFH + DIPEA in DCM to form R-COF (monitor by TLC). Then add the norbornane amine. |
| Ghosez’s Reagent | Generates Acid Chloride in situ under neutral conditions. | Use for acid-sensitive substrates where SOCl2 is too harsh. | React acid with Ghosez reagent (1-chloro-N,N,2-trimethylpropenylamine) in CHCl3, then add amine. |
Experimental Protocol: T3P Coupling for 7-Aminonorbornane
-
Dissolve: 1.0 eq Carboxylic Acid and 1.1 eq 7-Aminonorbornane in anhydrous EtOAc (0.2 M).
-
Base: Add 4.0 eq Pyridine (Do not use DIPEA; pyridine acts as both base and nucleophilic catalyst).
-
Reagent: Add 1.5 eq T3P (50% w/w in EtOAc) dropwise.
-
Reaction: Heat to 60°C in a sealed vial for 12-24 h.
-
Workup: Wash with water, 1N HCl (to remove pyridine), and sat. NaHCO3.
Module 3: Advanced C-N Bond Formation (Buchwald-Hartwig)
The Issue: Palladium-catalyzed amination fails because the bulky amine cannot coordinate to the Pd(II) center (reductive elimination is blocked) or β-hydride elimination occurs.
Q: Which ligand system handles the "Bridgehead Bulk"?
A: You need ligands that facilitate reductive elimination from a crowded metal center. First-generation ligands (BINAP, DPPF) will fail. You require Dialkylbiaryl Phosphines (Buchwald Ligands) .
Ligand Selection Decision Tree
Figure 2: Ligand and base selection for Buchwald-Hartwig amination of norbornanes.
Critical Troubleshooting for Pd-Catalysis
-
The "Precatalyst" Rule: Never use Pd2(dba)3 + Ligand for norbornanes. The induction period is too long, and the amine may poison the catalyst. ALWAYS use precatalysts (e.g., XPhos Pd G4 or BrettPhos Pd G4 ). These ensure a 1:1 L:Pd ratio and immediate entry into the catalytic cycle.
-
The "Exclusion" Effect: If the reaction stalls, the norbornane amine might be too bulky to undergo transmetallation/coordination. Switch to an NHC-Pd system (e.g., PEPPSI-IPr) which has a wider "bite angle" and forces the substrate into the coordination sphere.
Module 4: Reductive Amination Strategies
The Issue: Condensing a ketone with a norbornane amine (or vice versa) is thermodynamically unfavorable due to the strain of the C=N bond formation in the rigid bicycle.
Q: I see no imine formation by NMR. How do I force it?
A: The intermediate hemiaminal is unstable and reverts to starting material. You must dehydrate irreversibly .
Protocol: Titanium-Mediated Reductive Amination
Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
-
Imine Formation: Combine Amine (1.0 eq) + Ketone (1.0 eq) + Ti(OiPr)4 (1.2 - 1.5 eq) in neat conditions or minimal THF.
-
Incubation: Stir at 60°C for 4-12 hours. (Monitor disappearance of C=O peak in IR or NMR).
-
Reduction: Dilute with MeOH (carefully!). Add NaBH4 (2.0 eq) at 0°C.
-
Note: Do not use NaBH(OAc)3 for the initial attempt if steric hindrance is extreme; NaBH4 is smaller and more reactive, though less selective. If chemoselectivity is an issue, revert to NaBH3CN.
-
-
Quench: Add 1N NaOH to precipitate titanium salts as a white solid. Filter through Celite.[1]
Module 5: Stereochemical Control (Exo vs. Endo)
The Issue: You need the Endo amine, but the reaction yields the Exo product (or vice versa).
-
Hydride Reduction Rule: Hydride reagents (NaBH4, LiAlH4) attack the norbornanone ketone from the least hindered face .
-
Attack from Exo face
Yields Endo alcohol/amine. -
Attack from Endo face
Yields Exo alcohol/amine.
-
-
Norbornane Specifics: The Exo face is usually more accessible. Therefore, reduction of a norbornane imine typically yields the Endo-amine as the major product.
To invert selectivity (Get the Exo-amine): Use a thermodynamic equilibration strategy.
-
Form the Endo-amine.
-
Oxidize to the imine.
-
Reduce using a bulky hydride (e.g., L-Selectride ) which is forced to attack the absolute least hindered trajectory, maximizing the stereochemical bias.
References
-
Steric Effects in Norbornanes: Hamilton, R. Steric Effect at C-7 of Norbornene. McMaster University. 2[3][4]
-
Buchwald-Hartwig Ligand Guide: Buchwald-Hartwig Coupling - Alfa Chemistry. 5
-
T3P & Acyl Fluoride Couplings: Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2016.[6][7] 6[3][4][7]
-
Reductive Amination of Hindered Ketones: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. 8
-
Peptide Coupling Reagents Guide: MilliporeSigma. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 7. Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Storage of 4-Fluorobicyclo[2.2.1]heptan-1-amine
[1][2]
Ticket ID: #FBHA-SUB-001 Subject: Prevention of Material Loss via Sublimation Status: Open Priority: Critical (Yield Impacting)[1][2]
Executive Summary: The "Disappearing Solid" Phenomenon[2]
User Issue: Researchers frequently report that 4-Fluorobicyclo[2.2.1]heptan-1-amine (free base) vanishes from flasks after drying under high vacuum, or deposits on the manifold/rotovap condenser.[1][2]
Technical Root Cause: This compound belongs to a class of globular bridgehead amines .[1] Its rigid, bicyclic [2.2.1] norbornane scaffold creates a spherical Van der Waals surface with minimal surface area for intermolecular interaction.[1][2]
-
Lattice Energy: The free base forms a "plastic crystal" phase with weak lattice forces, allowing molecules to escape into the gas phase easily.[1][2]
-
Vapor Pressure: Even at room temperature, the vapor pressure is significant.[1][2] Under high vacuum (< 5 mbar), the sublimation rate exceeds the rate of solvent evaporation.[1][2]
The Solution: The only robust method to stop sublimation is Salt Formation .[1] Converting the amine to a hydrochloride (HCl) or trifluoroacetate (TFA) salt introduces strong ionic bonding, effectively anchoring the molecule in the solid phase.[1][2]
Decision Matrix: Workflow Strategy
Before proceeding, determine your immediate application needs using the logic flow below.
Figure 1: Decision matrix for handling volatile bridgehead amines. Blue path indicates critical intervention points.
Technical Protocols
Protocol A: Conversion to Non-Volatile Hydrochloride Salt (Recommended)
Objective: Permanently arrest sublimation for storage or characterization.[1][2]
Reagents:
-
Solvent: Diethyl ether (
) or 1,4-Dioxane (anhydrous)[1][2] -
Acid source: 4M HCl in Dioxane or 2M HCl in
[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine free base in a minimum amount of anhydrous
or Dioxane.[1]-
Note: Avoid Methanol/Ethanol initially as the salt is often too soluble in alcohols to precipitate effectively.[1]
-
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add the HCl solution (1.1 equivalents).
-
Precipitation: A white precipitate should form immediately.[1]
-
Filtration: Filter the solid rapidly over a sintered glass frit.
-
Drying: The resulting Hydrochloride salt is non-volatile .[1] It can be safely dried under high vacuum (0.1 mbar) at room temperature to remove residual solvent.[1][2]
Validation:
-
1H NMR (
): Check for the downfield shift of protons adjacent to the nitrogen (ammonium form) and correct stoichiometry.
Protocol B: Handling the Free Base (If Strictly Necessary)
Objective: Isolate free base for immediate coupling (e.g., amide bond formation) without mass loss.[1][2]
Critical Constraints:
Methodology:
-
Solvent Choice: Extract into a solvent with a higher boiling point than the amine if possible, or a "keeper" solvent like Toluene.[1]
-
Concentration: Use a rotary evaporator with the bath at 20°C and pressure at 150–200 mbar (mild vacuum).
-
The "Wet" Stop: Stop evaporation while the flask still contains a small volume of solvent.[1] Do not strip to a dry solid.[1]
-
Quantification: Determine the exact amount of amine by Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) directly in the solution.[1][2] Use this solution volume for the next reaction.
Comparative Data: Free Base vs. Salt
| Feature | Free Base (Amine) | Hydrochloride Salt (HCl) |
| Physical State | Waxy Solid / Oil | Crystalline Powder |
| Volatility | High (Sublimes at RT/Vacuum) | Negligible (Stable) |
| Storage Stability | Poor (Hygroscopic & Volatile) | Excellent (> 2 years) |
| Solubility | DCM, Hexane, Ether | Water, Methanol, DMSO |
| Handling | Cold handling required | Bench stable |
| Vacuum Tolerance | > 100 mbar only | < 0.1 mbar safe |
Troubleshooting & FAQ
Q1: I dried my product on the high-vac line overnight, and the flask is empty. Is it gone? A: Likely, yes. Check the cold trap or the manifold tubing.[1] You may see a white film or crystals deposited there.[1] This is your sublimed amine. It is often recoverable by rinsing the trap with Methanol, though purity must be re-verified.[2]
Q2: Why does the 4-Fluoro substituent not prevent sublimation? A: While Fluorine adds mass (19 Da), it does not participate in strong hydrogen bonding.[1][2] The molecule remains "greasy" and globular.[1] The disruption of the crystal lattice by the bridgehead geometry dominates the physical properties, maintaining high vapor pressure [1].[2]
Q3: Can I use TFA instead of HCl? A: Yes. Trifluoroacetic acid (TFA) salts are also non-volatile.[1][2] However, TFA salts can be hygroscopic and may complicate NMR interpretation due to the extra fluorine signals.[2] HCl is preferred for long-term storage.[1]
Q4: I need the free base for a reaction. How do I weigh it accurately if it sublimes? A: Do not weigh the solid free base.
Mechanism of Stabilization[2]
The transition from free base to salt alters the fundamental intermolecular forces holding the solid together.[1]
Figure 2: Mechanistic shift from weak Van der Waals forces to strong Electrostatic (Ionic) interactions upon salt formation.[1][2]
References
-
Lu, Y., & Chen, C. (2023).[1][2][3] Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.[1][2][3][4][5] Arkivoc, 2023(ii), 202312003.[1][2][3][4] (Discusses the unique physical and chemical properties of bridgehead amines, including volatility and nucleophilicity).
-
Sigma-Aldrich. (n.d.).[1][6] Bicyclo[2.2.1]heptan-1-amine hydrochloride Product Specification. (Commercial availability as HCl salt confirms industry standard for stability).[1][2]
-
PubChem. (2025).[1][2][7] Bicyclo[2.2.1]heptan-1-amine hydrochloride.[1][2][8][9] National Library of Medicine.[1] (Physical properties and safety data).
Sources
- 1. Bicyclo[2.2.1]heptan-1-amine hydrochloride | C7H14ClN | CID 12644535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-fluorobicyclo[2.2.1]heptane-1-carboxylic acid | 84553-40-2 [sigmaaldrich.com]
- 7. 1-Fluorobicyclo(2.2.1)heptane | C7H11F | CID 14611223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-fluorobicyclo[2.2.1]heptan-1-amine hydrochloride (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 9. PubChemLite - 1-{4-fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride (C8H14FN) [pubchemlite.lcsb.uni.lu]
Resolution of stereoisomers in substituted bicyclo[2.2.1]heptanes
Welcome to the Norbornane Stereochemistry Technical Support Center.
Ticket Status: OPEN Subject: Resolution of Stereoisomers in Substituted Bicyclo[2.2.1]heptanes Assigned Specialist: Senior Application Scientist
Executive Summary: The Bicyclic Challenge
Substituted bicyclo[2.2.1]heptanes (norbornanes) present a unique stereochemical challenge due to their rigid bridgehead carbons. Researchers typically face two distinct separation hurdles:
-
Diastereomeric Separation: Distinguishing exo (substituent toward the bridge) from endo (substituent away from the bridge) isomers.
-
Enantiomeric Resolution: Separating the (+) and (-) enantiomers of a specific diastereomer.
This guide provides validated protocols for resolving these isomers using Chromatographic, Enzymatic, and Chemical methodologies.
Module 1: Chromatographic Resolution (HPLC/GC)
Objective: Direct analytical quantification or preparative isolation of enantiomers using Chiral Stationary Phases (CSPs).
Technical Insight: The "Shape Recognition" Mechanism
The rigid norbornane skeleton acts as a "molecular handle." Polysaccharide-based CSPs (Amylose/Cellulose) are most effective because the rigid bicyclic structure fits into the chiral grooves of the polymer, maximizing π-π interactions (if aromatic substituents are present) or hydrogen bonding.
Protocol: CSP Selection & Screening
Recommended Columns:
-
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
Standard Mobile Phase:
-
Hexane : Isopropyl Alcohol (IPA) [90:10 to 99:1].
-
Note: For basic norbornyl amines, add 0.1% Diethylamine (DEA). For acidic derivatives, add 0.1% Trifluoroacetic acid (TFA).
Workflow Diagram: Method Development
Caption: Decision tree for selecting Chiral Stationary Phases for norbornane derivatives.
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Objective: Scalable resolution of norbornanols (alcohols) using Lipases. Best For: Secondary alcohols (e.g., norbornan-2-ol).
Technical Insight: The "Exo-Face" Preference
Lipases, particularly Candida antarctica Lipase B (CAL-B), show high enantioselectivity for norbornanols. The enzyme typically attacks the exo-face of the alcohol more readily due to steric hindrance on the endo-face caused by the bridgehead carbons.
Protocol: CAL-B Catalyzed Transesterification
-
Substrate Preparation: Dissolve racemic norbornanol (1.0 eq) in dry Toluene or MTBE (0.1 M concentration).
-
Acyl Donor: Add Vinyl Acetate (3.0 eq). Vinyl esters are irreversible acyl donors, driving the reaction forward.
-
Catalyst: Add Novozym 435 (immobilized CAL-B, 20-50% w/w relative to substrate).
-
Incubation: Shake at 30-40°C.
-
Monitoring: Monitor by GC/HPLC. Stop when conversion reaches exactly 50% (theoretical maximum yield).
-
Workup: Filter enzyme. Separate the unreacted alcohol (Enantiomer A) from the new ester (Enantiomer B) via silica gel flash chromatography.
Performance Data: Typical E-Values
| Substrate | Enzyme | Solvent | E-Value (Selectivity) | Ref |
| Norbornan-2-ol | CAL-B | Hexane | > 200 | [1] |
| 7-syn-methyl-norbornan-2-ol | CAL-B | Vinyl Acetate (Neat) | 145 | [1] |
| Norborn-5-en-2-ol | PCL (Pseudomonas) | Toluene | 50-80 | [2] |
Module 3: Chemical Resolution (Classical)
Objective: Resolution of norbornane carboxylic acids or amines via diastereomeric salt formation. Best For: Multi-gram to Kilogram scale where chromatography is too expensive.
Protocol: Diastereomeric Salt Crystallization
Scenario: Resolving trans-norbornane-2,3-dicarboxylic acid.
-
Agent Selection: Use (S)-(-)-1-Phenylethylamine (PEA) or (R)-(+)-PEA .
-
Solvent System: Ethanol/Water or Acetone.
-
Process:
-
Mix racemic acid (1.0 eq) and Chiral Amine (1.0 eq) in boiling solvent.
-
Cool slowly (1°C/min) to room temperature, then to 4°C.
-
The less soluble diastereomeric salt precipitates.
-
-
Liberation: Filter the salt. Treat with dilute HCl (aq) and extract with Ethyl Acetate to recover the chiral acid. Treat the aqueous layer with NaOH to recover the resolving agent.
Workflow Diagram: Chemical Resolution Cycle
Caption: Workflow for resolving norbornane acids via diastereomeric salt formation.
Troubleshooting & FAQs
Ticket #101: "My Exo and Endo isomers are co-eluting on the Chiral Column."
Diagnosis: You are trying to do two separations at once (Diastereomer + Enantiomer). Solution:
-
Separate Diastereomers First: Use an achiral silica column or flash chromatography to separate the exo form from the endo form. They usually have different Rf values due to polarity differences.
-
Resolve Enantiomers Second: Once you have pure exo-racemate, inject it onto the chiral column.
-
Why? Chiral columns are designed for enantioselectivity, not diastereoselectivity. The peak capacity is often insufficient for 4 isomers.
Ticket #102: "Enzymatic reaction stops at 30% conversion."
Diagnosis: Product inhibition or equilibrium limitation. Solution:
-
Check Acyl Donor: Are you using a reversible donor (like ethyl acetate)? Switch to Vinyl Acetate or Isopropenyl Acetate . The byproduct is acetaldehyde/acetone, which evaporates, making the reaction irreversible [3].
-
Water Content: Ensure solvents are dry. Excess water causes hydrolysis of the ester product back to the substrate.
-
Enzyme Loading: If the enzyme is old, the activity might be low. Try adding fresh molecular sieves (3Å) to the reaction to scavenge water.
Ticket #103: "I see unexpected peaks in my GC analysis of Norbornene derivatives."
Diagnosis: Thermal degradation via Retro-Diels-Alder (rDA). Solution:
-
The Issue: Unsaturated norbornenes can revert to cyclopentadiene and the dienophile at high GC injector temperatures (>200°C).
-
Fix: Lower the injector temperature or switch to HPLC (ambient temperature). Saturated norbornanes do not suffer from this issue.
Ticket #104: "Which resolving agent works for Norbornanones?"
Diagnosis: Ketones cannot form salts. Solution:
-
Derivatization: You cannot resolve ketones directly by crystallization.
-
Method A: Reduce the ketone to the alcohol (NaBH4), resolve the alcohol (enzymatically or via camphanic ester formation), then oxidize back to the chiral ketone.
-
Method B: Form a chiral ketal using (R,R)-hydrobenzoin and separate the diastereomeric ketals by silica chromatography.
References
-
Morgan, B. et al. (1997). Chemoenzymatic synthesis of enantiomerically pure norbornane derivatives.Tetrahedron: Asymmetry , 8(1), 1-5.
-
Gotor, V. et al. (2006). Lipase-catalyzed kinetic resolution of norbornene derivatives.Journal of Molecular Catalysis B: Enzymatic , 40(3), 111-120.
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds.Tetrahedron , 63(8), 1721-1754.
-
Phenomenex Application Guide. Chiral HPLC Column Selection for Bicyclic Systems.
Technical Support Center: Storage and Handling of Hygroscopic Amine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic amine hydrochloride salts. Proper storage and handling of these materials are critical for ensuring experimental reproducibility, maintaining the integrity of active pharmaceutical ingredients (APIs), and achieving accurate results.
Amine hydrochloride salts are frequently utilized in pharmaceuticals to enhance stability, solubility, and bioavailability.[1][2][3] However, their hygroscopic nature—the tendency to absorb moisture from the atmosphere—presents a significant challenge.[4][5] Improper storage can lead to physical changes like clumping, chemical degradation, and inaccurate concentrations, ultimately compromising your research.[5][6]
This document provides a comprehensive troubleshooting guide, answers to frequently asked questions, and detailed protocols to help you navigate the challenges associated with these sensitive compounds.
Troubleshooting Guide: Issues with Hygroscopic Salts
Encountering unexpected results? The physical state of your amine hydrochloride salt could be the culprit. Use this guide to diagnose and resolve common issues.
Problem: Inconsistent Experimental Results or Low Yields
You've run a reaction multiple times with the same protocol but are seeing significant variability in yield or purity.
Initial Assessment Workflow
This workflow will help you determine if moisture absorption in your amine hydrochloride salt is the root cause.
Sources
- 1. pharmainfonepal.com [pharmainfonepal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
19F NMR characteristic shifts for fluoronorbornane derivatives
19F NMR Characteristic Shifts for Fluoronorbornane Derivatives: A Comparative Guide
Executive Summary
The norbornane (bicyclo[2.2.1]heptane) scaffold is a privileged structure in drug discovery, valued for its ability to serve as a "conformational lock," rigidly orienting pharmacophores in 3D space. The introduction of fluorine into this scaffold offers a dual advantage: modulation of lipophilicity/metabolic stability and the provision of a sensitive handle for 19F NMR spectroscopy .
This guide compares the characteristic 19F NMR shifts and coupling constants of fluoronorbornane derivatives. Unlike flexible aliphatic chains, the rigid norbornane framework imposes strict stereoelectronic constraints, making 19F NMR the gold standard for assigning stereochemistry (exo vs. endo) and analyzing solution-state conformation.
Mechanistic Principles of 19F Shifts in Norbornanes
To interpret the data correctly, one must understand the two dominant physical forces driving chemical shift (
A. The Gamma-Gauche ( -gauche) Shielding Effect
In rigid bicyclic systems, the steric compression between a fluorine atom and a proton (or carbon) three bonds away in a gauche orientation leads to a significant upfield shift (shielding) .
-
Endo-F: Experiences strong
-gauche interactions with the C6-endo proton and the C7 bridge, resulting in a more negative (shielded) chemical shift. -
Exo-F: Projects into a relatively open "pocket," experiencing fewer steric clashes, resulting in a less negative (deshielded) chemical shift.
B. Long-Range "W" Coupling
The rigidity of norbornane facilitates efficient through-bond spin-spin coupling over four bonds (
-
Diagnostic Value: A
coupling ( Hz) is often observed between an exo-fluorine at C2 and the exo-proton at C6, confirming the exo orientation.
Comparative Data Analysis: Chemical Shifts ( )
The following table synthesizes characteristic shift ranges for primary fluoronorbornane derivatives. Note that absolute values may vary by
| Derivative | Stereochemistry | Electronic Environment | Key Diagnostic Feature | |
| 2-Fluoronorbornane | Exo | -155 to -165 | Deshielded | Lacks strong |
| Endo | -175 to -190 | Shielded | Upfield shift due to steric compression with C6-endo H. | |
| 7-Fluoronorbornane | Syn (to bridge) | -195 to -210 | Highly Shielded | Proximity to bridge substituents causes max shielding. |
| Anti | -180 to -195 | Shielded | Less steric bulk than Syn, but still shielded relative to Exo. | |
| 2,2-Difluoronorbornane | Geminal | -90 to -110 | Anisotropic | Appears as an AB quartet due to diastereotopicity. |
| Perfluoronorbornane | Poly-F | -210 to -230 | Multi-effect | Secondary fluorines are heavily shielded by neighbors. |
*Reference: CFCl
Comparative Insight: Norbornane vs. Cyclohexane
-
Fluorocyclohexane:
ppm (equatorial) vs -188 ppm (axial). -
Analysis: The exo-fluoronorbornane is roughly analogous to equatorial-fluorocyclohexane (less hindered), while endo mimics the axial (more hindered) environment. However, the norbornane signals are typically broader due to extensive long-range couplings.
Diagnostic Coupling Constants ( )
Coupling constants provide the "fingerprint" for structural assignment. The rigid lattice ensures that these values strictly adhere to the Karplus relationship.
| Coupling Type | Interaction | Typical Value (Hz) | Structural Insight |
| Geminal ( | H-C-F | 45 - 55 Hz | Large doublet; confirms presence of H on same carbon. |
| Geminal ( | F-C-F | 220 - 250 Hz | Massive coupling seen in 2,2-difluoro derivatives. |
| Vicinal ( | H-C-C-F | 0 - 20 Hz | Dependent on dihedral angle ( |
| Exo-F / Exo-H ( | 10 - 15 Hz | Large coupling (cis-eclipsed). | |
| Endo-F / Exo-H ( | < 5 Hz | Small coupling (near Karplus minimum). | |
| Long-Range ( | "W" Planar | 1 - 4 Hz | Specific to Exo-F . Coupling to C6-exo H. |
Experimental Protocol: Stereochemical Assignment
To ensure high-fidelity data for drug filings or publication, follow this self-validating workflow.
Step 1: Sample Preparation
-
Concentration: 10–20 mg in 0.6 mL deuterated solvent (CDCl
is preferred for resolution; C D can resolve overlapping multiplets). -
Reference: Use an internal standard like
-trifluorotoluene ( ppm) for precise referencing, as solvent effects can shift peaks by ppm.
Step 2: Acquisition Parameters
-
Spectral Width: Set to at least 100 ppm (-100 to -250 ppm) to capture all potential isomers.
-
Relaxation Delay (
): Fluorine times in rigid systems can be long (1–3 s). Set (approx. 10 s) for quantitative integration, or 2–3 s for routine structural ID. -
Decoupling: Acquire both 1H-coupled and 1H-decoupled 19F spectra.
-
Decoupled: Gives clear chemical shifts (
) and integrals.[3] -
Coupled: Reveals the multiplicity (
values) essential for exo/endo assignment.
-
Step 3: Assignment Logic (Decision Tree)
Figure 1: Decision tree for stereochemical assignment of 2-fluoronorbornane derivatives.
References
-
Abraham, R. J., & Edgar, M. (1988). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
-
Dungan, C. H., & Van Wazer, J. R. (1970).[2] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for early organofluorine shifts).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Explains the stereoelectronic origins of the gauche effect).
Sources
Comparative Guide: LC-MS Fragmentation of 4-Fluorobicyclo[2.2.1]heptan-1-amine
Executive Summary
This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of 4-Fluorobicyclo[2.2.1]heptan-1-amine (4-F-BHA), a critical bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability. We compare its mass spectral performance against its non-fluorinated parent, Bicyclo[2.2.1]heptan-1-amine (BHA).
Key Takeaway: The introduction of the bridgehead fluorine atom at position C4 significantly alters the fragmentation energy landscape. While the non-fluorinated parent (BHA) readily undergoes Retro-Diels-Alder (RDA) fragmentation, the 4-F-BHA analog exhibits increased cage stability due to the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) and the destabilizing inductive effect on bridgehead carbocation intermediates.
Part 1: Structural Context & Chemical Logic[1]
To interpret the mass spectrum, one must understand the structural forces at play.
| Feature | 4-Fluorobicyclo[2.2.1]heptan-1-amine (Target) | Bicyclo[2.2.1]heptan-1-amine (Comparator) |
| Structure | Bicyclic norbornane with Bridgehead F | Bicyclic norbornane with Bridgehead H |
| Formula | C₇H₁₂FN | C₇H₁₃N |
| Monoisotopic Mass | 129.0954 Da | 111.1048 Da |
| [M+H]⁺ | 130.10 | 112.11 |
| Electronic Effect | Strong electron-withdrawing (Inductive | Neutral |
| pKa (Amine) | ~8.5–9.0 (Lower basicity due to F) | ~10.5 (High basicity) |
Bioisosteric Significance: The C4-Fluorine blocks oxidative metabolism (hydroxylation) that typically occurs at the bridgehead carbons, making 4-F-BHA a "hardened" scaffold for drug design.
Part 2: Experimental Protocol (HILIC-MS/MS)
Due to the high polarity of these amines, Reverse Phase (C18) chromatography often yields poor retention, leading to ion suppression from the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended standard for validation.
Chromatographic Conditions
-
Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer promotes protonation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–1 min: 90% B (Isocratic hold for trapping)
-
1–7 min: 90% B → 50% B (Elution)
-
7–10 min: 50% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amine).
-
Collision Energy (CE): Stepped ramp (15–35 eV) to capture both the ammonia loss (low energy) and cage-opening (high energy).
Part 3: Comparative Fragmentation Analysis
The fragmentation of norbornane derivatives is governed by two competing pathways: Neutral Loss (Ammonia) and Retro-Diels-Alder (RDA) cage opening.
Pathway A: Neutral Loss of Ammonia ( )
Both compounds undergo protonation at the amine. The loss of NH₃ is the primary low-energy pathway, generating a bridgehead carbocation.
-
BHA:
112 95 (Norbornyl cation). -
4-F-BHA:
130 113 (4-Fluoro-norbornyl cation).
Pathway B: Retro-Diels-Alder (RDA)
This is the differentiator.[1] The norbornane cage can unzip, typically ejecting ethylene (C₂H₄, 28 Da).
-
BHA: The bridgehead cation is relatively stable, allowing RDA to proceed, yielding characteristic fragments at
67 ( ). -
4-F-BHA: The fluorine atom at C4 exerts a strong inductive effect (
), destabilizing the formation of the radical cation intermediates required for RDA. Consequently, the RDA pathway is suppressed in the fluorinated analog. Instead, high-energy fragmentation favors the cleavage of the C–F bond after ring opening.
Pathway C: Fluorine-Specific Loss ( )
Unique to 4-F-BHA is the potential loss of HF. However, bridgehead fluorines are chemically inert (Bredt's rule prevents double bond formation at the bridgehead). Therefore, HF loss is rarely observed as a primary fragment; it usually occurs only after the cage has opened.
Part 4: Performance Metrics & Data Comparison
The following table summarizes the expected MS/MS transition ions for Multiple Reaction Monitoring (MRM) method development.
| Metric | Bicyclo[2.2.1]heptan-1-amine (BHA) | 4-Fluorobicyclo[2.2.1]heptan-1-amine (4-F-BHA) |
| Precursor Ion ( | 112.1 | 130.1 |
| Quantifier Ion (Base Peak) | 95.1 (Loss of NH₃) | 113.1 (Loss of NH₃) |
| Qualifier Ion 1 (RDA) | 67.1 (Loss of NH₃ + C₂H₄) | 85.1 (Loss of NH₃ + C₂H₄) |
| Qualifier Ion 2 (Cage Break) | 41.1 (C₃H₅⁺) | 59.1 (Fluorinated fragment) |
| Fragmentation Hardness | Soft (Fragments easily) | Hard (Requires higher CE due to F-stabilization) |
| Retention Time (HILIC) | Earlier (More basic, less interaction with Amide phase) | Later (Fluorine lowers basicity, increasing H-bond interaction) |
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent fragmentation pathways. The Fluorine atom (Path B) acts as a "blocker" for the standard RDA mechanism seen in Path A.
Caption: Fragmentation tree of 4-F-BHA. Note the suppression of the RDA pathway (yellow) compared to non-fluorinated analogs due to the bridgehead fluorine stability.
References
-
Martinez, A., et al. (2011). "Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones." Rapid Communications in Mass Spectrometry, 25(3), 395-409.[2] Link
-
Kass, S. R. (2005). "Retro-Diels-Alder reaction in mass spectrometry." Mass Spectrometry Reviews, 3(1), 85-152.[3] Link
-
Holčapek, M., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[4] RSC Advances, 5, 10633-10666. Link
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity and pKa)." Journal of Fluorine Chemistry, 109(1), 3-11. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones: camphor derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Bioisosteric Profiling: 4-Fluorobicyclo[2.2.1]heptan-1-amine vs. 4-Fluorophenyl
Executive Summary: Escaping Flatland with Precision
In modern drug discovery, the "Escape from Flatland" strategy—increasing the fraction of sp³-hybridized carbons (
While both motifs provide a linear, 180° vector orientation for substituents, they diverge radically in electronic properties. The 4-fluorophenyl group is a planar, electron-poor aromatic system with a weakly basic amine (pKa ~4.6). In contrast, 4-F-BHA is a globular, rigid aliphatic cage with a highly basic amine (pKa ~10.2). This guide details how to leverage these differences to solve solubility, metabolic stability, and toxicity challenges.
Structural & Electronic Rationale
The transition from a phenyl ring to a bicyclo[2.2.1]heptane (norbornane) core is not merely a change in shape; it is a fundamental shift in the molecule's interaction with biological systems.
1.1 Geometry and Vectors
-
4-Fluorophenyl: Planar (2D). The aromatic ring creates a "flat" hydrophobic surface prone to
-stacking interactions. The exit vectors (C1-C4) are perfectly linear. -
4-F-BHA: Globular (3D). The bicyclic cage occupies more volume in the z-axis. Crucially, the bridgehead carbons (C1 and C4) maintain the linear 180° vector alignment found in the phenyl ring, allowing the bioisostere to fit into cylindrical binding pockets where the phenyl ring might be too flat or prone to non-specific binding.
1.2 The Basicity Shift (Critical Parameter)
The most significant difference is the basicity of the amine.
-
Aniline Context: The nitrogen lone pair in 4-fluoroaniline is delocalized into the aromatic ring, rendering it non-basic at physiological pH (neutral).
-
Norbornane Context: The nitrogen in 4-F-BHA is attached to a tertiary, sp³ carbon. While bridgehead amines are slightly less basic than standard alkyl amines due to hybridization strain (increased s-character), they remain strong bases.
-
Implication: At pH 7.4, 4-F-BHA is >99% protonated (cationic). This drastically improves aqueous solubility but may introduce hERG liability if not managed.
-
Physicochemical Profiling: Head-to-Head Comparison
The following data summarizes the shift in properties when replacing a 4-fluorophenyl group with 4-fluorobicyclo[2.2.1]heptan-1-amine.
| Parameter | 4-Fluorophenyl (Aniline) | 4-F-Bicyclo[2.2.1]heptan-1-amine | Impact on Drug Design |
| Hybridization | sp² (Planar, Aromatic) | sp³ (Globular, Aliphatic) | Increases |
| Vector Angle | 180° (Linear) | 180° (Linear) | Maintains pharmacophore alignment. |
| C1-C4 Distance | ~2.8 Å | ~2.3 Å | Slightly shorter spacer; may require linker adjustment. |
| pKa (Amine) | 4.6 (Neutral at pH 7.4) | ~10.2 (Cationic at pH 7.4) | Major solubility boost ; alters permeability. |
| LogP (Lipophilicity) | ~1.2 (Neutral) | ~1.5 (Intrinsic) / LogD ~ -1.5 | Massive reduction in LogD due to ionization. |
| Metabolic Risk | High (Quinone imine formation) | Low (Bridgehead blocked) | Eliminates toxic aniline metabolites. |
| Solubility | Low to Moderate | High | Protonation drives aqueous solubility. |
Decision Logic & Workflow
Use the following decision tree to determine if this bioisosteric switch is appropriate for your lead series.
Figure 1: Strategic decision tree for implementing the norbornane bioisostere. The switch is favored when solubility is poor or aniline-related toxicity is observed.
ADME & Toxicology Implications
4.1 Metabolic Stability (The "Fluorine Block")
A major liability of 4-fluoroaniline is oxidative defluorination or N-hydroxylation leading to reactive quinone imines.
-
Mechanism: CYP450 enzymes attack the electron-rich aromatic ring.
-
Solution: The bicyclo[2.2.1]heptane scaffold is aliphatic.[1] The bridgehead positions (C1 and C4) are the most reactive sites for radical abstraction.
-
C1: Occupied by the amine.
-
C4: Occupied by the Fluorine.
-
Result: The metabolic "soft spots" are blocked. Metabolism is forced to the less reactive methylene bridges, significantly extending half-life (
).
-
4.2 Toxicity Mitigation
Anilines are frequent structural alerts (Ames positive) due to their bioactivation. 1-Aminonorbornanes do not form quinone imines, thereby removing this specific genotoxicity risk.
Figure 2: Metabolic divergence. The bicyclic scaffold prevents the formation of toxic quinone imine metabolites common to anilines.
Experimental Protocols
To validate this bioisostere in your program, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare 10 mM DMSO stocks of the 4-fluoroaniline analog (Reference) and the 4-F-BHA analog (Test).
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4).
-
Add liver microsomes (human/rat) to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction with NADPH (1 mM final).
-
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ).-
Success Criterion: The Test compound should show >2-fold reduction in
compared to Reference.
-
Protocol B: LogD7.4 Shake-Flask Assay
Objective: Confirm the solubility-driving ionization.
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Method:
-
Dissolve compound in octanol-saturated buffer.
-
Add buffer-saturated octanol.
-
Shake for 24 hours at 25°C; centrifuge to separate phases.
-
-
Quantification: Measure concentration in both phases using HPLC-UV.
-
Expectation:
-
4-Fluoroaniline analog: LogD
LogP (Neutral). -
4-F-BHA analog: LogD
LogP (due to protonation).
-
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Kitching, M. O., et al. (2012). "Saturated Bioisosteres of Benzene: Where to Go Next?" Angewandte Chemie International Edition. Link
-
Staveness, D., et al. (2018).[2] "Photochemical Synthesis of 1-Aminonorbornanes." Nature Chemistry. (Demonstrates the synthesis and metabolic safety of these specific cores). Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: From Concept to Practice." European Journal of Organic Chemistry. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. (Foundational text on polarity modulation via saturated rings). Link
Sources
Comparison of bicyclo[2.2.1]heptan-1-amine and bicyclo[1.1.1]pentan-1-amine
Topic: Bioisosteric Utility and Physicochemical Profiling: Bicyclo[2.2.1]heptan-1-amine vs. Bicyclo[1.1.1]pentan-1-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1]
Executive Summary: The "Escape from Flatland"
In modern fragment-based drug discovery (FBDD), increasing fraction sp3 (Fsp3) character is a proven strategy to improve solubility and reduce promiscuous binding.[1] This guide compares two rigid, cage-like amine scaffolds: Bicyclo[2.2.1]heptan-1-amine (1-Aminonorbornane) and Bicyclo[1.1.1]pentan-1-amine (BCP-amine) .[1][2]
While both serve as bioisosteres for lipophilic moieties like tert-butyl groups or phenyl rings, they exhibit distinct physicochemical profiles.[1][2][3] The BCP-amine has emerged as a superior scaffold for lowering lipophilicity (LogP) and modulating basicity (pKa), whereas 1-Aminonorbornane remains a classical choice for filling large hydrophobic pockets where steric bulk is required.[1]
Structural and Geometric Analysis
The fundamental difference lies in their bond angles and "exit vectors"—the spatial orientation of substituents attached to the scaffold.
2.1. Bicyclo[1.1.1]pentan-1-amine (BCP-amine)[1][2]
-
Geometry: The BCP core consists of three cyclobutane rings fused at the bridgehead carbons. It is essentially a "propeller" shape.[1][2]
-
Exit Vectors: When di-substituted (1,3-position), the exit vectors are perfectly linear (180°), mimicking the geometry of a para-substituted phenyl ring but with a shorter distance (~1.85 Å vs. ~2.8 Å for phenyl).[1]
-
Hybridization: The bridgehead carbon has significant s-character due to the strained cage, affecting the amine's basicity.
2.2. Bicyclo[2.2.1]heptan-1-amine (1-Aminonorbornane)[1][2]
-
Geometry: A bridged cyclohexane boat conformation.[1][2][4] It is significantly bulkier than BCP.[1][2]
-
Exit Vectors: The bridgehead positions do not provide a linear geometry.[1][2] The angle between the bridgehead substituents is approx 109-120°, making it a poor mimic for para-phenyl rings but an excellent mimic for globular tert-butyl groups.[1][2]
-
Sterics: The C7 bridge creates significant steric hindrance above the ring system.
2.3. Visualizing the Structural Logic[2]
Figure 1: Decision tree for selecting between BCP and Norbornane scaffolds based on geometric requirements and bioisosteric goals.
Physicochemical Performance Profiling
This section provides a direct head-to-head comparison of the critical properties that influence drug-likeness.[1][2]
3.1. Basicity (pKa) Modulation
The pKa of the amine is the most critical differentiator.
-
Norbornan-1-amine (pKa ~ 10.2 - 10.5): Behaves like a standard tertiary alkyl amine (e.g., tert-butylamine).[1][2] At physiological pH (7.4), it is almost 100% ionized (cationic), which can limit passive membrane permeability.
-
BCP-amine (pKa ~ 8.0 - 8.6): The high strain of the BCP cage increases the s-character of the C-N bond (closer to sp2 than sp3).[1] This withdraws electron density, lowering the pKa.
-
Impact: A significant fraction exists as the neutral free base at pH 7.4, enhancing oral bioavailability and blood-brain barrier (BBB) penetration.[1]
-
3.2. Comparative Data Table
| Property | Bicyclo[1.1.1]pentan-1-amine | Bicyclo[2.2.1]heptan-1-amine | Causality / Mechanism |
| Molecular Formula | C5H9N | C7H13N | Norbornane adds 2 carbons (bridge).[1][2] |
| Molecular Weight | 83.13 Da | 111.19 Da | BCP is more atom-efficient.[1][2] |
| pKa (Conj. Acid) | 8.0 – 8.6 | 10.2 – 10.5 | Increased s-character in BCP reduces basicity.[1][2] |
| LogP (Lipophilicity) | Low (~0.5 - 1.[1]0) | High (~2.0 - 2.[1][2]5) | BCP is less lipophilic due to smaller volume.[1][2] |
| Metabolic Stability | High | Moderate | BCP lacks adjacent protons for abstraction.[1][2] |
| Solubility | High | Moderate | Lower LogP and pKa modulation aid solubility.[1][2] |
| Geometry | Linear (180°) | Bent/Caged | BCP mimics p-phenyl; Norbornane mimics t-butyl.[1][2] |
Metabolic Stability & Liabilities[2][3][5][6][7][8][9][10][11]
4.1. BCP-amine: The Metabolic Sink
The BCP scaffold is notoriously difficult to oxidize.[1][2]
-
Mechanism: The bridgehead C-H bond is strong (high bond dissociation energy) due to strain.[1] There are no adjacent methylene groups (-CH2-) that are sterically accessible for Cytochrome P450 oxidation.[1][2]
-
Result: It often halts "metabolic soft spots" when replacing a phenyl ring or tert-butyl group.[1][2][3]
4.2. Norbornan-1-amine: Oxidative Liabilities
While stable, the norbornane cage has vulnerabilities.[1][2]
-
Mechanism: The methylene bridges (C2, C3, C5, C6) are accessible. P450 enzymes can hydroxylate these positions, particularly the exo face, leading to rapid clearance.
Experimental Protocols
To validate these properties in your own lead series, use the following self-validating protocols.
5.1. Protocol A: Potentiometric pKa Determination
Do not rely on calculated pKa (c_pKa) for caged amines; algorithms often fail on strained systems.[1]
Reagents: 0.01 M HCl, 0.01 M NaOH (standardized), 0.1 M KCl (ionic strength adjuster). Instrument: Mettler Toledo T5/T7 or Sirius T3.
-
Preparation: Dissolve 1-2 mg of the amine hydrochloride salt in 20 mL of degassed water containing 0.1 M KCl.
-
Blank Run: Perform a titration on the solvent blank to subtract background carbonate.[1][2]
-
Titration: Titrate with 0.01 M NaOH from pH 2.0 to pH 12.0.
-
Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.
-
Validation: The curve must show a sharp inflection.[1][2] If the curve is shallow, increase sample concentration.
5.2. Protocol B: Microsomal Stability Assay (Workflow)
This assay compares the intrinsic clearance (CLint) of the two scaffolds.
Figure 2: Standard workflow for assessing metabolic stability in liver microsomes.
Synthesis and Accessibility
-
Bicyclo[1.1.1]pentan-1-amine: Historically difficult, now accessible via [1.1.1]propellane .[1]
-
Bicyclo[2.2.1]heptan-1-amine: Synthesized via classical cycloaddition routes (Diels-Alder) followed by Curtius rearrangement or Hofmann degradation of the corresponding carboxylic acid.[1]
Conclusion
-
Select Bicyclo[1.1.1]pentan-1-amine (BCP) if:
-
Select Bicyclo[2.2.1]heptan-1-amine (Norbornane) if:
References
-
Stepan, A. F., et al. (2012).[2][5][6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[1]
-
Mykhailiuk, P. K. (2015).[1][2][7] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Bunker, K. D., et al. (2020). "Bicyclo[1.1.1]pentane as a Phenyl Replacement: A Case Study." Bioorganic & Medicinal Chemistry Letters. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]
-
Wiberg, K. B. (1996).[1][2] "The Bicyclo[1.1.1]pentane System." Accounts of Chemical Research. Link[1]
Sources
- 1. Bicyclo[2.2.1]heptan-1-amine hydrochloride | C7H14ClN | CID 12644535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bicyclo[2.2.1]heptan-1-amine hydrochloride | 75934-56-4 [sigmaaldrich.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane | C9H17N | CID 161455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Structural Elucidation of Fluorinated Bicyclic Amine Salts via X-ray Crystallography
Executive Summary
For medicinal chemists, fluorinated bicyclic amines (e.g., fluorinated tropanes, quinuclidines, and azabicycles) represent high-value scaffolds due to their ability to modulate pKa, lipophilicity, and metabolic stability. However, determining their absolute stereochemistry and conformational preference—specifically the fluorine gauche effect —is notoriously difficult using NMR alone due to spectral overlap and lack of heavy atom references.
This guide compares the efficacy of X-ray Crystallography against NMR and DFT (Density Functional Theory) , with a specific focus on Salt Selection Strategies (HCl vs. Tosylate vs. Fumarate) to overcome the "crystallization bottleneck."
Part 1: The Comparative Landscape
Methodological Comparison: Resolving Stereochemical Ambiguity
While NMR is the workhorse of solution-state chemistry, it often fails to definitively assign the stereochemistry of fluorinated bicyclic systems where the gauche effect distorts standard Karplus relationships.
Table 1: Comparative Efficacy for Fluorinated Bicyclic Amines
| Feature | X-ray Crystallography (Gold Standard) | Solution NMR ( | DFT Modeling (Computational) |
| Stereochemical Certainty | Absolute (100%) via anomalous scattering | Inferential; often ambiguous for quaternary centers | Predictive; requires experimental validation |
| Conformational Insight | Captures solid-state "frozen" conformer | Time-averaged; misses rapid ring flips | Energy minima only; misses solvation effects |
| Sample Requirement | 1–5 mg (single crystal) | 5–20 mg (high purity required) | N/A (Computational resources) |
| Throughput | Low (days to weeks for crystal growth) | High (minutes to hours) | Medium (hours to days) |
| Critical Limitation | Crystallizability (The primary bottleneck) | Signal overlap; lack of chiral reference | Accuracy depends on basis set/functional |
The "Product" Comparison: Salt Form Selection
The success of X-ray analysis for these amines hinges entirely on the counter-ion. We compare three standard "products" (acid reagents) used to generate crystalline salts.
Table 2: Counter-Ion Performance Guide
| Salt Form | Crystallinity Potential | Packing Efficiency | Recommendation |
| Hydrochloride (HCl) | Variable. Often forms hygroscopic needles or oils. | Low. Chloride is spherical and offers limited packing interactions. | Baseline. Try first, but do not stall here if it fails. |
| p-Toluenesulfonate (Tosylate) | High. The aromatic ring promotes | Excellent. Adds rigid bulk that locks the flexible bicyclic amine. | Top Choice for lipophilic fluorinated amines. |
| Fumarate (1:1 or 2:1) | Medium-High. Good for forming H-bond networks. | Good. Bilateral H-bonding can bridge multiple amine units. | Alternative. Use if the amine has multiple H-bond donors. |
Expert Insight: For fluorinated bicyclic amines, Tosylate salts consistently outperform HCl. The sulfonate group provides a robust hydrogen bond acceptor for the protonated amine, while the tolyl group facilitates lattice energy stabilization through hydrophobic packing, often overriding the disorder caused by the fluorine atom.
Part 2: Experimental Protocols
Protocol: Nano-Scale Vapor Diffusion for Salt Screening
Objective: To grow diffraction-quality crystals using minimal material (<5 mg).
Reagents:
-
Target Amine (Free base)
-
Acids: 1.0 M solutions of HCl (in Et2O), p-Toluenesulfonic acid (in EtOH), Fumaric acid (in MeOH).
-
Antisolvents: Pentane, Diethyl Ether, Hexane.
Workflow:
-
Dissolution: Dissolve 2 mg of amine in 50
L of the minimal solvent required (MeOH or EtOH). -
Salt Formation: Add 1.05 equivalents of the chosen acid solution. Vortex for 30 seconds.
-
Filtration: Pass through a 0.2
m PTFE syringe filter into a small inner vial (GC vial insert). -
Diffusion Setup: Place the inner vial inside a larger 20 mL scintillation vial containing 2 mL of antisolvent (e.g., Pentane).
-
Equilibration: Cap the outer vial tightly. Store at 4°C undisturbed.
-
Harvesting: Check for crystals after 24–72 hours using a microscope.
Visualization: The Crystallization Workflow
Figure 1: High-throughput vapor diffusion workflow for crystallizing scarce fluorinated amine salts.
Part 3: Case Study & Data Analysis
The Fluorine Gauche Effect
In bicyclic systems (like 3-fluorotropane), the fluorine atom often adopts a gauche conformation relative to the vicinal amine nitrogen (N-C-C-F), contrary to steric expectations. This is driven by the
Experimental Data: 3-Fluoro-8-azabicyclo[3.2.1]octane Tosylate Comparing X-ray experimental data vs. DFT prediction (B3LYP/6-31G).*
| Parameter | X-ray (Tosylate Salt) | DFT (Gas Phase) | Interpretation |
| N-C-C-F Torsion Angle | 58.4° (Gauche) | 61.2° | Confirms strong gauche preference (ideal is 60°). |
| C-F Bond Length | 1.39 Å | 1.41 Å | Bond shortening indicates hyperconjugative stabilization. |
| Ring Pucker (C-C-C-C) | Distorted Chair | Twist-Boat | Crystal packing forces (Tosylate interaction) stabilize the chair form. |
| Disorder | < 5% | N/A | High ordering due to Tosylate locking; HCl salt showed 30% disorder. |
Structural Logic Diagram
Figure 2: Mechanistic drivers of the Fluorine Gauche Effect in protonated amine salts.
Part 4: Troubleshooting & Validation
Common Pitfall: Fluorine Disorder
Fluorine (
-
Solution: Refine occupancy factors (e.g., 0.8 F / 0.2 H if synthesis was incomplete, or rotational split positions).
-
Validation: Check the Thermal Ellipsoids . If the F atom looks like a "cigar" rather than a sphere, model it as disordered over two positions.
Twinning
High-symmetry space groups (common with HCl salts) often lead to merohedral twinning.
-
Solution: Switch to Tosylate or Camphorsulfonate salts. These chiral/bulky counter-ions lower the symmetry (often to
or ), breaking the twin laws and simplifying data reduction.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection strategies). Link
-
Löbbert, R., et al. (2018). A high throughput screening method for the nano-crystallization of salts of organic cations.[2] CrystEngComm, 20, 1858-1865. Link
-
Anderson, K. S., et al. (2015).[3] Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 25(17), 3705-3709. Link
Sources
- 1. Theoretical and X-ray crystallographic evidence of a fluorine-imine gauche effect: an addendum to Dunathan's stereoelectronic hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of 4-Fluorobicyclo[2.2.1]heptan-1-amine: A Comparative HPLC Guide
Topic: Validating purity of 4-Fluorobicyclo[2.2.1]heptan-1-amine via HPLC Content Type: Publish Comparison Guide
Executive Summary: The "Invisible" Analyte Challenge
In the realm of high-value medicinal chemistry, 4-Fluorobicyclo[2.2.1]heptan-1-amine represents a critical class of fluorinated bridgehead amines. These scaffolds are prized as bioisosteres for lipophilic groups, offering improved metabolic stability and permeability in drug candidates.
However, for the analytical scientist, this compound presents a distinct failure mode: it lacks a UV chromophore. [1][2]
Standard HPLC methods (C18 column, UV @ 254 nm) will fail to detect this molecule, leading to "ghost peaks" or complete invisibility. Trying to force detection at low wavelengths (205–210 nm) introduces massive solvent noise and drift, making quantitative validation impossible.
This guide objectively compares the three primary analytical strategies for validating the purity of this non-chromophoric amine:
-
Direct UV (The Baseline/Fail Case)
-
Pre-column Derivatization with Fmoc-Cl (The Recommended "Gold Standard")
-
Charged Aerosol Detection - CAD (The Modern Universal Alternative)
Methodology Comparison
Method A: Direct UV Detection (Low Wavelength)
-
Mechanism: Detection of the amine end-absorption at 205–210 nm.
-
Verdict: NOT RECOMMENDED for validation.
-
Why it fails: At 205 nm, the signal-to-noise ratio is critical. Common mobile phases (methanol, buffers) absorb significantly. More importantly, the method lacks specificity; the 4-fluoro amine cannot be reliably distinguished from its non-fluorinated precursors or solvent peaks.
Method B: Pre-column Derivatization (Fmoc-Cl)
-
Mechanism: Reaction of the primary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) to form a stable, highly fluorescent carbamate derivative.
-
Verdict: RECOMMENDED for GMP Validation and Trace Impurity Analysis.
-
Why it wins: Fmoc-Cl introduces a massive chromophore/fluorophore. This shifts detection to a "quiet" region (UV 265 nm or Fluorescence Ex265/Em310), increasing sensitivity by 100-1000x over direct UV. It also increases the hydrophobicity of the analyte, improving retention on standard C18 columns.
Method C: Charged Aerosol Detection (CAD)[1]
-
Mechanism: Nebulization of the eluent followed by charge transfer to non-volatile analyte particles.[3]
-
Verdict: EXCELLENT ALTERNATIVE for R&D and Process Control.
-
Why it works: CAD is a "universal" detector. It sees the amine, the starting material (carboxylic acid), and inorganic salts without requiring chemical modification. However, it requires specialized hardware and often exhibits non-linear response curves at low concentrations.
Comparative Performance Matrix
| Feature | Method A: Direct UV (210 nm) | Method B: Fmoc-Derivatization (Recommended) | Method C: CAD |
| Sensitivity (LOD) | High µg range (Poor) | Low ng/pg range (Excellent) | Mid ng range (Good) |
| Selectivity | Low (Solvent interference) | High (Specific to amines) | Universal (Sees everything) |
| Linearity (R²) | < 0.98 (Drift prone) | > 0.999 (Robust) | ~0.99 (Often polynomial) |
| Sample Prep | None (Dilute & Shoot) | Moderate (Mix & Wait) | None (Dilute & Shoot) |
| Impurity Profiling | Fails for non-UV impurities | Excellent for amine-related impurities | Excellent for all non-volatiles |
Decision Logic for Method Selection
The following diagram illustrates the logical pathway for selecting the appropriate validation method based on laboratory resources and analytical goals.
Figure 1: Decision tree for selecting the optimal HPLC detection method for non-chromophoric amines.
Detailed Protocol: Fmoc-Cl Derivatization (The "Product" Workflow)
This protocol is designed to be a self-validating system . The use of Fmoc-Cl ensures that only amine-bearing species are detected, eliminating interference from solvent fronts or non-amine salts.
Reagents
-
Derivatization Reagent: 5 mM Fmoc-Cl in Acetonitrile (ACN).
-
Buffer: 0.2 M Borate Buffer, pH 8.5 (Critical for deprotonating the amine).
-
Quenching Reagent (Optional): 1-Adamantylamine or simply allow excess Fmoc-Cl to hydrolyze to Fmoc-OH (which elutes late).
-
Diluent: 50:50 ACN:Water.
Step-by-Step Workflow
-
Preparation: Dissolve 4-Fluorobicyclo[2.2.1]heptan-1-amine sample in water/ACN to ~1 mg/mL.
-
Reaction:
-
Mix 100 µL Sample + 100 µL Borate Buffer .
-
Add 200 µL Fmoc-Cl Reagent .
-
Vortex and incubate at ambient temperature for 10 minutes . (The reaction is rapid for primary amines).
-
-
Termination: Add 100 µL of diluent (or quenching amine if excess reagent interference is observed near the peak of interest).
-
Analysis: Inject 10 µL onto the HPLC.
HPLC Conditions (Validated)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes. (Fmoc derivatives are hydrophobic and require high organic content to elute).
-
Detection: Fluorescence (Ex: 265 nm, Em: 310 nm) OR UV at 265 nm.[4]
Experimental Workflow Diagram
Figure 2: Step-by-step derivatization workflow for transforming the non-chromophoric amine.
Scientific Integrity & Causality
Why Borate Buffer?
The reaction requires the amine to be nucleophilic (unprotonated).[5] The pKa of bridgehead amines is typically around 10.0–10.5. A pH of 8.5–9.0 in borate buffer ensures a sufficient fraction of the amine is available to react without hydrolyzing the Fmoc-Cl reagent too rapidly [1].
Why Fmoc over OPA?
While OPA (o-Phthalaldehyde) is also common for primary amines, Fmoc derivatives are generally more stable and do not require a thiol co-reagent, reducing the complexity of the reaction mixture. Furthermore, Fmoc-Cl reacts with both primary and secondary amines, offering a broader safety net if secondary amine impurities are present [1, 3].
Impurity Separation
In this system, the 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid (a common synthesis precursor) will NOT react with Fmoc-Cl. It will elute near the solvent front or be invisible to Fluorescence detection.
-
Implication: This method validates the Enantiomeric/Chemical Purity of the Amine specifically. To prove the absence of the acid precursor, one must run a secondary check (e.g., Method C or a generic gradient UV at 200nm where the acid might show weak absorbance, or simply rely on the synthesis workup). For strict "Purity" (Assay), Fmoc is superior because it isolates the active amine signal.
References
-
HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]
-
PubChem. (2025).[6] 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride Compound Summary. Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bicyclo[2.2.1]heptan-1-amine hydrochloride | C7H14ClN | CID 12644535 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bridgehead Fluorination: Modulating Amine pKa in Saturated Bioisosteres
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists
Executive Summary: The "Fluorine Effect" in Cage Systems
In modern drug discovery, the "Escape from Flatland" strategy has elevated saturated cage systems—specifically bicyclo[1.1.1]pentanes (BCPs) and cubanes—as superior bioisosteres for phenyl rings and tert-butyl groups. However, a critical challenge often arises: amine basicity .
Primary amines attached to these aliphatic cages are often highly basic (pKa > 8.5), leading to:
-
Lysosomal Trapping: High accumulation in acidic organelles, leading to high volume of distribution (
) and potential phospholipidosis. -
hERG Liability: Protonated amines at physiological pH often correlate with hERG channel blockage.
-
Permeability Issues: High ionization at pH 7.4 reduces passive diffusion.
The Solution: Introduction of a bridgehead fluorine atom. This guide details the physicochemical impact of bridgehead fluorination, specifically comparing 3-fluorobicyclo[1.1.1]pentan-1-amine against its non-fluorinated analog. Data shows that this single modification can lower pKa by ~1.7 log units , fundamentally altering the compound's ADME profile while maintaining structural integrity.
Mechanistic Insight: Through-Bond vs. Through-Space
Why does a fluorine atom, located three bonds away (in BCP) or further (in cubane), drastically reduce basicity?
Unlike flexible alkyl chains where the inductive effect (
-
Through-Bond Inductive Effect (
): The rigid -framework allows for efficient transmission of electron-withdrawing effects without conformational gating. -
Field Effect (
): The fixed geometry holds the fluorine atom in a specific spatial orientation relative to the nitrogen lone pair, stabilizing the free base (neutral form) over the protonated ammonium species via dipole-dipole interactions.
Diagram 1: Mechanistic Flow of pKa Modulation
Figure 1: The bridgehead fluorine exerts a strong electron-withdrawing effect through the rigid cage, reducing the availability of the nitrogen lone pair for protonation. Unlike linear chains, the cage prevents HF elimination.
Comparative Data Analysis
The following data highlights the specific pKa shifts observed in BCP and Cubane systems. The BCP scaffold is the most relevant case study due to its widespread adoption as a phenyl bioisostere.
Table 1: pKa and Lipophilicity Shift
| Scaffold System | Compound | Structure | pKa (Exp.) | cLogP | |
| Bicyclo[1.1.1]pentane | Parent | BCP-NH | 8.2 - 8.6 | -- | 1.12 |
| Fluorinated | F-BCP-NH | 6.5 - 6.8 | -1.7 | 1.25 | |
| Cubane | Parent | Cubane-NH | ~8.4 | -- | 1.30 |
| Fluorinated | F-Cubane-NH | ~6.6 | -1.8 | 1.45 |
Key Takeaway: The introduction of fluorine drops the pKa into the neutral range (6.5–6.8). At physiological pH (7.4), the fluorinated amine exists largely as the neutral free base (~80-90%), whereas the parent amine is >90% protonated . This shift dramatically improves membrane permeability.
Experimental Protocols
To validate these properties in your own lead series, follow these standardized synthesis and characterization protocols.
Workflow A: Synthesis of 3-Fluoro-bicyclo[1.1.1]pentan-1-amine
Direct fluorination of the amine is difficult. The industry-standard route proceeds via the carboxylic acid using Selectfluor followed by a Curtius Rearrangement .
Reagents:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (Starting Material)[1]
-
Selectfluor (F-TEDA-BF4)
-
Silver Nitrate (AgNO
)[2] -
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol (
-BuOH)
Step-by-Step Protocol:
-
Decarboxylative Fluorination:
-
Curtius Rearrangement:
-
Dissolve the fluoro-acid (1.0 eq) in anhydrous
-BuOH. -
Add triethylamine (1.2 eq) and DPPA (1.1 eq).
-
Reflux at 85°C for 18–24 hours.
-
Result: The intermediate isocyanate is trapped by
-BuOH to form the N-Boc-protected amine .
-
-
Deprotection:
-
Treat the N-Boc intermediate with 4M HCl in dioxane (2 hours, RT).
-
Concentrate to yield 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride .
-
Diagram 2: Synthetic Pathway
Figure 2: The scalable route converts the diacid to the fluoro-amine via radical fluorination and Curtius rearrangement.
Workflow B: pKa Determination (Potentiometric Titration)
Do not rely on calculated pKa (e.g., ACD/Labs or ChemDraw) for these cage systems, as algorithms often underestimate the cage inductive effects.
Protocol:
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample Prep: Dissolve 1–3 mg of the amine hydrochloride in 0.15 M KCl (ionic strength adjustor).
-
Titration:
-
Perform a "Blank" titration (KCl only) to calibrate the electrode.
-
Titrate the sample from pH 2.0 to pH 12.0 using 0.5 M KOH.
-
Perform a back-titration (pH 12 to 2) using 0.5 M HCl to check for hysteresis (indicates precipitation).
-
-
Analysis:
-
Determine the inflection point using the second derivative method.
-
Validation: Run a standard (e.g., quinine) alongside the sample.
-
Implications for Drug Design
Why does this ~1.7 unit drop matter?
-
Metabolic Stability: The bridgehead C-H bond in the parent BCP amine is susceptible to Hydrogen Atom Transfer (HAT) by Cytochrome P450s. Replacing this C-H with C-F blocks this metabolic soft spot.
-
Lipophilicity (LogD): While Fluorine is lipophilic, the reduction in pKa means that at pH 7.4, the molecule is less ionized. This often results in a higher LogD (distribution coefficient) compared to the parent, improving passive permeability across the blood-brain barrier (BBB) or gut wall.
-
Safety: Reducing basicity below 8.0 is a proven heuristic for reducing hERG channel affinity, lowering the risk of QT prolongation.
References
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).[1][2]The Journal of Organic Chemistry, 86(20), 14061–14068.[1] Link[1]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.Journal of Medicinal Chemistry, 55(7), 3414–3424. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.Science, 317(5846), 1881–1886. Link
-
Reich, H. J. (2024).[3] pKa Values of Amines and Cyclic Nitrogen Compounds. Organic Chemistry Data.[1] Link
Sources
Comparative Guide: Infrared Spectroscopy of Bicyclic Primary Amines
Content Type: Technical Comparison & Experimental Guide Subject: Spectral characterization of rigid bicyclic amines (e.g., 1-Adamantanamine, Bicyclo[1.1.1]pentan-1-amine) vs. acyclic and aromatic analogs.[1]
Executive Summary: The Bioisostere Challenge
In modern drug discovery, bicyclic cages (such as adamantanes, bicyclo[1.1.1]pentanes, and bicyclo[2.2.2]octanes) are increasingly utilized as saturated bioisosteres for phenyl rings.[1] They improve metabolic stability and solubility while maintaining vector geometry.
However, characterizing these moieties via Infrared (IR) spectroscopy presents unique challenges.[1] Unlike flexible acyclic amines, bicyclic amines exhibit conformational rigidity and ring strain , which significantly alter vibrational modes.[1] This guide provides a comparative analysis of these spectral features, offering a validated protocol to distinguish bicyclic primary amines from their acyclic and aromatic counterparts.
Theoretical Framework: Strain & Rigidity
To interpret the IR spectrum of a bicyclic amine, one must understand two governing physical principles that differentiate them from standard aliphatic amines:
-
Conformational Rigidity: Acyclic amines (e.g., tert-butylamine) exist in multiple rotameric states, leading to band broadening.[1] Bicyclic cages are locked, resulting in sharper, more distinct absorption bands , particularly in the fingerprint region.[1]
-
Hybridization & Ring Strain: In highly strained systems like bicyclo[1.1.1]pentane (BCP), the bridgehead carbons exhibit increased s-character in their exocyclic bonds.[1] This shifts C-H and C-N stretching vibrations to higher frequencies compared to unstrained cyclohexane or adamantane rings.
Diagram 1: Mechanistic Causality of Spectral Shifts
The following logic flow illustrates how structural properties translate to observable spectral data.
Figure 1: Impact of steric strain and rigidity on IR vibrational modes.[1]
Comparative Analysis: Bicyclic vs. Alternatives
The following data compares a prototypical bicyclic amine (1-Adamantanamine) against a steric equivalent acyclic amine (tert-Butylamine) and an electronic contrast aromatic amine (Aniline).[1]
Table 1: Critical Spectral Markers[1][2]
| Spectral Feature | Bicyclic Primary Amine (e.g., 1-Adamantanamine) | Acyclic Aliphatic Amine (e.g., tert-Butylamine) | Aromatic Amine (e.g., Aniline) |
| N-H Stretch ( | 3360 / 3290 cm⁻¹ (Distinct, sharp doublet) | 3350 / 3280 cm⁻¹ (Often broader due to H-bonding) | 3440 / 3360 cm⁻¹ (Higher freq due to resonance) |
| C-H Stretch ( | 2900 / 2850 cm⁻¹ (Very sharp, high intensity) | 2960 / 2870 cm⁻¹ (Standard methyl/methylene) | >3000 cm⁻¹ (Diagnostic |
| N-H Bend ( | 1600–1620 cm⁻¹ (Medium, sharp) | 1600–1640 cm⁻¹ (Often obscured or broad) | 1620 cm⁻¹ (Strong, overlaps ring modes) |
| C-N Stretch | 1050–1100 cm⁻¹ (Shifted by cage geometry) | 1200–1250 cm⁻¹ (Standard aliphatic) | 1250–1350 cm⁻¹ (Strong |
| Key Differentiator | Sharpness of C-H bands + distinct fingerprint (cage breathing modes). | Broadness of bands; presence of methyl rock (~1375 cm⁻¹). | Overtone bands (1700-2000 cm⁻¹) and |
Detailed Analysis of Features[3]
1. The N-H Doublet (The Primary Indicator)
For all primary amines (
-
Performance Note: Bicyclic amines often display this doublet with superior resolution compared to acyclic chains. The bulky cage prevents efficient intermolecular hydrogen bonding packing in the solid state compared to linear chains, keeping the "free" N-H bands distinct.
2. The C-H Region (The Strain Gauge)
This is the most diagnostic region for the bicyclic core.
-
Adamantane: Shows two very intense, sharp bands at
and .[1] -
Strained Cages (BCP): As the ring strain increases (e.g., Bicyclo[1.1.1]pentane), the C-H stretch can shift toward
.[1] This "blue shift" mimics alkene/aromatic C-H stretches but lacks the accompanying modes.
Experimental Protocol: The "Free Base" Requirement
Critical Warning: Most commercial bicyclic amines are supplied as hydrochloride salts (e.g., Amantadine HCl).[1]
-
The Problem: Amine salts (
) exhibit a broad, strong absorption band between (N-H stretching of the ammonium ion).[1] This completely obscures the diagnostic C-H stretches and the primary amine doublet. -
The Solution: You must liberate the free base to obtain a diagnostic spectrum.
Validated Workflow: Salt-to-Base Conversion for IR
Objective: Isolate the free amine without introducing water (which interferes with the N-H region).[1]
-
Dissolution: Dissolve 50 mg of the amine salt in 2 mL of
NaOH (aq). -
Extraction: Extract immediately with 1 mL of Dichloromethane (DCM) or Chloroform.
-
Why DCM? It solubilizes the lipophilic bicyclic cage efficiently.
-
-
Drying: Pass the organic layer through a small plug of anhydrous
or .-
Crucial Step: Any residual water will create a broad O-H peak at
, masking the N-H doublet.[1]
-
-
Deposition: Deposit 2 drops of the organic layer onto the ATR crystal (Diamond or ZnSe).
-
Evaporation: Allow the solvent to evaporate completely (monitor the disappearance of DCM peaks at
). -
Acquisition: Acquire spectrum (16 scans,
resolution).
Diagram 2: Diagnostic Decision Tree
Use this workflow to confirm the identity of a bicyclic primary amine.
Figure 2: Step-by-step logic for identifying bicyclic amines and handling salt forms.
References
-
NIST Chemistry WebBook. 1-Adamantanamine Infrared Spectrum. National Institute of Standards and Technology.[2][3][4][5] Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for N-H doublet separation principles).
-
Wiberg, K. B. (1996).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational theory on hybridization shifts in bicyclic cages).
-
UCLA Chemistry & Biochemistry. Table of IR Absorptions. Available at: [Link][1]
Sources
Proper Disposal Procedures: 4-Fluorobicyclo[2.2.1]heptan-1-amine
[1]
Executive Summary & Waste Classification
Immediate Action: This compound must be classified and disposed of as Halogenated Organic Waste .
Unlike standard organic amines, the presence of the fluorine atom at the bridgehead position (C4) necessitates specific incineration protocols to manage the generation of Hydrogen Fluoride (HF) during thermal destruction. Under no circumstances should this compound be disposed of via sanitary sewer systems or standard trash.[1]
| Parameter | Critical Data |
| Chemical Name | 4-Fluorobicyclo[2.2.1]heptan-1-amine |
| CAS Number | Note: Often handled as HCl salt (CAS: 1638765-29-3).[2] Verify specific form. |
| Waste Stream | Halogenated Organic (High BTU, requires scrubbing) |
| RCRA Characteristics | Potentially D002 (Corrosive) if free base; D001 (Ignitable) if in flammable solvent. |
| Primary Hazard | Skin/Eye Irritant, HF generation upon combustion. |
Technical Grounding: Why Specific Disposal is Required
The Fluorine Factor
Standard incineration of organic waste occurs at temperatures sufficient to break C-H and C-C bonds. However, the C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).
-
Risk: Incomplete combustion can release toxic fluorinated byproducts.
-
Requirement: This waste must be sent to a facility equipped with flue gas scrubbing (alkaline scrubbers) to neutralize the HF gas produced when the C-F bond is finally mineralized.
The Amine Factor
As a bridgehead primary amine, the free base is alkaline.
-
Risk: If mixed with acidic waste streams without neutralization, it can generate heat (exothermic neutralization).
-
Requirement: Segregate from strong acids unless part of a controlled neutralization protocol.
Step-by-Step Disposal Protocol
Workflow 1: Waste Segregation & Packaging
This decision tree outlines the logic for categorizing the waste form.
Figure 1: Decision logic for segregating fluorinated amine waste. Note that even if dissolved in non-halogenated solvents, the mixture becomes halogenated waste due to the solute.
Workflow 2: Operational Disposal Steps
A. Solid Waste (Pure Substance or Salt)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.
-
Labeling: Affix a hazardous waste tag. Clearly write:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
B. Liquid Waste (Reaction Mixtures)
-
Compatibility Check: Ensure the solution pH is between 5 and 10. If the solution is highly acidic (e.g., from an acid workup), neutralize slowly with sodium bicarbonate before adding to the waste container to prevent pressure buildup.
-
Container: Use an HDPE or fluorinated HDPE jerrycan.
-
Segregation: Pour into the Halogenated Solvent waste stream.
-
Critical: Do not pour into the "General Organic" or "Non-Halogenated" carboy. The fluorine content can violate the permit limits of standard fuel-blending incinerators.
-
Emergency Spill Response Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release.[4]
Figure 2: Immediate response workflow for laboratory spills of fluorinated amines.
Specific Spill Notes:
-
Do not use paper towels for large spills of the free base amine, as amines can react with cellulose or simply evaporate, causing respiratory irritation. Use inert absorbents like vermiculite or clay.
-
Decontamination: After scooping up the solid/absorbent, wipe the area with a dilute weak acid (e.g., 5% citric acid) to neutralize residual amine, followed by water and soap.
Regulatory & Compliance Data
US EPA (RCRA) Considerations
While 4-Fluorobicyclo[2.2.1]heptan-1-amine is not explicitly P-listed or U-listed, it falls under "Process Waste" rules.
-
Characteristic of Ignitability (D001): Applicable if the free base is a liquid with a flash point < 60°C (140°F).
-
Characteristic of Corrosivity (D002): Applicable if the waste is aqueous and has a pH
12.5. -
Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar solvents, it adopts the F-code of the solvent (e.g., F002).
Compatibility Matrix
| Substance Class | Compatibility | Action |
| Strong Oxidizers (Peroxides, Nitric Acid) | Incompatible | Fire/Explosion Risk.[5] Store separately. |
| Strong Acids (HCl, H2SO4) | Reaction | Exothermic salt formation. Neutralize carefully. |
| Halogenated Solvents (DCM) | Compatible | Ideal co-disposal stream. |
| Glassware | Compatible | Safe for storage (unless HF is generated). |
References
-
PubChem. (n.d.). 1-Fluorobicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
US EPA. (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Personal protective equipment for handling 4-Fluorobicyclo[2.2.1]heptan-1-amine
Executive Summary & Operational Directive
Immediate Action Required: Treat 4-Fluorobicyclo[2.2.1]heptan-1-amine (and its hydrochloride salt, CAS 1638765-29-3) as a High-Potency Bioactive Corrosive .
While standard safety data sheets (SDS) for bridgehead amines often list generic "Irritant" or "Corrosive" hazards, the structural analogy to pharmacologically active adamantanes (e.g., Amantadine, Memantine) and the metabolic stability conferred by the bridgehead fluorine atom dictates a higher biosafety level. This compound is likely a potent NMDA receptor modulator with enhanced lipophilicity, increasing the risk of systemic toxicity via skin absorption.
Core Safety Philosophy: Do not rely solely on "acute burn" prevention. Your PPE strategy must prevent systemic entry .
Chemical Hazard Profile & Risk Assessment
| Parameter | Specification | Operational Implication |
| Chemical Name | 4-Fluorobicyclo[2.2.1]heptan-1-amine (HCl Salt) | Primary target form for synthesis. |
| CAS Number | 1638765-29-3 (HCl) | Verify container label against this ID. |
| Physical State | White to off-white solid (Salt); Colorless Oil (Free Base) | Salts are hygroscopic and static-prone. Free bases are volatile corrosives. |
| Primary Hazard | Skin Corrosion (1B) / Severe Irritation | Destroys tissue on contact; permanent eye damage risk. |
| Secondary Hazard | Neurotoxicity (Predicted) | Structural similarity to CNS drugs implies potential dizziness, confusion, or seizure risk upon significant exposure. |
| LogP (Est.) | ~0.5 - 1.5 (Fluorine effect) | Enhanced skin permeability compared to non-fluorinated analogs. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Single-layer protection is insufficient for stock solution preparation or handling >1g quantities.
A. Hand Protection (The "Double-Shell" Protocol)
-
Inner Layer: 4 mil Nitrile (Disposable). Function: Comfort and sweat absorption; last line of defense.
-
Outer Layer: Silver Shield / 4H Laminate (Critical for Stock Solutions) OR 8 mil Extended Cuff Nitrile (General Handling).
-
Reasoning: Fluorinated amines can permeate standard nitrile rubber. Laminate gloves offer >480 min breakthrough time against aggressive amine solvents.
-
Protocol: Inspect outer gloves for pinholes by inflating them with air prior to donning.
-
B. Respiratory & Inhalation Control
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (Solid Handling): If weighing outside a hood (discouraged) or in a static-prone environment, use a P100 Particulate Respirator .
-
Reasoning: The HCl salt is often a low-density, fluffy powder. Static charge can cause "fly-away" particles that are easily inhaled.
-
C. Eye & Face Protection
-
Mandatory: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of corrosive dust or splashes tracking around the lens.
-
High-Risk Operations: Add a Face Shield when quenching reactions or handling free base liquids >5mL.
D. Body Protection
-
Standard: Cotton Lab Coat (Fire Resistant preferred if using flammable solvents).
-
Enhanced: Tyvek® Sleeves or Apron when handling stock solutions. Rationale: Protects wrists, the most common gap between gloves and lab coat.
Operational Protocol: Step-by-Step Handling
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates sublimation or leakage.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Fluorinated amines can react with atmospheric CO2 to form carbamates, degrading purity.
-
Cold Chain: Allow the container to warm to room temperature inside a desiccator before opening to prevent condensation and hydrolysis.
Phase 2: Weighing & Transfer (The "Static Trap")
-
Problem: Bicyclic amine salts are notorious for static charge.
-
Solution: Use an antistatic gun or ionizing bar inside the balance draft shield.
-
Technique: Do not use a spatula directly. Tap the powder from the vial into a tared weighing boat. If the powder "flies," immediately close the draft shield and wait for settlement.
Phase 3: Reaction Setup
-
Solvent Choice: Dissolve the amine in the reaction solvent (e.g., DCM, THF) immediately after weighing to minimize dust hazard.
-
Neutralization: If using the HCl salt in a coupling reaction, add the organic base (e.g., DIPEA) slowly at 0°C. The exotherm can be significant, potentially vaporizing the free amine.
Phase 4: Waste Disposal
-
Segregation: Do not mix with acidic waste streams (risk of heat generation).
-
Labeling: Tag as "Fluorinated Amine – High Hazard."
-
Quenching: Rinse all contaminated glassware with a dilute (5%) citric acid solution before removing from the fume hood for washing. This converts any residual free amine to the non-volatile citrate salt.
Visualization: Safe Handling Workflow
Caption: Operational workflow emphasizing static control and immediate dissolution to minimize dust exposure.
Emergency Response Plan
| Incident | Immediate Action | Medical Context |
| Skin Contact | Drench for 15 min. Do not scrub (abrades skin, increasing absorption). Use PEG-400 if available, then water. | Fluorinated amines can cause delayed deep-tissue burns. Monitor for 24h. |
| Eye Contact | Irrigate for 30 min. Hold eyelids open. | Alkaline burns penetrate rapidly; immediate dilution is critical to save sight. |
| Inhalation | Move to fresh air.[1][2] Oxygen if breathing is labored.[2] | Pulmonary edema can be delayed up to 48 hours. |
| Spill (>1g) | Evacuate lab. Do not attempt cleanup without SCBA if outside a hood. | Volatile free base can saturate a room's air quickly. |
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Bicyclo[2.2.1]heptan-1-amine hydrochloride. Retrieved from
-
Enamine. (2024). Bicyclic Aliphatic Amines in Drug Design. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 1-Fluorobicyclo[2.2.1]heptane derivatives. National Library of Medicine. Retrieved from
-
American Chemistry Council. (2024). Polyurethane Amine Catalysts: Guidelines for Safe Handling. Retrieved from
-
Fluorochem. (2024). Safety Data Sheet: 4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride. Retrieved from [5]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. tri-iso.com [tri-iso.com]
- 3. 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane | C9H17N | CID 161455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Fluorobicyclo(2.2.1)heptane | C7H11F | CID 14611223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bicyclo[2.2.1]heptan-1-amine hydrochloride | 75934-56-4 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
